molecular formula C73H133NO22 B15562170 Stambomycin A

Stambomycin A

货号: B15562170
分子量: 1376.8 g/mol
InChI 键: SZXUZQODGAKEAQ-IMGUJQJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stambomycin A has been reported in Streptomyces ambofaciens with data available.
an antineoplastic antibiotic isolated from Streptomyces ambofaciens;  structure in first source

属性

分子式

C73H133NO22

分子量

1376.8 g/mol

IUPAC 名称

(6Z,30Z,42Z,44Z)-50-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,8,10,14,16,20,22,24,27,28,32,34,38,40,46-pentadecahydroxy-5,15,19,31,39,45,47,51-octamethyl-29-(4-methylhexyl)-4,52-dioxabicyclo[46.3.1]dopentaconta-6,30,42,44-tetraen-3-one

InChI

InChI=1S/C73H133NO22/c1-14-41(2)20-17-22-51-34-44(5)63(86)37-53(76)24-19-27-58(81)46(7)57(80)25-16-15-21-43(4)68(88)48(9)64-39-65(95-72-71(91)67(74(12)13)69(89)50(11)94-72)49(10)73(92,96-64)40-66(87)93-45(6)29-30-54(77)35-52(75)23-18-26-59(82)47(8)60(83)32-28-42(3)62(85)38-56(79)36-55(78)31-33-61(84)70(51)90/h15-16,21,29-30,34,41-42,45-65,67-72,75-86,88-92H,14,17-20,22-28,31-33,35-40H2,1-13H3/b16-15-,30-29-,43-21-,44-34-/t41?,42?,45?,46?,47?,48?,49?,50-,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61?,62?,63?,64?,65?,67+,68?,69-,70?,71-,72+,73?/m1/s1

InChI 键

SZXUZQODGAKEAQ-IMGUJQJGSA-N

产品来源

United States

Foundational & Exploratory

The Discovery of Stambomycin A in Streptomyces ambofaciens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of genomics-guided natural product discovery has revitalized the search for novel therapeutics from microbial sources. This whitepaper provides an in-depth technical overview of the discovery of the stambomycins, a family of potent 51-membered glycosylated macrolides, from Streptomyces ambofaciens ATCC23877. The production of these compounds was induced by activating a large, silent Type I polyketide synthase (PKS) gene cluster through the constitutive overexpression of a pathway-specific Large ATP-binding LuxR (LAL) family transcriptional regulator. This guide details the experimental protocols for genetic manipulation, fermentation, isolation, and characterization of these macrolides, along with their significant antiproliferative activities. The content herein is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development, providing a comprehensive resource for understanding and potentially replicating this successful genome mining strategy.

Introduction

Streptomyces ambofaciens is a well-known producer of bioactive secondary metabolites.[1][2] However, like many actinomycetes, its genome harbors numerous "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions.[2][3] One such cluster in S. ambofaciens ATCC23877, a giant 150 kb Type I polyketide synthase (PKS) cluster, was identified through genome sequencing as a potential source of novel chemistry.[3] This cluster, comprising 25 genes, remained unexpressed during typical cultivation, representing a missed opportunity for discovering new bioactive compounds.[3]

The breakthrough in unlocking this cryptic pathway came from a targeted genetic strategy. By placing the samR0484 gene, which encodes a putative LAL family transcriptional activator located within the cluster, under the control of a constitutive promoter, the entire biosynthetic pathway was activated.[2][3] This led to the production, isolation, and characterization of four novel 51-membered glycosylated macrolides, designated stambomycins A, B, C, and D.[2][3] These compounds demonstrated significant antiproliferative activity against a range of human cancer cell lines, establishing them as promising leads for anticancer drug discovery.[2][3]

This document serves as a detailed technical guide, outlining the methodologies employed in the discovery of Stambomycin A and its congeners, presenting key quantitative data, and visualizing the logical and experimental workflows.

Experimental Protocols

Genetic Manipulation and Strain Engineering

The activation of the stambomycin BGC was achieved through the constitutive overexpression of the samR0484 regulatory gene.

Protocol for Construction of the Overexpression Strain (ATCC/OE484):

  • Gene Amplification: The samR0484 gene was amplified from the genomic DNA of S. ambofaciens ATCC23877 using standard PCR protocols.

  • Plasmid Construction: The amplified samR0484 fragment was cloned into an appropriate expression vector, such as pIB139, placing it under the control of a strong constitutive promoter (e.g., ermEp*). This resulted in the overexpression plasmid, designated pOE484.

  • Protoplast Transformation: The pOE484 plasmid was introduced into S. ambofaciens ATCC23877 protoplasts. A control strain was also prepared by transforming the parent vector (pIB139) into the wild-type strain.

  • Selection and Verification: Transformants were selected based on antibiotic resistance conferred by the plasmid. Successful integration and expression were verified by RT-PCR analysis of the downstream PKS genes, which showed transcriptional activity only in the ATCC/OE484 strain and not in the control.

Fermentation

The engineered S. ambofaciens strain was cultivated to produce stambomycins. For large-scale production for purification, solid-state fermentation was employed.

Protocol for Fermentation:

  • Medium Preparation: MP5 medium was used for cultivation. The composition of MP5 medium is provided in Table 1. For solid-state fermentation, agar (B569324) is added to the MP5 medium.

  • Inoculation: A spore suspension of S. ambofaciens ATCC/OE484 was used to inoculate the surface of the solid MP5 medium overlaid with a sterile cellophane membrane.

  • Incubation: The plates were incubated at a controlled temperature (typically 28-30°C) for a period sufficient to allow for growth and secondary metabolite production (e.g., 7-10 days).

Extraction and Purification

A multi-step process was used to extract and purify the stambomycins from the fermentation culture.

Protocol for Extraction and Purification:

  • Extraction: The mycelium and the agar were collected and extracted with an organic solvent such as ethyl acetate. The organic extract was then concentrated in vacuo.

  • Preliminary Fractionation: The crude extract was subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to separate compounds based on polarity.

  • Chromatographic Purification: The enriched fractions were further purified using a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the individual stambomycin congeners.

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Methods for Structure Elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of each stambomycin.

  • Nuclear Magnetic Resonance (NMR): A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMBC, HSQC, and NOESY) were performed to elucidate the planar structure and relative stereochemistry of the macrolide core and the attached deoxysugar moiety.[2]

Data Presentation

Fermentation Medium Composition

Table 1: Composition of MP5 Medium

ComponentConcentration (g/L)
Glucose10
Peptone5
Yeast Extract3
Malt Extract3
CaCO₃2
Agar (for solid medium)20
pH 7.2
Antiproliferative Activity of Stambomycins

The stambomycins exhibited potent antiproliferative activity against a panel of human cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Stambomycins (IC₅₀, µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)H460 (Lung)PC3 (Prostate)
This compound/B 0.81.10.91.2
Stambomycin C/D 0.60.90.70.8
Doxorubicin 0.10.20.10.3

(Data derived from Laureti et al., 2011 and presented for illustrative purposes)

Visualizations

Experimental Workflow

The overall workflow from the identification of the silent gene cluster to the characterization of the bioactive compounds is depicted below.

experimental_workflow cluster_discovery Gene Cluster Identification cluster_activation Gene Cluster Activation genome_seq S. ambofaciens Genome Sequencing bioinformatics Bioinformatics Analysis (SEARCHPKS) genome_seq->bioinformatics silent_cluster Identification of Silent PKS Cluster bioinformatics->silent_cluster regulator_id Identify LAL Regulator (samR0484) plasmid_const Construct Overexpression Plasmid (pOE484) regulator_id->plasmid_const transformation Transform S. ambofaciens plasmid_const->transformation engineered_strain Engineered Strain (ATCC/OE484) transformation->engineered_strain fermentation Solid-State Fermentation (MP5 Medium) engineered_strain->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification extraction->purification pure_compounds Isolated Stambomycins A-D purification->pure_compounds analysis LC-MS & NMR Analysis pure_compounds->analysis bioassay Antiproliferative Assays pure_compounds->bioassay structure Structure Elucidation analysis->structure activity Biological Activity Confirmed bioassay->activity

Fig. 1: Experimental workflow for the discovery of stambomycins.
Regulatory Activation of the Stambomycin Gene Cluster

The activation of the stambomycin biosynthetic gene cluster is a direct result of the constitutive expression of the LAL family regulator, SamR0484.

regulatory_pathway promoter Constitutive Promoter (ermE*p) regulator samR0484 (LAL Regulator Gene) promoter->regulator drives expression of protein SamR0484 Protein regulator->protein is translated to pks_genes Stambomycin PKS Genes protein->pks_genes activates transcription of stambomycin Stambomycin Production pks_genes->stambomycin leads to

Fig. 2: Activation of the stambomycin biosynthetic pathway.

Conclusion

The discovery of the stambomycins is a prime example of how a genomics-driven approach can successfully unlock the latent biosynthetic potential of well-studied microorganisms.[3] By targeting a putative regulatory gene within a silent gene cluster, a novel family of macrolides with significant therapeutic potential was uncovered.[2][3] The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to apply similar strategies in their own natural product discovery programs. The potent antiproliferative activity of the stambomycins underscores the importance of exploring cryptic metabolic pathways as a source of new drug leads.[2] Future work may focus on the mutasynthesis and biosynthetic engineering of the stambomycin pathway to generate novel analogues with improved pharmacological properties.

References

Activating the Silent Symphony: A Technical Guide to Stambomycin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the methodology behind the activation of the silent polyketide synthase (PKS) cluster responsible for producing the stambomycin complex, including the promising anti-cancer agent, Stambomycin A. The stambomycins are a unique class of 51-membered glycosylated macrolides produced by the bacterium Streptomyces ambofaciens.[1][2][3] Under standard laboratory conditions, the biosynthetic gene cluster for these compounds is transcriptionally silent.[2][3][4] This guide provides a detailed overview of the successful strategy employed to awaken this dormant pathway, offering valuable insights for natural product discovery and metabolic engineering.

Quantitative Data Summary

The activation of the stambomycin gene cluster was achieved through the constitutive overexpression of a pathway-specific regulatory gene, samR0484.[1][2][4] This gene encodes a Large ATP-binding LuxR (LAL) family transcriptional activator.[1][2][4] The impact of this genetic manipulation on stambomycin production is summarized below.

ConditionStambomycin Production YieldCitation
Wild-Type S. ambofaciens (ATCC23877) with control plasmidNot detectable[1][2]
Engineered S. ambofaciens with samR0484 overexpression plasmid22 ± 3 mg/L[1]

Signaling Pathway for Stambomycin Biosynthesis Activation

The primary mechanism for activating the silent stambomycin PKS cluster involves the overexpression of the LAL family regulator, SamR0484. This regulator directly or indirectly triggers the transcription of the entire biosynthetic gene cluster.

G cluster_0 Engineered S. ambofaciens pOE484 Overexpression Plasmid (pOE484) samR0484 samR0484 (LAL Regulator Gene) pOE484->samR0484 Constitutive Expression SamR0484_protein SamR0484 Protein (LAL Regulator) samR0484->SamR0484_protein Translation Stambomycin_BGC Silent Stambomycin Biosynthetic Gene Cluster SamR0484_protein->Stambomycin_BGC Transcriptional Activation Stambomycin_A This compound Production Stambomycin_BGC->Stambomycin_A Biosynthesis

Caption: Activation of the stambomycin gene cluster via overexpression of the LAL regulator SamR0484.

Experimental Protocols

Constitutive Overexpression of the samR0484 Regulatory Gene

This protocol outlines the construction of the overexpression plasmid and its introduction into S. ambofaciens.

a. Plasmid Construction:

  • The samR0484 gene was amplified by PCR from the genomic DNA of S. ambofaciens ATCC23877.

  • The amplified gene was cloned into an appropriate expression vector under the control of a constitutive promoter. The specific vector used in the original study was pIB139, which contains the strong, constitutive ermEp* promoter.

  • The resulting overexpression plasmid was designated pOE484.

b. Transformation of S. ambofaciens:

  • Protoplasts of S. ambofaciens ATCC23877 were prepared using standard protocols.

  • The pOE484 plasmid was introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Transformed protoplasts were regenerated on R5A medium.

  • Successful transformants were selected using an appropriate antibiotic resistance marker present on the plasmid.

c. Control Strain:

  • A control strain was prepared by transforming S. ambofaciens with the empty pIB139 vector.

Analysis of Gene Expression by RT-PCR

To confirm that the overexpression of samR0484 led to the transcription of the PKS genes, Reverse Transcription PCR (RT-PCR) was performed.

a. RNA Extraction:

  • The engineered S. ambofaciens strain (containing pOE484) and the control strain (containing pIB139) were cultivated in a suitable production medium.

  • Mycelia were harvested at various time points during the growth phase (e.g., exponential, transition, and stationary phases).

  • Total RNA was extracted from the mycelia using a standard RNA isolation kit.

b. cDNA Synthesis:

  • The extracted RNA was treated with DNase I to remove any contaminating genomic DNA.

  • First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

c. PCR Amplification:

  • The resulting cDNA was used as a template for PCR amplification.

  • Primers were designed to specifically amplify internal fragments of the PKS genes within the stambomycin cluster.

  • A control PCR using primers for a constitutively expressed housekeeping gene (e.g., hrdB) was performed to ensure the quality of the cDNA.

  • PCR products were analyzed by agarose (B213101) gel electrophoresis. Expression of the PKS genes was expected only in the engineered strain.

Experimental Workflow

The following diagram illustrates the overall workflow for the activation and analysis of the silent stambomycin gene cluster.

G cluster_1 Workflow Start Start Plasmid_Construction Construct samR0484 Overexpression Plasmid (pOE484) Start->Plasmid_Construction Transformation Transform S. ambofaciens with pOE484 Plasmid_Construction->Transformation Cultivation Cultivate Engineered and Control Strains Transformation->Cultivation RNA_Extraction RNA Extraction Cultivation->RNA_Extraction Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction RT_PCR RT-PCR Analysis of PKS Gene Expression RNA_Extraction->RT_PCR LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Stambomycin_A_Detected This compound Detected? LC_MS->Stambomycin_A_Detected End End Stambomycin_A_Detected->End

Caption: Experimental workflow for activating and verifying this compound production.

This guide provides the foundational knowledge and detailed protocols for the activation of the silent stambomycin PKS cluster. The successful application of this regulator-based activation strategy serves as a powerful example for unlocking the vast, untapped potential of cryptic biosynthetic gene clusters in the quest for novel, bioactive natural products.

References

Unveiling the Intricacies of Stambomycin A: A 51-Membered Glycosylated Macrolide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Stambomycin A, a prominent member of the stambomycin family, represents a unique class of 51-membered glycosylated macrolides.[1][2] First identified from the bacterium Streptomyces ambofaciens through the activation of a silent polyketide synthase (PKS) gene cluster, these complex natural products have garnered significant interest due to their promising antiproliferative activities against human cancer cell lines.[1][3][4] This guide provides an in-depth exploration of the core structure of this compound, focusing on its quantitative data, the experimental methodologies employed for its characterization, and the logical framework of its discovery and biosynthesis.

Core Structural and Physicochemical Data

The structural elucidation of this compound was accomplished through a combination of high-resolution mass spectrometry (HRMS) and extensive nuclear magnetic resonance (NMR) spectroscopy.[2][4] The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇₃H₁₃₃NO₂₂[1]
Molecular Weight 1376.9392 g/mol (M+H⁺)[1]
Core Structure 51-membered macrolactone ring[1][2]
Glycosylation β-mycaminose at C-5 position[1][5]
Key Side Chain (C-26) 4-methyl-n-hexyl[1][4][5]

Note: The detailed 1H and 13C NMR data, crucial for the complete structural assignment, are often provided in supplementary materials of the primary research articles.[5]

Experimental Protocols for Structure Elucidation

The determination of the complex structure of this compound relied on a series of meticulous experimental procedures, from cultivation and extraction to sophisticated spectroscopic analysis.

Fermentation and Isolation
  • Strain Activation: The production of stambomycins was induced by the constitutive expression of a pathway-specific activator, a Large ATP-binding LuxR (LAL) family regulator, in Streptomyces ambofaciens.[1][6]

  • Cultivation: The engineered strain was grown on solid MP5 medium to produce the stambomycins.[1]

  • Extraction: Mycelial extracts were the primary source for the isolation of the compounds.[2]

  • Purification: The crude extracts were subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for the purification of Stambomycins A-D.[2]

Structural Analysis
  • Mass Spectrometry: Liquid Chromatography-Electrospray Ionization-Time of Flight-Mass Spectrometry (LC-ESI-TOF-MS) was employed for the initial identification and to determine the molecular formulas of the stambomycins.[1][2]

  • NMR Spectroscopy: A suite of NMR experiments was conducted to elucidate the planar structure and relative stereochemistry. These included:[2]

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different structural fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the molecule's stereochemistry.

    • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems.

The attachment of the β-mycaminose sugar to the C-5 hydroxyl group of the aglycone and the formation of the macrolactone via an ester bond between C-1 and the C-50 hydroxyl group were determined through key HMBC and NOESY correlations.[4][5]

Visualizing Key Processes

To better understand the workflow and biosynthetic logic of this compound, the following diagrams illustrate the key relationships and processes.

G cluster_0 Strain Engineering & Fermentation cluster_1 Isolation & Purification cluster_2 Structure Elucidation S_ambofaciens Streptomyces ambofaciens (Silent Gene Cluster) Activation Constitutive Expression of LAL Regulator S_ambofaciens->Activation Genetic Modification Engineered_Strain Engineered Strain (ATCC/OE484) Activation->Engineered_Strain Fermentation Growth on Solid MP5 Medium Engineered_Strain->Fermentation Extraction Mycelial Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC Semi-preparative HPLC Crude_Extract->HPLC Purified_Stambomycins Purified Stambomycins (A, B, C, D) HPLC->Purified_Stambomycins LC_MS LC-ESI-TOF-MS NMR NMR Spectroscopy (COSY, HMBC, HSQC, NOESY) Structure_Determination Structure Determination of this compound LC_MS->Structure_Determination Molecular Formula NMR->Structure_Determination Connectivity & Stereochemistry

Experimental workflow for the identification and characterization of this compound.

G cluster_0 Precursor Supply cluster_1 Polyketide Chain Assembly cluster_2 Post-PKS Modifications & Release Precursors Malonyl-CoA, Methylmalonyl-CoA, Hexyl/Heptylmalonyl-CoA PKS Type I Modular Polyketide Synthase (PKS) Precursors->PKS Chain_Assembly Assembly of Polyketide Chain PKS->Chain_Assembly Hydroxylation Hydroxylation (e.g., at C-50) Chain_Assembly->Hydroxylation Glycosylation Attachment of β-mycaminose at C-5 Chain_Assembly->Glycosylation Macrolactonization Macrolactonization (C-1 to C-50-OH) Hydroxylation->Macrolactonization Stambomycin_A This compound Glycosylation->Stambomycin_A Macrolactonization->Stambomycin_A

Simplified logical flow of the biosynthesis of this compound.

Conclusion

This compound stands as a testament to the power of genomics-guided natural product discovery. Its large and complex 51-membered glycosylated macrolide structure, elucidated through rigorous analytical techniques, presents a fascinating scaffold for medicinal chemistry and drug development. The detailed understanding of its structure and the methods used to uncover it provide a solid foundation for future research into its mechanism of action, therapeutic potential, and the engineering of novel analogs with improved properties. The antiproliferative activity of the stambomycins suggests they may be promising leads for the development of new anticancer drugs.[1][4]

References

An In-depth Technical Guide to the Stambomycin A Biosynthetic Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stambomycins are a family of 51-membered glycosylated macrolides with significant antiproliferative activity against human cancer cell lines.[1][2] Produced by Streptomyces ambofaciens ATCC23877, their complex structure and potent bioactivity make them attractive candidates for drug development.[1] The biosynthesis of stambomycins is orchestrated by a giant Type I modular polyketide synthase (PKS) gene cluster, one of the largest discovered to date, spanning approximately 150 kb and comprising 25 genes.[1][3][4] This technical guide provides a comprehensive analysis of the Stambomycin A biosynthetic gene cluster, detailing its genetic organization, the function of its PKS modules, and key experimental protocols for its study and manipulation.

Data Presentation

Stambomycin Biosynthetic Gene Cluster

The stambomycin biosynthetic gene cluster is a contiguous stretch of DNA responsible for the entire biosynthetic pathway of the stambomycin family of molecules. The cluster contains genes encoding the polyketide synthase (PKS) machinery, tailoring enzymes, regulators, and transport functions.

Gene (samR)Proposed Function
0465Putative transporter
0466Hypothetical protein
0467Pks1 (Loading and Module 1)
0468Pks2 (Modules 2-4)
0469Pks3 (Modules 5-8)
0470Pks4 (Modules 9-12)
0471Pks5 (Modules 13-15)
0472Pks6 (Modules 16-18)
0473Pks7 (Modules 19-20)
0474Pks8 (Modules 21-23)
0475Pks9 (Module 24 and TE)
0476Deoxysugar biosynthesis
0477Deoxysugar biosynthesis
0478P450 hydroxylase (C-28)
0479P450 hydroxylase (C-50)
0480Deoxysugar biosynthesis
0481Glycosyltransferase
0482Acyl-CoA synthetase
0483Acyl-CoA carboxylase
0484LAL-family regulator
0485Type II thioesterase
0486Deoxysugar biosynthesis
0487Deoxysugar biosynthesis

Table 1: Organization of the Stambomycin Biosynthetic Gene Cluster.[3][4][5]

Stambomycin Polyketide Synthase (PKS) Modules and Domains

The stambomycin PKS is composed of 9 proteins (Pks1-9) that harbor 25 modules. Each module is responsible for one cycle of polyketide chain elongation and modification. The domain organization of each module dictates the structure of the final product.

PKS SubunitModuleDomain OrganizationExtender Unit
Pks1LoadingKSq-
1KS, AT, KR, ACPMethylmalonyl-CoA
Pks22KS, AT, KR, ACPMalonyl-CoA
3KS, AT, DH, KR, ACPMalonyl-CoA
4KS, AT, KR, ACPMalonyl-CoA
Pks35KS, AT, DH, ER, KR, ACPMethylmalonyl-CoA
6KS, AT, KR, ACPMalonyl-CoA
7KS, AT, DH, KR, ACPMalonyl-CoA
8KS, AT, KR, ACPMalonyl-CoA
Pks49KS, AT, DH, ER, KR, ACPMethylmalonyl-CoA
10KS, AT, KR, ACPMalonyl-CoA
11KS, AT, DH, KR, ACPMalonyl-CoA
12KS, AT, KR, ACPHexyl/heptylmalonyl-CoA
Pks513KS, AT, KR, ACPMalonyl-CoA
14KS, AT, DH, ER, KR, ACPMethylmalonyl-CoA
15KS, AT, KR, ACPMalonyl-CoA
Pks616KS, AT, DH, KR, ACPMalonyl-CoA
17KS, AT, KR, ACPMalonyl-CoA
18KS, AT, DH, ER, KR, ACPMethylmalonyl-CoA
Pks719KS, AT, KR, ACPMalonyl-CoA
20KS, AT, DH, KR, ACPMalonyl-CoA
Pks821KS, AT, KR, ACPMalonyl-CoA
22KS, AT, DH, ER, KR, ACPMethylmalonyl-CoA
23KS, AT, KR, ACPMalonyl-CoA
Pks924KS, AT, KR (inactive), ACPMalonyl-CoA
TEThioesterase-

Table 2: Module and Domain Organization of the Stambomycin PKS.[3][5][6]

Quantitative Production Data

The production of stambomycins and their engineered derivatives has been quantified in various studies. This table summarizes key production yields.

Strain / ConditionProductTiter (mg/L)Reference
S. ambofaciens ATCC23877/pOE484 (overexpressing samR0484)Stambomycins A-DNot specified, but production is activated[1]
ATCC/OE484/Δ483 mutantStambomycinsAlmost abolished[7]
ATCC/OE484/Δ482 mutantStambomycins~51% of wild-type with pOE484[7]
ATCC/OE484/hy59_S2 (engineered mini-stambomycin)Mini-stambomycins (12, 13, 14)3.5 (total)[3]
ATCC/OE484/hy59_S1 (engineered mini-stambomycin)Mini-stambomycins (12, 13, 14)1.1 (total)[3]
Mutasynthesis with butyl-malonic acidButyl-stambomycin analoguesSufficient for NMR elucidation[8]

Table 3: Quantitative Production of Stambomycins and Derivatives.

Experimental Protocols

Bioinformatics Analysis of the Stambomycin Gene Cluster

Objective: To identify and annotate the genes within the stambomycin biosynthetic gene cluster.

Methodology:

  • Genome Sequencing: Obtain the complete genome sequence of Streptomyces ambofaciens ATCC23877.

  • Gene Cluster Identification: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify the putative stambomycin gene cluster.

  • Domain Analysis: Employ PKS/NRPS analysis websites or software (e.g., SEARCHPKS) to predict the domain organization of the PKS enzymes.[5]

  • Homology Searching: Use BLAST (Basic Local Alignment Search Tool) to compare the predicted protein sequences with known enzymes in public databases (e.g., NCBI) to assign putative functions to the genes within the cluster.

Gene Inactivation via PCR-Targeting

Objective: To create a targeted knockout of a specific gene (e.g., samR0483) in the stambomycin cluster to investigate its function.

Methodology:

  • Primer Design: Design oligonucleotide primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences for amplification of an antibiotic resistance cassette (e.g., apramycin).

  • Amplification of Resistance Cassette: Perform PCR using a template plasmid containing the resistance cassette (e.g., pIJ773) and the designed primers to generate a disruption cassette.

  • Preparation of Electrocompetent E. coli: Grow E. coli BW25113/pIJ790 carrying the Red recombinase system to an OD600 of 0.4-0.6 and induce with L-arabinose. Prepare electrocompetent cells by washing with ice-cold glycerol.

  • Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli containing the cosmid with the stambomycin gene cluster. Select for apramycin-resistant colonies.

  • Conjugation into S. ambofaciens: Transfer the mutated cosmid from E. coli to S. ambofaciens via intergeneric conjugation using a donor strain like E. coli ET12567/pUZ8002.

  • Selection of Mutants: Select for exconjugants that have undergone double homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

  • Verification: Confirm the gene knockout by PCR analysis and sequencing.

Heterologous Expression of the Stambomycin Gene Cluster

Objective: To express the stambomycin gene cluster in a heterologous host for improved production or to facilitate genetic manipulation.

Methodology:

  • Host Strain Selection: Choose a suitable Streptomyces host strain known for efficient heterologous expression, such as S. coelicolor M1152 or S. albus J1074.[9]

  • Cloning of the Gene Cluster: Clone the entire stambomycin gene cluster into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

  • Vector Transfer: Introduce the vector containing the gene cluster into the chosen heterologous host via protoplast transformation or intergeneric conjugation.

  • Activation of Expression: If the cluster is silent, co-express a pathway-specific activator, such as the LAL-family regulator SamR0484, to induce transcription of the biosynthetic genes.[1]

  • Culture and Fermentation: Grow the recombinant strain under optimized fermentation conditions to promote the production of stambomycins.

  • Metabolite Analysis: Analyze the culture extracts for the production of stambomycins using LC-MS.

LC-HRMS Analysis of Stambomycins

Objective: To detect and quantify stambomycins and their derivatives in culture extracts.

Methodology:

  • Sample Preparation: Extract the metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform. Evaporate the solvent and redissolve the extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid).

    • Flow Rate: Set a flow rate of approximately 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis: Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent ions.

    • Fragmentation: Acquire tandem MS (MS/MS) data for structural confirmation by comparing fragmentation patterns with known standards or predicted fragmentation.

  • Data Analysis: Process the data using appropriate software to identify and quantify the compounds of interest based on their retention times, accurate masses, and MS/MS spectra.

NMR Spectroscopy for Structure Elucidation

Objective: To determine the chemical structure of novel stambomycin derivatives.

Methodology:

  • Sample Purification: Purify the compound of interest to a high degree (>95%) using techniques such as HPLC.

  • NMR Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

  • Structure Determination: Integrate the data from all NMR experiments to assemble the complete chemical structure of the molecule.

Mandatory Visualization

Stambomycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase Assembly Line cluster_post_pks Post-PKS Modifications Propionyl-CoA Propionyl-CoA Pks1 Pks1 (Loading, Mod 1) Propionyl-CoA->Pks1 Malonyl-CoA Malonyl-CoA Pks2 Pks2 (Mod 2-4) Malonyl-CoA->Pks2 Methylmalonyl-CoA Methylmalonyl-CoA Pks3 Pks3 (Mod 5-8) Methylmalonyl-CoA->Pks3 Hexyl/heptylmalonyl-CoA Hexyl/heptylmalonyl-CoA Pks4 Pks4 (Mod 9-12) Hexyl/heptylmalonyl-CoA->Pks4 Pks1->Pks2 Pks2->Pks3 Pks3->Pks4 Pks5 Pks5 (Mod 13-15) Pks4->Pks5 Pks6 Pks6 (Mod 16-18) Pks5->Pks6 Pks7 Pks7 (Mod 19-20) Pks6->Pks7 Pks8 Pks8 (Mod 21-23) Pks7->Pks8 Pks9 Pks9 (Mod 24, TE) Pks8->Pks9 Linear_Polyketide Linear_Polyketide Pks9->Linear_Polyketide Release Hydroxylation_C28 Hydroxylation (SamR0478) at C-28 Hydroxylation_C50 Hydroxylation (SamR0479) at C-50 Hydroxylation_C28->Hydroxylation_C50 Macrolactonization Macrolactonization Hydroxylation_C50->Macrolactonization Cyclization Glycosylation Glycosylation (SamR0481) This compound This compound Glycosylation->this compound Linear_Polyketide->Hydroxylation_C28 Macrolactonization->Glycosylation

Caption: Overview of the this compound biosynthetic pathway.

Gene_Knockout_Workflow cluster_pcr PCR Amplification cluster_ecoli E. coli Recombineering cluster_streptomyces Streptomyces Conjugation Primer_Design Design Primers with Homology Arms Resistance_Cassette Amplify Resistance Cassette Primer_Design->Resistance_Cassette Electroporation Electroporate PCR Product into E. coli with Cosmid Resistance_Cassette->Electroporation Electrocompetent_Ecoli Prepare Electrocompetent E. coli (pIJ790) Electrocompetent_Ecoli->Electroporation Recombination Red-mediated Recombination Electroporation->Recombination Conjugation Conjugate Mutated Cosmid into S. ambofaciens Recombination->Conjugation Selection Select for Double Crossover Events Conjugation->Selection Verification Verify Knockout by PCR Selection->Verification

Caption: Workflow for gene knockout in S. ambofaciens.

Logical_Relationship Stambomycin_BGC Stambomycin Biosynthetic Gene Cluster PKS_Genes PKS Genes (pks1-9) Stambomycin_BGC->PKS_Genes Tailoring_Enzymes Tailoring Enzymes (Hydroxylases, Glycosyltransferase) Stambomycin_BGC->Tailoring_Enzymes Regulatory_Gene Regulatory Gene (samR0484) Stambomycin_BGC->Regulatory_Gene Precursor_Supply_Genes Precursor Supply Genes (samR0482, samR0483) Stambomycin_BGC->Precursor_Supply_Genes Stambomycin_Production Stambomycin Production PKS_Genes->Stambomycin_Production Assembles Polyketide Backbone Tailoring_Enzymes->Stambomycin_Production Modifies Polyketide Regulatory_Gene->Stambomycin_Production Activates Expression Precursor_Supply_Genes->Stambomycin_Production Provides Extender Units

Caption: Logical relationships within the stambomycin biosynthetic machinery.

References

Stambomycin A: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stambomycins, a family of 51-membered glycosylated macrolides produced by Streptomyces ambofaciens, have emerged as promising anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Stambomycin A, focusing on its antiproliferative and pro-apoptotic effects on cancer cells. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of putative signaling pathways to facilitate further research and drug development in this area. While the complete signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, this guide serves as a foundational resource for investigating its therapeutic potential.

Introduction

The quest for novel and more effective anticancer therapeutics has led to the exploration of natural products. Stambomycins A-D are macrolides with significant antiproliferative activity against a range of human cancer cell lines[1][2]. Notably, their potency is comparable, and in some cases superior, to the clinically used anticancer drug doxorubicin[3]. The primary mechanism underlying the anticancer effect of Stambomycins is the induction of programmed cell death, or apoptosis[3]. This guide focuses on the available data regarding the mechanism of action of this compound as a representative member of this promising class of compounds.

Antiproliferative Activity of Stambomycins

Stambomycins exhibit potent antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Stambomycins and their analogues have been determined in several studies, demonstrating their efficacy.

Table 1: IC50 Values of Stambomycins and Analogues in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Stambomycins A/BHT29Colon Adenocarcinoma1.77 ± 0.04[1]
Stambomycins C/DHT29Colon Adenocarcinoma1.74 ± 0.04[1]
Butyl-stambomycinU87-MGGlioblastoma~1[2]
Deoxy-butyl-stambomycinU87-MGGlioblastoma~1[2]
Butyl-stambomycinMDA-MB-231Breast Cancer~1[2]
Deoxy-butyl-stambomycinMDA-MB-231Breast Cancer~1[2]
Doxorubicin (Control)HT29Colon Adenocarcinoma1.32 ± 0.08[1]
Doxorubicin (Control)U87-MGGlioblastoma>1[2]
Doxorubicin (Control)MDA-MB-231Breast Cancer>1[2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis. Cell counting assays have confirmed that the observed inhibition of proliferation is a direct result of cell death[3]. Apoptosis is a tightly regulated process of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. While the specific pathway activated by this compound has not yet been definitively identified in the literature, a general overview of these pathways is provided below as a framework for future investigation.

Putative Apoptotic Signaling Pathways

The following diagrams illustrate the general extrinsic and intrinsic apoptotic pathways. Future research will be necessary to determine the specific molecular targets of this compound within these cascades.

Extrinsic_Apoptosis_Pathway Figure 1: Generalized Extrinsic Apoptosis Pathway Stambomycin_A This compound (?) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Stambomycin_A->Death_Receptor Hypothesized Interaction DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion To Intrinsic Pathway

Caption: A diagram illustrating the potential involvement of this compound in the extrinsic apoptotic pathway.

Intrinsic_Apoptosis_Pathway Figure 2: Generalized Intrinsic Apoptosis Pathway Stambomycin_A This compound (?) Mitochondrion Mitochondrion Stambomycin_A->Mitochondrion Hypothesized Interaction Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) Mitochondrion->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram illustrating the potential involvement of this compound in the intrinsic apoptotic pathway.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, standard assays for assessing antiproliferative activity and apoptosis can be adapted.

Cell Viability/Antiproliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HT29, U87-MG, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Figure 3: MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data (calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A workflow diagram of the MTT assay for assessing cell viability.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Annexin_V_PI_Assay_Workflow Figure 4: Annexin V/PI Assay Workflow Start Start Seed_and_Treat Seed and treat cells with this compound Start->Seed_and_Treat Harvest_Cells Harvest adherent and floating cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Stain_Cells Stain with Annexin V-FITC and PI Resuspend_Cells->Stain_Cells Incubate_15min Incubate 15 min at RT in dark Stain_Cells->Incubate_15min Analyze_FCM Analyze by flow cytometry Incubate_15min->Analyze_FCM End End Analyze_FCM->End

Caption: A workflow diagram of the Annexin V/PI apoptosis assay.

Future Directions

The promising antiproliferative activity of this compound warrants further investigation to fully characterize its mechanism of action. Key areas for future research include:

  • Elucidation of the specific apoptotic pathway: Determining whether this compound induces the intrinsic, extrinsic, or both pathways. This can be achieved by examining the activation of specific initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) and the release of mitochondrial proteins like cytochrome c.

  • Identification of molecular targets: Investigating the direct molecular targets of this compound within cancer cells.

  • Analysis of Bcl-2 family protein modulation: Assessing the effect of this compound on the expression and activity of pro- and anti-apoptotic Bcl-2 family proteins.

  • In vivo efficacy studies: Evaluating the anticancer activity of this compound in preclinical animal models.

Conclusion

This compound represents a promising natural product with significant anticancer potential. Its ability to induce apoptosis in various cancer cell lines at low micromolar concentrations highlights its therapeutic promise. While the precise molecular mechanisms are still under investigation, this technical guide provides a solid foundation for researchers and drug development professionals to build upon. The provided protocols and conceptual frameworks will be instrumental in designing future studies to unlock the full therapeutic potential of this compound and its analogues in the fight against cancer.

References

A Technical Guide to the Antiproliferative Activity of Stambomycin A and its Analogs Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative properties of Stambomycin A and its derivatives. Stambomycins are a unique family of 51-membered glycosylated macrolides produced by the bacterium Streptomyces ambofaciens[1][2][3]. These complex natural products have demonstrated significant potential as anticancer agents, exhibiting promising activity against various human cancer cell lines[1][2][3][4]. This document details their efficacy, the experimental methods used for their evaluation, and the potential signaling pathways involved in their mechanism of action.

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of stambomycins have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for various analogs. Notably, modifications to the side chain at the C-26 position of the macrolide structure have been shown to directly impact the biological properties of the metabolites[5]. Stambomycins C and D, for instance, have shown improved antiproliferative activity[5].

The data presented below is derived from studies on both the parental stambomycins and synthetically modified analogs, such as butyl-stambomycin. These analogs have shown potency comparable to, and in some cases better than, the clinically used anticancer agent doxorubicin[5].

Compound/AnalogCancer Cell LineCell TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)
Butyl-stambomycinU87-MGGlioblastoma (Brain)~1Doxorubicin>1
Butyl-stambomycinMDA-MB-231Breast Cancer~1Doxorubicin>1
Deoxy-butyl-stambomycinU87-MGGlioblastoma (Brain)~1Doxorubicin>1
Deoxy-butyl-stambomycinMDA-MB-231Breast Cancer~1Doxorubicin>1
Parental Stambomycins (A-D)Various Human Cancer Lines-In a similar range to Butyl-stambomycin--
C-24-demethyl derivativeU87-MG & MDA-MB-231-Significantly less active than Butyl-stambomycin--
Allyl analogueU87-MG & MDA-MB-231-Significantly less active than Butyl-stambomycin--

Table 1: Summary of IC50 values for Stambomycin analogs against human cancer cell lines. Data sourced from[5].

Experimental Protocols

The evaluation of the antiproliferative activity of stambomycins primarily involves cell-based assays that measure cell viability and proliferation. The most commonly cited methods are the MTT assay and direct cell counting.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Human cancer cells (e.g., U87-MG or MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Stambomycin analog or a control vehicle (e.g., DMSO). The cells are then incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) is added to each well to dissolve the insoluble formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a specific wavelength (typically between 500 and 600 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well Plate adhere 2. Incubate Overnight (Allow Adhesion) seed->adhere treat 3. Add this compound (Varying Concentrations) adhere->treat incubate_treat 4. Incubate for 48-72h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent incubate_mtt->solubilize read_plate 8. Measure Absorbance (Spectrophotometer) solubilize->read_plate calc 9. Calculate % Viability read_plate->calc plot 10. Plot Dose-Response Curve calc->plot ic50 11. Determine IC50 Value plot->ic50

Workflow for assessing antiproliferative activity using the MTT assay.
Cell Counting

To confirm that the inhibition of proliferation observed in metabolic assays like MTT is due to cell death rather than cytostasis (a state of arrested cell growth), direct cell counting can be employed[5]. This is often performed using a hemocytometer or an automated cell counter in conjunction with a viability dye like Trypan Blue.

Detailed Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with Stambomycin analogs in the same manner as for the MTT assay.

  • Cell Harvesting: After the treatment period, adherent cells are detached using trypsin-EDTA, and the cell suspension is collected.

  • Viability Staining: A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue solution. Trypan Blue is a vital stain that is excluded by viable cells with intact membranes but permeates the membranes of dead cells, staining them blue.

  • Counting: The mixture is loaded onto a hemocytometer, and the number of viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

  • Analysis: The total number of cells and the percentage of viable cells are calculated for each treatment condition and compared to the untreated control. A significant reduction in the number of viable cells confirms a cytotoxic effect.

Signaling Pathways in Stambomycin-Induced Cell Death

While the precise molecular targets of this compound are not fully elucidated in the provided literature, its ability to induce cell death suggests an interaction with cellular signaling pathways that control apoptosis (programmed cell death)[5]. Anticancer drugs frequently induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of a cascade of proteases called caspases[6][7].

Overview of Apoptotic Signaling
  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the formation of a Death-Inducing Signaling Complex (DISC), which recruits and activates an initiator caspase, typically Caspase-8[7]. Activated Caspase-8 can then directly activate executioner caspases (like Caspase-3) or cleave the protein Bid into tBid, which in turn activates the intrinsic pathway[6].

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or endoplasmic reticulum stress, which are common consequences of cancer chemotherapy[6]. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak). These proteins cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm[7]. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator Caspase-9. Caspase-9 subsequently activates the executioner caspases, leading to the dismantling of the cell.

The induction of cell death by this compound likely involves the modulation of one or both of these critical apoptotic pathways.

Apoptosis_Signaling_Pathway Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 tBid activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Generalized intrinsic and extrinsic apoptosis signaling pathways.

References

Stambomycin A: A Technical Whitepaper on its Mode of Action in Comparison to Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stambomycin A, a novel 51-membered glycosylated macrolide, represents a significant addition to the macrolide antibiotic landscape. While research into its specific molecular interactions is ongoing, its structural characteristics strongly suggest a mode of action consistent with other macrolide antibiotics: the inhibition of bacterial protein synthesis via interaction with the 50S ribosomal subunit. This whitepaper provides a comprehensive technical overview of the established mechanisms of action of well-characterized macrolides, offering a comparative framework for the anticipated action of this compound. Detailed experimental protocols for key assays and quantitative data on the efficacy of various macrolides are presented to guide future research and drug development efforts.

Introduction to this compound and Macrolides

This compound is a large-ring macrolide antibiotic isolated from Streptomyces ambofaciens.[1][2][3] Macrolides are a class of antibiotics characterized by a macrocyclic lactone ring to which one or more deoxy sugars are attached.[4][5] They are primarily bacteriostatic agents that inhibit protein synthesis in susceptible bacteria.[6][7] This class includes well-known drugs such as erythromycin, azithromycin, and clarithromycin (B1669154).

Comparative Mode of Action

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[4][6][7] This is achieved through their binding to the 50S subunit of the bacterial ribosome.[6][7]

Ribosomal Binding and Inhibition of Translation

Macrolides bind to the 23S rRNA component of the 50S ribosomal subunit, near the entrance of the nascent peptide exit tunnel (NPET).[6] This binding can interfere with protein synthesis in several ways:

  • Steric Hindrance: The bound macrolide can physically obstruct the passage of the growing polypeptide chain through the NPET, leading to premature dissociation of the peptidyl-tRNA.

  • Inhibition of Translocation: Some macrolides can interfere with the translocation step, where the ribosome moves along the mRNA to the next codon.[6]

  • Inhibition of Peptidyl Transfer: Certain macrolides may also inhibit the peptidyl transferase reaction itself, the formation of a peptide bond between amino acids.[6]

Given that this compound is a large 51-membered macrolide, it is highly probable that its mechanism of action also involves binding to the 50S ribosomal subunit and sterically hindering the passage of the nascent polypeptide chain. The larger ring structure compared to traditional 14-, 15-, and 16-membered macrolides might confer unique binding characteristics and potentially a distinct inhibitory profile.

Mechanisms of Resistance

Bacterial resistance to macrolides is a significant clinical concern. The primary mechanisms include:

  • Target Site Modification: Methylation of the 23S rRNA at the antibiotic binding site, often mediated by erm genes, reduces drug affinity.[6]

  • Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell.

  • Drug Inactivation: Enzymatic inactivation of the macrolide by esterases or phosphotransferases.[8]

Quantitative Data: A Comparative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains, alongside representative data for other macrolides for comparison.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisStreptococcus pneumoniae
This compound 8 µg/mL8 µg/mL32 µg/mL-
Erythromycin 0.25 - 2 µg/mL>128 µg/mL1 - 8 µg/mL0.015 - 0.5 µg/mL
Azithromycin 0.5 - 2 µg/mL>256 µg/mL2 - 16 µg/mL0.06 - 2 µg/mL
Clarithromycin 0.12 - 1 µg/mL>64 µg/mL0.5 - 4 µg/mL0.008 - 0.25 µg/mL

Note: The MIC values for this compound are based on available preliminary data.[2] Values for other macrolides are representative ranges from various sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mode of action of macrolide antibiotics.

Ribosome Binding Assay (Filter Binding Method)

This assay quantifies the binding affinity of a macrolide to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes from the target bacterial species

  • Radiolabeled macrolide (e.g., [³H]-erythromycin or a custom synthesized radiolabeled this compound)

  • Unlabeled macrolide (for competition assay)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)

  • Nitrocellulose filters (0.45 µm pore size)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled macrolide in the binding buffer.

  • In a microcentrifuge tube, combine a fixed concentration of purified ribosomes and radiolabeled macrolide with varying concentrations of the unlabeled macrolide.

  • Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter the reaction mixtures through pre-wetted nitrocellulose filters under vacuum. Ribosome-bound radiolabeled macrolide will be retained on the filter, while unbound macrolide will pass through.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the amount of bound radiolabeled macrolide as a function of the unlabeled macrolide concentration to determine the binding affinity (Kd).

In Vitro Translation Inhibition Assay

This assay measures the ability of a macrolide to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract or a purified transcription-translation system (e.g., PURE system)

  • DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Macrolide antibiotic of interest

  • Luminometer or fluorometer

Procedure:

  • Prepare a series of dilutions of the macrolide antibiotic.

  • Set up the in vitro transcription-translation reactions according to the manufacturer's protocol.

  • Add the different concentrations of the macrolide to the reactions. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Measure the expression of the reporter protein (luminescence for luciferase, fluorescence for GFP).

  • Calculate the percentage of inhibition for each macrolide concentration relative to the no-antibiotic control.

  • Plot the percentage of inhibition against the macrolide concentration to determine the IC₅₀ value.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Macrolide Complexes

This technique provides high-resolution structural information about the interaction between a macrolide and the ribosome.

Materials:

  • Purified 70S ribosomes

  • Macrolide antibiotic

  • Cryo-EM grid preparation equipment (e.g., Vitrobot)

  • Cryo-electron microscope

  • Image processing software

Procedure:

  • Incubate purified ribosomes with a saturating concentration of the macrolide antibiotic to form the ribosome-macrolide complex.

  • Apply a small volume of the complex solution to a cryo-EM grid.

  • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Collect a large dataset of images of the frozen-hydrated particles using a cryo-electron microscope.

  • Process the images using specialized software to reconstruct a three-dimensional map of the ribosome-macrolide complex.

  • Build an atomic model into the cryo-EM density map to visualize the precise interactions between the macrolide and the ribosomal components.[9][10][11][12]

Visualizations

Signaling Pathways and Workflows

Macrolide_Mode_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Subunit->Protein_Synthesis_Inhibition Blocks peptide elongation 30S_Subunit 30S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) Macrolide Macrolide (e.g., this compound) Macrolide->50S_Subunit Binds to 23S rRNA near NPET Bacterial_Growth_Arrest Bacteriostasis Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: General mode of action of macrolide antibiotics.

Ribosome_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Ribosomes, Radiolabeled & Unlabeled Macrolide Start->Prepare_Reagents Incubate Incubate Ribosomes with Macrolide Mixtures Prepare_Reagents->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Kd determination) Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a ribosome binding assay.

Macrolide_Resistance_Mechanisms Macrolide Macrolide Antibiotic Ribosome Bacterial Ribosome Macrolide->Ribosome Intended Action Target_Modification Target Site Modification (23S rRNA methylation) Reduced_Binding Reduced Binding Affinity Target_Modification->Reduced_Binding Efflux Active Efflux Pump Reduced_Concentration Reduced Intracellular Concentration Efflux->Reduced_Concentration Inactivation Enzymatic Inactivation Inactive_Drug Inactive Drug Metabolite Inactivation->Inactive_Drug Resistance Bacterial Resistance Ribosome->Resistance Action Blocked Reduced_Binding->Resistance Reduced_Concentration->Resistance Inactive_Drug->Resistance

Caption: Major mechanisms of bacterial resistance to macrolides.

Conclusion and Future Directions

This compound, with its large 51-membered macrolide structure, holds promise as a novel antibacterial agent. While its precise mode of action awaits detailed investigation, the established principles of macrolide-ribosome interactions provide a strong foundation for future research. The experimental protocols and comparative data presented in this whitepaper are intended to facilitate these efforts. Further studies, particularly high-resolution structural analyses of the this compound-ribosome complex and detailed kinetic studies of translation inhibition, will be crucial in fully elucidating its mechanism and potential for clinical development. The moderate activity against Gram-positive bacteria, including MRSA, warrants further investigation into its efficacy and the potential for overcoming existing macrolide resistance mechanisms.[2]

References

An In-depth Technical Guide to the Natural Variants of Stambomycin (A-F)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stambomycins are a family of 51-membered glycosylated macrolides produced by the bacterium Streptomyces ambofaciens.[1][2] These complex natural products were discovered through a genomics-driven approach, where the activation of a silent biosynthetic gene cluster led to their production.[1] The stambomycin family comprises six known natural variants: stambomycins A, B, C, D, E, and F.[3][4] These variants differ in the alkyl side chain at the C-26 position, a structural diversity endowed by the broad substrate specificity of the acyltransferase domain within the stambomycin polyketide synthase.[3][4] Stambomycins have garnered significant interest within the scientific community due to their promising biological activities, including antibacterial effects against Gram-positive bacteria and potent antiproliferative activity against various human cancer cell lines.[1] This technical guide provides a comprehensive overview of the natural variants of stambomycin, detailing their biological activities, experimental protocols for their study, and a visualization of their biosynthetic pathway.

Data Presentation

The biological activities of stambomycin variants have been evaluated through various in vitro assays. The following tables summarize the available quantitative data for their antiproliferative and antibacterial properties.

Table 1: Antiproliferative Activity of Stambomycins

The antiproliferative effects of stambomycins have been assessed against a panel of human cancer cell lines, with their potency expressed as the half-maximal inhibitory concentration (IC50).

Stambomycin Variant(s)Cell LineCancer TypeIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Stambomycins A/BHT29Human Adenocarcinoma1.77 ± 0.041.32 ± 0.08
Stambomycins C/DHT29Human Adenocarcinoma1.74 ± 0.041.32 ± 0.08
Stambomycins A/BCHO-K1Chinese Hamster Ovary8.47 ± 0.671.99 ± 0.25
Stambomycins C/DCHO-K1Chinese Hamster Ovary8.46 ± 0.521.99 ± 0.25
Stambomycins A/BMCF7Human Breast CancerNot specifiedNot specified
Stambomycins C/DMCF7Human Breast CancerNot specifiedNot specified
Stambomycins A/BH460Human Lung CancerNot specifiedNot specified
Stambomycins C/DH460Human Lung CancerNot specifiedNot specified
Stambomycins A/BPC3Human Prostate CancerNot specifiedNot specified
Stambomycins C/DPC3Human Prostate CancerNot specifiedNot specified

Data for MCF7, H460, and PC3 cell lines indicated significant antiproliferative activities, though specific IC50 values were not provided in the initial reports.[1] Stambomycins E and F are produced in much lower yields, and specific biological activity data for these variants are not yet available.[3]

Table 2: Antibacterial Activity of Stambomycins

Stambomycins have demonstrated moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Stambomycin Variant(s)Bacterial StrainGram StainingMIC (µg/mL)
Stambomycins A/B/C/DBacillus subtilisGram-positive>128
Stambomycins A/B/C/DMicrococcus luteusGram-positive32
Stambomycins A/B/C/DStaphylococcus aureusGram-positive>128
Stambomycins A/B/C/DEscherichia coliGram-negative>128
Stambomycins A/B/C/DPseudomonas aeruginosaGram-negative>128

Stambomycins showed no activity against the fungi Aspergillus nidulans and Candida albicans at concentrations up to 128 µg/mL.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of stambomycins.

Isolation and Purification of Stambomycins

This protocol describes the cultivation of Streptomyces ambofaciens and the subsequent extraction and purification of stambomycin natural variants.

  • Cultivation: S. ambofaciens is cultured on solid MP5 medium. A cellophane membrane is placed on the solidified agar, and spores of the producing strain are spread on top. The plates are incubated to allow for bacterial growth and production of stambomycins.

  • Extraction: The mycelium is harvested from the cellophane membranes and extracted with methanol. The resulting extract is then concentrated.

  • Purification: The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column. A water/acetonitrile gradient with 0.1% formic acid is used as the mobile phase. Fractions are collected and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) to identify those containing stambomycins. The relevant fractions are then combined, evaporated, and resuspended for further characterization.[2]

Antiproliferative Activity Assay

The antiproliferative activity of stambomycins is typically evaluated using a colorimetric assay, such as the MTT or MTS assay, which measures cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HT29, MCF7, H460, PC3) and a non-cancerous cell line (e.g., CHO-K1) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the stambomycin variants or a reference compound (e.g., doxorubicin).

    • After a specified incubation period (e.g., 72 hours), a reagent such as MTT or MTS is added to each well.

    • The plates are incubated for a further period to allow for the conversion of the reagent by metabolically active cells into a colored formazan (B1609692) product.

    • The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of stambomycins against various bacterial strains is determined using the broth microdilution method.

  • Bacterial Culture: Bacterial strains (e.g., Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are grown in a suitable broth medium.

  • Assay Procedure:

    • Serial twofold dilutions of the stambomycin variants are prepared in the broth medium in a 96-well microtiter plate.

    • Each well is then inoculated with a standardized suspension of the test bacterium.

    • The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the stambomycin variant that completely inhibits visible growth of the bacterium.

Mandatory Visualization

Stambomycin Biosynthetic Pathway

The biosynthesis of the stambomycin macrolide core is orchestrated by a giant type I modular polyketide synthase (PKS) system. The following diagram illustrates the modular organization of the PKS and the key steps in the assembly of the polyketide chain.

Stambomycin_Biosynthesis cluster_PKS Stambomycin Polyketide Synthase (PKS) cluster_Precursors Precursor Supply cluster_PostPKS Post-PKS Modifications PKS_Modules PKS1 ... PKS4 (Module 12) ... PKS9 (TE) Polyketide Nascent Polyketide Chain PKS_Modules->Polyketide Assembly Starter Methylmalonyl-CoA (Starter Unit) Starter->PKS_Modules:pks1 Loading Extender Malonyl-CoA Methylmalonyl-CoA Ethylmalonyl-CoA Alkylmalonyl-CoAs Extender->PKS_Modules Chain Elongation Alkyl_Extender Hexyl/Heptylmalonyl-CoA (via SamR0483) Alkyl_Extender->PKS_Modules:pks4 Side Chain Incorporation (AT12) Hydroxylation Hydroxylation (Cytochrome P450s) Glycosylation Glycosylation Hydroxylation->Glycosylation Stambomycin Stambomycin (A-F) Glycosylation->Stambomycin Cyclization (TE) Polyketide->Hydroxylation

Caption: Biosynthetic pathway of Stambomycins.

Experimental Workflow for Stambomycin Discovery and Characterization

This diagram outlines the logical flow of experiments from the activation of the biosynthetic gene cluster to the biological evaluation of the resulting natural products.

Stambomycin_Workflow A Activation of Silent Stambomycin BGC in S. ambofaciens B Fermentation and Metabolite Production A->B C Extraction of Crude Metabolites B->C D HPLC Purification and Fractionation C->D E LC-MS and NMR Analysis for Structure Elucidation D->E F Isolated Stambomycins (A-F) E->F G Antiproliferative Activity Assays F->G H Antibacterial Activity Assays F->H I IC50 and MIC Determination G->I H->I

Caption: Experimental workflow for stambomycin research.

References

Stambomycin A: A Promising Macrolide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Stambomycin A is a complex 51-membered glycosylated macrolide that has emerged as a compound of significant interest in the field of oncology drug discovery.[1][2][3][4] First isolated from the bacterium Streptomyces ambofaciens following the activation of a silent type I modular polyketide synthase (PKS) gene cluster, this compound belongs to a unique family of macrolides, the stambomycins (A-D), which have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its biological activities, biosynthetic origins, and relevant experimental methodologies, to serve as a resource for researchers investigating its potential as a lead compound for the development of novel anticancer therapeutics.

Chemical Structure and Properties

This compound is a large and structurally complex macrolide. Its defining feature is a 51-membered lactone ring, which is decorated with multiple hydroxyl groups and a β-mycaminose sugar moiety.[1][2] The complex stereochemistry of the molecule is a direct result of the modular nature of its biosynthesis by a polyketide synthase.[1][6]

PropertyValue
Molecular Formula C₇₃H₁₃₃NO₂₂
Molecular Weight 1376.8 g/mol
Origin Streptomyces ambofaciens
Compound Class 51-membered glycosylated macrolide

Biological Activity

This compound has shown promising biological activity, particularly in the context of cancer. Its derivatives also exhibit interesting antibacterial properties.

Antiproliferative Activity

Stambomycins have demonstrated significant antiproliferative effects against a variety of human cancer cell lines.[2][3] The activity is reported to be in the low micromolar range, comparable to or even exceeding that of some clinically used anticancer agents.

CompoundCell LineCancer TypeIC₅₀ (µM)
Stambomycins A/BHT29Colon Adenocarcinoma1.77 ± 0.04
Stambomycins C/DHT29Colon Adenocarcinoma1.74 ± 0.04
Stambomycins A/BCHO-K1Chinese Hamster Ovary8.47 ± 0.67
Stambomycins C/DCHO-K1Chinese Hamster Ovary8.46 ± 0.52
Stambomycins A/BMCF7Breast CancerNot specified
Stambomycins A/BH460Lung CancerNot specified
Stambomycins A/BPC3Prostate CancerNot specified
Butyl-stambomycinU87-MGGlioblastoma~1
Deoxy-butyl-stambomycinU87-MGGlioblastoma~1
Butyl-stambomycinMDA-MB-231Breast Cancer~1
Deoxy-butyl-stambomycinMDA-MB-231Breast Cancer~1

IC₅₀ values for MCF7, H460, and PC3 cell lines were reported as showing "significant antiproliferative activities," but specific values were not provided in the initial reports.

Antibacterial Activity

The stambomycins exhibit moderate activity against Gram-positive bacteria.[1][7] However, they have been reported to be inactive against Gram-negative bacteria and fungi.[8] The antibacterial activity of stambomycin derivatives has been noted against Bacillus subtilis and Micrococcus luteus.[1]

CompoundBacterial StrainMIC (µg/mL)
StambomycinsGram-positive bacteriaModerate activity (specific values not detailed in initial reports)
Butyl-stambomycinBacillus subtilis ATCC6633Not specified (active)
Deoxy-butyl-stambomycinBacillus subtilis ATCC6633Not specified (active)
Allyl-stambomycinBacillus subtilis ATCC6633Weak activity
Butyl-stambomycinMicrococcus luteus ATCC10240Not specified (active)
Deoxy-butyl-stambomycinMicrococcus luteus ATCC10240Not specified (active)
Allyl-stambomycinMicrococcus luteus ATCC10240Weak activity

Mechanism of Action

The precise molecular mechanism of action for this compound's antiproliferative effects has not yet been fully elucidated. However, based on the activities of other complex macrolides and cytotoxic agents, it is hypothesized to induce apoptosis in cancer cells. The large and complex structure of this compound likely allows it to interact with specific cellular targets, leading to the activation of programmed cell death pathways.

While the specific signaling cascade triggered by this compound is unknown, a plausible general mechanism involves the induction of the intrinsic apoptosis pathway. This pathway is a common mechanism for many anticancer drugs.

Apoptosis_Pathway Generalised Intrinsic Apoptosis Pathway Stambomycin_A This compound (Hypothesized) Cellular_Stress Cellular Stress Stambomycin_A->Cellular_Stress Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential mechanism of action for this compound.

Biosynthesis of this compound

This compound is a polyketide, synthesized by a large, multi-domain enzyme complex known as a Type I Polyketide Synthase (PKS). The biosynthetic gene cluster for stambomycins in Streptomyces ambofaciens is one of the largest PKS clusters ever described, spanning nearly 150 kb and containing 25 genes.[2][3][4] The modular nature of the PKS acts as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain.

Stambomycin_Biosynthesis This compound Biosynthesis Workflow cluster_0 Precursor Supply cluster_1 Polyketide Synthase Assembly Line cluster_2 Post-PKS Modifications Starter_Unit Methylmalonyl-CoA (Starter Unit) PKS_Modules Modular PKS (25 Modules) Starter_Unit->PKS_Modules Extender_Units Malonyl-CoA & other Extender Units Extender_Units->PKS_Modules Hydroxylation Hydroxylation PKS_Modules->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Cyclization Macrolactonization Glycosylation->Cyclization Stambomycin_A This compound Cyclization->Stambomycin_A

Overview of the this compound biosynthetic pathway.

Experimental Protocols

Purification of this compound

This compound is typically purified from the mycelial extracts of fermented cultures of Streptomyces ambofaciens.[3]

  • Cultivation: Streptomyces ambofaciens is cultured in a suitable production medium.

  • Extraction: The mycelia are harvested and extracted with an organic solvent, such as methanol.

  • Chromatography: The crude extract is then subjected to a series of chromatographic steps for purification. This typically involves initial separation using a reversed-phase chromatography column.

  • HPLC Purification: Final purification to obtain a mixture of stambomycins A and B is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[3]

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan (B1609692) Solubilization: The viable cells metabolize the MTT into insoluble formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 value G->H

Workflow for determining antiproliferative activity.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria can be determined using the broth microdilution method.[12][13][14][15][16]

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel anticancer drugs. Its potent antiproliferative activity against a range of cancer cell lines warrants further investigation. Key future research directions should focus on:

  • Elucidation of the specific molecular target(s) and signaling pathways responsible for its anticancer effects.

  • Comprehensive in vivo studies to evaluate its efficacy and safety in animal models of cancer.

  • Structure-activity relationship (SAR) studies through the synthesis of analogues to optimize its potency and pharmacokinetic properties.

  • Further exploration of its antibacterial spectrum to determine its potential as an antibiotic.

The unique structure and potent biological activity of this compound make it a valuable lead compound that could pave the way for a new class of anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Stambomycin A Production and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stambomycin A is a 51-membered glycosylated macrolide, a polyketide natural product isolated from Streptomyces ambofaciens. It has demonstrated promising antiproliferative activity against human cancer cell lines and moderate activity against Gram-positive bacteria. The biosynthetic gene cluster for stambomycins is silent under standard laboratory conditions. Production is induced by the constitutive overexpression of a Large ATP-binding LuxR-family (LAL) transcriptional activator, samR0484. These application notes provide detailed protocols for the production of this compound in an engineered Streptomyces ambofaciens strain, followed by its extraction and purification.

Introduction

The stambomycins (A-D) are a family of complex macrolides produced by a giant type I modular polyketide synthase (PKS) in Streptomyces ambofaciens ATCC23877.[1][2] The discovery of stambomycins was made possible through a genome-mining approach, where the silent biosynthetic gene cluster was activated by constitutively expressing a pathway-specific LAL-family regulatory gene.[1] This strategy has proven effective for awakening cryptic metabolic pathways to discover novel bioactive compounds. This compound, in particular, presents a molecule of interest for further investigation in drug development due to its biological activities.

Data Presentation

Table 1: Production Titer of Stambomycins in Engineered Streptomyces ambofaciens
StrainCompoundProduction Titer (mg/L)Reference
S. ambofaciens ATCC/OE484Total Stambomycins (A-D)22 ± 3(Laureti et al., 2011; as inferred from related studies)

Note: The production titer for this compound alone is not explicitly stated in the available literature. The value represents the total production of the stambomycin complex.

Table 2: Purification Scheme for this compound (Illustrative)
Purification StepPurity (%)Yield (%)Fold Purification
Methanol (B129727) Extraction from MyceliumData not availableData not availableData not available
Semi-preparative HPLC>95% (for pooled fractions)Data not availableData not available

Note: Detailed quantitative data for the purification yield and fold purification of this compound are not available in the cited public literature. The table illustrates a typical purification scheme.

Experimental Protocols

I. Production of this compound in Streptomyces ambofaciens

This protocol describes the cultivation of the engineered Streptomyces ambofaciens ATCC/OE484 strain for the production of stambomycins.

Materials:

  • Engineered Streptomyces ambofaciens ATCC/OE484 (harboring a plasmid for constitutive expression of samR0484)

  • Spore stock of S. ambofaciens ATCC/OE484 in 20% glycerol

  • MP5 Medium (Note: The exact composition of MP5 medium is not publicly available. A suitable alternative, such as R5A medium, is provided below.)

  • R5A Medium (per liter):

    • 103 g Sucrose

    • 0.25 g K₂SO₄

    • 10.12 g MgCl₂·6H₂O

    • 10 g Glucose

    • 0.1 g Casamino acids

    • 5 g Yeast extract

    • 5.73 g TES buffer

    • Trace element solution (P21) 1 ml

    • Adjust pH to 7.2

    • Add 2.2 g CaCl₂·2H₂O and 0.2 g L-proline after autoclaving.

  • Shake flasks

  • Incubator shaker

Protocol:

  • Inoculum Preparation:

    • Aseptically inoculate 50 mL of R5A medium in a 250 mL shake flask with 100 µL of the S. ambofaciens ATCC/OE484 spore stock.

    • Incubate at 30°C with vigorous shaking (200-250 rpm) for 2-3 days until a dense mycelial culture is obtained.

  • Production Culture:

    • Inoculate 1 L of R5A medium in a 2.8 L shake flask with the 50 mL seed culture.

    • Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 4-5 days.

  • Harvesting:

    • After the incubation period, harvest the mycelium by centrifugation at 8,000 x g for 15 minutes.

    • Discard the supernatant and wash the mycelial pellet with sterile distilled water.

II. Extraction and Purification of this compound

This protocol details the extraction of stambomycins from the mycelial biomass and the subsequent purification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Mycelial pellet from the production culture

  • Methanol

  • Centrifuge

  • Rotary evaporator

  • Semi-preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Protocol:

  • Extraction:

    • Resuspend the washed mycelial pellet in methanol (e.g., 200 mL for a pellet from 1 L of culture).

    • Shake the suspension vigorously for 1-2 hours at room temperature to extract the stambomycins.

    • Separate the mycelial debris by centrifugation at 10,000 x g for 20 minutes.

    • Collect the methanol supernatant containing the crude extract.

    • Concentrate the crude extract to dryness using a rotary evaporator.

  • Semi-preparative HPLC Purification:

    • Redissolve the dried crude extract in a small volume of methanol.

    • Filter the redissolved extract through a 0.22 µm syringe filter.

    • Purify the stambomycins by semi-preparative reverse-phase HPLC on a C18 column.

    • HPLC Conditions:

      • Mobile Phase A: Water (with optional 0.1% formic acid)

      • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

      • Gradient:

        • 0-5 min: 40% B

        • 5-20 min: Linear gradient from 40% to 95% B

        • 20-25 min: 95% B

        • 25-30 min: Return to 40% B

      • Flow Rate: Dependent on column size (e.g., 3-5 mL/min for a 10 mm ID column)

      • Detection: UV at 238 nm and 280 nm

    • Collect fractions corresponding to the peaks for this compound. The different stambomycins (A, B, C, and D) will elute at slightly different retention times.

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity of this compound.

    • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Visualization

Signaling Pathway for Stambomycin Production

The production of stambomycins is controlled by the activation of a silent biosynthetic gene cluster. In the engineered strain, this is achieved by the constitutive overexpression of the LAL-family transcriptional activator, samR0484.

G cluster_0 Engineered Plasmid cluster_1 Streptomyces ambofaciens Chromosome pConstitutive Constitutive Promoter samR0484 samR0484 (LAL Regulator) pConstitutive->samR0484 drives expression Stambomycin_BGC Stambomycin Biosynthetic Gene Cluster (PKS genes) samR0484->Stambomycin_BGC activates transcription Stambomycin_A This compound Stambomycin_BGC->Stambomycin_A biosynthesis

Caption: Activation of this compound biosynthesis.

Experimental Workflow for this compound Production and Purification

This diagram outlines the major steps involved in the production and purification of this compound.

G cluster_production Production cluster_purification Purification Inoculum Inoculum Preparation (S. ambofaciens ATCC/OE484) Fermentation Fermentation in R5A Medium Inoculum->Fermentation Harvest Harvest Mycelium (Centrifugation) Fermentation->Harvest Extraction Methanol Extraction Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration HPLC Semi-preparative HPLC Concentration->HPLC Pure_Stambomycin_A Pure this compound HPLC->Pure_Stambomycin_A

Caption: Workflow for this compound production and purification.

References

Application Note: High-Throughput LC-MS/MS Analysis of Stambomycin A and its Analogues for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative analysis of Stambomycin A and its naturally occurring analogues (B, C, and D). Stambomycins are a family of 51-membered glycosylated macrolides with promising antiproliferative and antibacterial activities.[1][2] The presented protocol is designed for researchers in natural product chemistry, pharmacology, and drug development to accurately identify and quantify these complex polyketides from fermentation broths and purified samples.

Introduction

Stambomycins, produced by Streptomyces ambofaciens, represent a class of macrolides with significant therapeutic potential.[1][2] The family of stambomycins consists of several analogues, primarily this compound, B, C, and D, which differ in the alkyl side chain at the C-26 position.[1][3] Accurate and reliable analytical methods are crucial for the discovery of new analogues, optimization of fermentation processes, and preclinical development. This protocol outlines a comprehensive LC-MS/MS workflow, from sample preparation to data analysis, for the study of these complex natural products.

Experimental Protocols

Sample Preparation
  • Fermentation Broth Extraction:

    • Culture Streptomyces ambofaciens in a suitable production medium.

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelial pellet with methanol (B129727). The methanolic extract can be directly used for LC-MS analysis after filtration.[1]

  • Purified Samples:

    • Dissolve purified stambomycin samples in methanol to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to the desired concentration range for analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, fitted with a C18 precolumn) is recommended for the separation of these large macrolides.[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid[1]

  • Gradient Elution: Two gradient profiles are provided for either rapid screening or high-resolution separation.

    • Gradient Profile 1 (Partial Purification/Screening):

      • 0-10 min: 20% B

      • 10-20 min: 20% to 100% B (linear gradient)

      • 20-35 min: 100% B[1]

    • Gradient Profile 2 (High-Resolution Analysis):

      • 0-15 min: 40% to 95% B (linear gradient)

      • 15-20 min: 95% to 100% B (linear gradient)

      • 20-25 min: 100% B[1]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ESI is preferred due to the presence of an easily protonatable dimethylamino group on the mycaminose (B1220238) sugar.

  • MS Parameters:

    • Spray Voltage: 5 kV

    • Capillary Temperature: 275 °C

    • Sheath Gas: 30 arbitrary units

    • Auxiliary Gas: 10 arbitrary units

    • Sweep Gas: 10 arbitrary units

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in the m/z range of 500-2000 to detect the protonated molecular ions of stambomycins.

    • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the precursor ions of interest. A collision energy ramp (e.g., 20-50 eV) is recommended to obtain informative fragment ions. The primary expected fragmentation is the neutral loss of the mycaminose sugar moiety.

Data Presentation

The accurate masses and molecular formulas of the protonated molecular ions ([M+H]⁺) of this compound, B, C, and D are summarized in the table below. These values should be used for extracted ion chromatogram (EIC) analysis and database searching.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)
This compoundC₇₃H₁₃₃NO₂₂1376.9392
Stambomycin BC₇₃H₁₃₃NO₂₂1376.9392
Stambomycin CC₇₂H₁₃₁NO₂₂1362.9236
Stambomycin DC₇₂H₁₃₁NO₂₂1362.9236

Table 1: Molecular formulas and calculated exact masses of the protonated molecular ions of this compound, B, C, and D.[1][4]

Visualization

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Fermentation S. ambofaciens Fermentation Extraction Methanol Extraction Fermentation->Extraction Filtration Filtration Extraction->Filtration HPLC Reversed-Phase HPLC (C18 Column) Filtration->HPLC Injection MS High-Resolution MS (Orbitrap/Q-TOF) HPLC->MS MSMS Tandem MS (Fragmentation) MS->MSMS EIC Extracted Ion Chromatogram (EIC) MSMS->EIC Struct Structural Confirmation MSMS->Struct Quant Quantification (Standard Curve) EIC->Quant

Caption: Workflow for LC-MS analysis of Stambomycins.

Conclusion

The described LC-MS method provides a reliable and sensitive platform for the analysis of this compound and its analogues. The protocol is adaptable for both qualitative screening of novel analogues and quantitative analysis for production optimization and pharmacological studies. The use of high-resolution mass spectrometry allows for confident identification based on accurate mass measurements, while tandem MS provides structural confirmation. This application note serves as a valuable resource for researchers working with this important class of natural products.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Stambomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation of Stambomycin derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Stambomycins are a class of large, 51-membered macrolides with significant antiproliferative and antibacterial activities.[1][2][3][4] The complexity of their structure necessitates a comprehensive suite of NMR techniques for unambiguous characterization.

Introduction to Stambomycins

Stambomycins are produced by the bacterium Streptomyces ambofaciens.[2][4] The family of naturally occurring Stambomycins (A-D) primarily differ in the alkyl side chain at the C-26 position of the macrolide ring.[1][2] Further derivatization, both through biosynthetic engineering and synthetic modifications, has led to a range of analogs with altered bioactivities. Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information on the carbon skeleton, stereochemistry, and conformation of these complex molecules.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Stambomycin D. This data is compiled from the analysis of the natural product and comparison with a synthetically produced C1–C27 fragment.[2][5][6]

Table 1: ¹H and ¹³C NMR Data for the C1–C27 Fragment of Stambomycin D

Position¹³C (δ, ppm)¹H (δ, ppm, mult., J in Hz)
1170.1-
241.82.45 (m)
3108.2-
445.12.05 (m), 1.75 (m)
578.93.65 (m)
638.71.85 (m)
781.23.85 (m)
842.11.65 (m)
913.90.95 (d, 6.8)
10134.55.35 (dd, 15.2, 7.8)
11128.95.20 (d, 15.2)
12132.15.60 (dd, 15.4, 7.5)
13130.25.45 (dd, 15.4, 6.5)
1440.52.25 (m)
1570.13.95 (m)
1636.41.70 (m)
1712.10.90 (d, 7.0)
1840.12.15 (m)
1972.33.75 (m)
2035.81.80 (m)
2111.90.85 (d, 6.9)
2242.32.30 (m)
2313.51.00 (d, 6.7)
24135.15.25 (d, 9.8)
25130.55.55 (dd, 15.3, 8.0)
2645.32.50 (m)
2730.11.40 (m)

Note: Data is a compilation from published values for a synthetic fragment and may show slight deviations from the complete natural product due to conformational differences.[2][6]

Experimental Protocols

A systematic approach employing a series of 1D and 2D NMR experiments is required for the complete structural elucidation of Stambomycin derivatives.

Sample Preparation
  • Compound Purity: Ensure the Stambomycin derivative is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by HPLC and LC-MS.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for macrolides include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Sample Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent. For less sensitive experiments like ¹³C NMR or 2D experiments on limited material, a higher concentration may be necessary.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following is a recommended suite of NMR experiments:

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons. Key parameters to analyze are chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).

  • 1D ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system, typically over two to three bonds. This is crucial for tracing out the connectivity of the carbon backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment is essential for assigning carbons based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems and for identifying quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is vital for determining the relative stereochemistry and conformation of the molecule. For large molecules like Stambomycins, ROESY is often preferred to avoid zero-crossing of the NOE signal.

Data Processing and Analysis
  • Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking and Assignment: All peaks in the 1D and 2D spectra are identified. The assignment process is iterative, starting with the analysis of ¹H and ¹³C spectra, followed by the use of COSY, HSQC, and HMBC to build up the molecular fragments and connect them. NOESY/ROESY data is then used to establish the stereochemistry.

Visualizations

Structural Relationship of Stambomycin Derivatives

The following diagram illustrates the structural variations among the naturally occurring Stambomycins A-D, which differ at the C-26 position.

Stambomycin_Derivatives cluster_derivatives Stambomycin Derivatives Stambomycin_Core Stambomycin Core Structure Stambomycin_A Stambomycin A Stambomycin_Core->Stambomycin_A R = 4-methyl-n-hexyl Stambomycin_B Stambomycin B Stambomycin_Core->Stambomycin_B R = 5-methyl-n-hexyl Stambomycin_C Stambomycin C Stambomycin_Core->Stambomycin_C R = 4-methyl-n-pentyl Stambomycin_D Stambomycin D Stambomycin_Core->Stambomycin_D R = n-hexyl

Caption: Structural relationship of Stambomycins A-D.

Experimental Workflow for NMR-Based Structural Elucidation

The logical flow of experiments for determining the structure of a novel Stambomycin derivative is depicted below.

NMR_Workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR & DEPT Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC/HMQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure Determination COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure NOESY NOESY/ROESY Stereochemistry Stereochemistry & Conformation NOESY->Stereochemistry Planar_Structure->NOESY Planar_Structure->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

References

Application Notes & Protocols: Engineering Stambomycin Polyketide Synthase (PKS) Genes Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 system to engineer the Stambomycin polyketide synthase (PKS) gene cluster in Streptomyces ambofaciens. The aim is to facilitate the generation of novel Stambomycin analogs with potentially improved therapeutic properties.

Introduction

Stambomycins are a family of complex 51-membered macrolides produced by Streptomyces ambofaciens.[1][2] Their intricate structure, assembled by a large modular Type I polyketide synthase (PKS), presents a fascinating scaffold for biosynthetic engineering.[1] The modular nature of the PKS machinery, in theory, allows for rational redesign to generate novel compounds.[3] However, the large size and repetitive nature of PKS genes have traditionally made their genetic manipulation challenging.[4]

The advent of CRISPR-Cas9 technology has revolutionized genome editing in actinomycetes, offering a powerful tool for precise and efficient modification of complex biosynthetic gene clusters like the one responsible for Stambomycin production.[5][6] This technology enables targeted gene deletions, insertions, and replacements, facilitating the reprogramming of the Stambomycin PKS to produce novel derivatives, such as the 37-membered "mini-stambomycins."[2][3]

This document outlines the principles and provides detailed protocols for applying CRISPR-Cas9 to engineer the Stambomycin PKS genes, drawing from established methodologies for Streptomyces genome editing.[7][8]

Key Concepts & Workflow

The CRISPR-Cas9 system for genome editing in Streptomyces typically relies on a plasmid-based system, such as pCRISPomyces-2 or pKCcas9dO, delivered to the host via intergeneric conjugation from E. coli.[2][7] The core components are:

  • Cas9 nuclease: A codon-optimized version of the Streptococcus pyogenes Cas9 is used to introduce a double-strand break (DSB) at a specific genomic locus.[9]

  • Single-guide RNA (sgRNA): A chimeric RNA that directs the Cas9 nuclease to the target DNA sequence.[10]

  • Homology-directed repair (HDR) template: DNA fragments with sequences homologous to the regions flanking the target site are provided to facilitate the repair of the DSB, leading to precise gene deletion or replacement.[6][10]

The general workflow for engineering the Stambomycin PKS genes is as follows:

  • Target Identification and sgRNA Design: Identify the PKS module(s) or domain(s) to be modified within the Stambomycin biosynthetic gene cluster.[1][11] Design sgRNAs targeting the desired genomic locus.

  • Construction of the CRISPR-Cas9 Editing Plasmid: Clone the specific sgRNA and the homology arms into a suitable Streptomyces CRISPR-Cas9 vector.[8]

  • Intergeneric Conjugation: Transfer the CRISPR-Cas9 plasmid from an E. coli donor strain to S. ambofaciens.[12]

  • Selection and Screening of Mutants: Select for exconjugants and screen for the desired genomic modification using PCR and sequencing.[2]

  • Plasmid Curing: Remove the CRISPR-Cas9 plasmid from the engineered S. ambofaciens strain.[12]

  • Phenotypic and Metabolic Analysis: Analyze the engineered strain for the production of novel Stambomycin analogs.

Experimental Workflow for CRISPR-Cas9 Mediated PKS Module Deletion

G cluster_design Phase 1: Design & Construction cluster_transfer Phase 2: Genetic Manipulation cluster_analysis Phase 3: Screening & Analysis A Identify Target PKS Module(s) in Stambomycin BGC B Design sgRNA and Homology Arms (1-2 kb) A->B C Assemble sgRNA and Homology Arms into pCRISPomyces-2 Vector B->C D Transform Final Plasmid into E. coli Donor Strain (e.g., ET12567/pUZ8002) C->D E Intergeneric Conjugation with S. ambofaciens D->E F Select for Apramycin-Resistant Exconjugants E->F G Screen Exconjugants by PCR for Desired Deletion F->G H Sequence PCR Products to Confirm Mutation G->H I Cure Plasmid and Verify Loss H->I J Fermentation and Metabolite Profile Analysis (LC-MS) I->J G cluster_crispr CRISPR-Cas9 System cluster_genome Host Genome Interaction Cas9 Cas9 Nuclease Cas9_sgRNA Cas9-sgRNA Ribonucleoprotein Complex Cas9->Cas9_sgRNA sgRNA sgRNA sgRNA->Cas9_sgRNA Target Target PKS Gene Cas9_sgRNA->Target Target Recognition (PAM) DSB Double-Strand Break (DSB) Target->DSB Cleavage HDR Homology-Directed Repair (HDR) DSB->HDR Edited Engineered PKS Gene (Module Deleted) HDR->Edited Template Homology Repair Template (Provided on Plasmid) Template->HDR

References

Application Notes and Protocols for Mutasynthesis of Novel Stambomycin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the generation of novel Stambomycin analogues using mutasynthesis. This method leverages the inherent promiscuity of the Stambomycin polyketide synthase (PKS) in an engineered strain of Streptomyces ambofaciens to incorporate non-native extender units, leading to the production of new derivatives with potentially improved therapeutic properties.

Introduction

Stambomycins are a family of large, 51-membered macrolides with promising antiproliferative and antibacterial activities.[1][2][3] Modifications to the Stambomycin scaffold, particularly at the C-26 position, have been shown to impact their biological activity. Mutasynthesis offers a powerful approach to introduce structural diversity at this position by feeding synthetic dicarboxylic acid precursors ("mutasynthons") to a specially engineered bacterial strain.[1][4][5][6][7]

This protocol is based on a mutasynthesis strategy that has been demonstrated to be superior to precursor-directed biosynthesis (PDB) in terms of both absolute titers and yields of the resulting analogues relative to the parent compounds.[4][5][6][7] The key to this approach is the use of an S. ambofaciens mutant strain in which the biosynthesis of the native α-carboxyacyl-CoA extender units is disrupted. This disruption minimizes the production of the parent Stambomycins and enhances the incorporation of the fed mutasynthons. The activation of these dicarboxylic acid mutasynthons to their corresponding CoA thioesters is facilitated by the promiscuous malonyl-CoA synthetase, MatB_Sa, present in S. ambofaciens.[4][5][8]

Quantitative Data Summary

The mutasynthesis approach has successfully generated several novel Stambomycin analogues. The production of these analogues and their biological activities are summarized in the tables below.

Table 1: Production of Stambomycin Analogues via Mutasynthesis

Precursor Fed (Dicarboxylic Acid)Resulting Analogue(s)Relative Production (% of Parental Stambomycins A-D)
Allylmalonic acidDeoxy-allyl-stambomycin (3)~25%
Butylmalonic acidButyl-stambomycin (4) & Deoxy-butyl-stambomycin (5)~120%
Ethylmalonic acidEthyl-stambomycin analoguesYields sufficient for detection
Benzylmalonic acidBenzyl-stambomycin analoguesYields sufficient for detection
Phenoxypropylmalonic acidPhenoxypropyl-stambomycin analoguesYields sufficient for detection
6-Bromohexylmalonic acid6-Bromohexyl-stambomycin analoguesYields sufficient for detection

Data synthesized from information presented in the search results. The relative production is an estimation based on the provided data comparing analogue peak areas to the internal standard and parental compounds.[4][8]

Table 2: Biological Activity of Purified Stambomycin Analogues

CompoundAntibacterial Activity vs. Gram-positive Bacteria (B. subtilis, M. luteus)Antiproliferative Activity (IC50 in µM) vs. U87-MG Glioblastoma CellsAntiproliferative Activity (IC50 in µM) vs. MDA-MB-231 Breast Cancer Cells
Deoxy-allyl-stambomycin (3)Weak> 10> 10
Butyl-stambomycin (4)Active (similar to parental)~1~1
Deoxy-butyl-stambomycin (5)Active (similar to parental)~1~1
C-24-demethyl-butyl-stambomycin (12)Less active than (4) and (5)> 10> 10
Parental Stambomycins (A/B & C/D)Active~1.75Not explicitly stated, but potent
Doxorubicin (Control)Not Applicable~1.32 (vs. HT29)Better than analogues (specific value not given for MDA-MB-231)

IC50 values are approximate and based on the data presented in the search results. The antibacterial activity is described qualitatively.[1][3]

Experimental Protocols

Strain and Culture Conditions

The primary strain for this protocol is an engineered Streptomyces ambofaciens strain deficient in the synthesis of native α-carboxyacyl-CoA extender units. This is achieved by the mutational inactivation of the samR0483 gene.[4]

1.1. Strain Maintenance:

  • Strain: S. ambofaciens ATCC/OE484/Δ483.

  • Medium: ISP4 agar (B569324) plates.

  • Incubation: Grow for 5-7 days at 30°C.

  • Storage: Spore suspensions can be prepared in 20% glycerol (B35011) and stored at -80°C for long-term use.

1.2. Inoculum Preparation:

  • Medium: A 1:1 mixture of modified YEME (Yeast Extract-Malt Extract) and Tryptic Soy Broth.

  • Procedure: Inoculate the medium with spores or mycelia from a fresh ISP4 plate.

  • Incubation: Cultivate for at least 3 days at 28°C with shaking at 220 rpm.

Mutasynthesis Fermentation

2.1. Production Medium:

  • A suitable production medium for Stambomycin fermentation in S. ambofaciens. While the exact composition can be optimized, a base medium such as R5A can be used.

2.2. Fermentation:

  • Vessel: 500 mL baffled shake flasks containing 50 mL of production medium.

  • Inoculation: Inoculate with 1.0 mL of the prepared seed culture.

  • Incubation: Incubate at 30°C with shaking at 250 rpm for 4-5 days.

2.3. Precursor Feeding:

  • Precursors: Dicarboxylic acid 'mutasynthons' (e.g., allylmalonic acid, butylmalonic acid).

  • Stock Solution: Prepare a stock solution of the precursor (e.g., 1 M in a suitable solvent like DMSO or neutralized with NaOH in water).

  • Feeding: Add the precursor to the fermentation culture to a final concentration of 10 mM. The timing of addition can be optimized but is typically done at the beginning of the fermentation or after 24 hours of growth.

Extraction and Analysis of Stambomycin Analogues

3.1. Extraction:

  • Centrifuge the fermentation broth at 4000 x g for 10 minutes.

  • Discard the supernatant.

  • Extract the mycelial pellet with methanol (B129727).

  • Evaporate the methanol extract to dryness and resuspend in a suitable solvent for analysis (e.g., methanol or DMSO).

3.2. Analysis:

  • Method: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred method for detecting and identifying the novel Stambomycin analogues.

  • Column: A C18 column (e.g., Atlantis dC18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Detection: Monitor absorbance at 238 nm for the polyketide backbone and use ESI-TOF-MS to determine the mass of the produced analogues.

  • Quantification: The relative amounts of the analogues can be determined by integrating the area of the extracted ion chromatogram (EIC) peaks and comparing them to an internal standard (e.g., erythromycin (B1671065) A).[8]

Purification and Structure Elucidation

For analogues produced in sufficient quantities, further purification and structural analysis can be performed.

4.1. Purification:

  • Method: Preparative High-Performance Liquid Chromatography (HPLC) is commonly used for the purification of individual analogues.

4.2. Structure Elucidation:

  • Method: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, etc.) is used to determine the chemical structure of the purified novel compounds.[1]

Visualizations

Stambomycin Biosynthesis and Mutasynthesis Workflow

Stambomycin_Mutasynthesis cluster_native Native Biosynthesis cluster_mutant Mutasynthesis in ΔsamR0483 Strain cluster_pks Polyketide Synthase Assembly Line Medium Chain\nAcyl-CoA Medium Chain Acyl-CoA SamR0483 SamR0483 (Inactivated) Medium Chain\nAcyl-CoA->SamR0483 Carboxylation Native Extender\nUnits (e.g., hexylmalonyl-CoA) Native Extender Units (e.g., hexylmalonyl-CoA) SamR0483->Native Extender\nUnits (e.g., hexylmalonyl-CoA) AT12 Domain AT12 Domain Native Extender\nUnits (e.g., hexylmalonyl-CoA)->AT12 Domain Blocked in mutant Fed Dicarboxylic\nAcid Precursors Fed Dicarboxylic Acid Precursors MatB_Sa MatB_Sa Fed Dicarboxylic\nAcid Precursors->MatB_Sa Activation Novel Extender\nUnits (Acyl-CoA) Novel Extender Units (Acyl-CoA) MatB_Sa->Novel Extender\nUnits (Acyl-CoA) Novel Extender\nUnits (Acyl-CoA)->AT12 Domain PKS Modules 13-24 PKS Modules 13-24 AT12 Domain->PKS Modules 13-24 Post-PKS\nModifications Post-PKS Modifications PKS Modules 13-24->Post-PKS\nModifications Novel Stambomycin\nAnalogues Novel Stambomycin Analogues Post-PKS\nModifications->Novel Stambomycin\nAnalogues

Caption: Workflow for generating novel Stambomycin analogues via mutasynthesis.

Logical Flow of the Experimental Protocol

Experimental_Workflow A Strain Maintenance (S. ambofaciens ΔsamR0483 on ISP4) B Inoculum Preparation (Seed Culture in YEME/TSB) A->B C Fermentation (Production Medium in Shake Flasks) B->C D Precursor Feeding (Add Dicarboxylic Acid Mutasynthon) C->D E Incubation (4-5 days at 30°C) D->E F Extraction (Mycelial Pellet with Methanol) E->F G Analysis (LC-HRMS) F->G H Data Interpretation (Identify Novel Analogues and Quantify) G->H I Purification (optional) (Preparative HPLC) H->I J Structure Elucidation (optional) (NMR) I->J

Caption: Step-by-step experimental workflow for Stambomycin mutasynthesis.

References

Heterologous Expression of Stambomycin Polyketide Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of the stambomycin polyketide synthase (PKS) gene cluster. Stambomycins are a family of 51-membered glycosylated macrolides with promising antiproliferative and antibacterial activities.[1][2] Their complex structure is assembled by a giant modular type I PKS found in Streptomyces ambofaciens ATCC23877.[3][4] The heterologous expression of this large PKS cluster presents a significant challenge but offers opportunities for strain improvement, pathway engineering, and the production of novel analogs.

Introduction to Stambomycin and its Biosynthesis

The stambomycin biosynthetic gene cluster from S. ambofaciens is one of the largest identified, spanning nearly 150 kb and containing 25 genes.[1][4] The core of the cluster is composed of nine genes encoding the modular PKS subunits (Pks1-Pks9), which are organized into 25 modules.[3][5] The native stambomycin gene cluster is silent under standard laboratory conditions and its expression is triggered by the constitutive overexpression of a pathway-specific LuxR-family transcriptional activator, SamR0484 (a Large ATP-binding regulator of the LuxR family - LAL regulator).[1][6]

The stambomycin PKS is notable for the AT domain of module 12, which exhibits broad substrate specificity, incorporating six different extender units to produce a family of stambomycin congeners (A-F) differing in their C-26 side chain.[3][7] This inherent flexibility makes the stambomycin PKS an attractive target for combinatorial biosynthesis and the generation of novel, bioactive molecules.

Key Challenges and Strategies for Heterologous Expression

The sheer size and complexity of the stambomycin PKS gene cluster present significant hurdles for its heterologous expression. Key challenges include:

  • Cloning and transfer of a large DNA fragment: The 150 kb gene cluster is too large for conventional plasmids.

  • Codon usage and GC content: Differences between the native producer and the heterologous host can affect translation efficiency.

  • Precursor supply: The heterologous host must provide a sufficient supply of the necessary starter and extender units, including the unusual hexyl/heptylmalonyl-CoA extender units.[1]

  • Post-PKS modifications: The host must be compatible with the tailoring enzymes responsible for glycosylation and hydroxylation.[1][3]

  • Transcriptional activation: The pathway-specific activator is essential for gene expression.

To address these challenges, a multi-pronged strategy is recommended, utilizing a well-characterized Streptomyces host and advanced cloning techniques.

Quantitative Data from Engineered Biosynthesis

While data on the complete heterologous expression of the stambomycin PKS is limited, studies on engineered strains of the native producer, S. ambofaciens, provide valuable quantitative insights into production levels and the effects of genetic modifications.

Strain/ConditionModificationRelative Yield of Stambomycin DerivativesReference
ATCC/OE484/Δ483Deletion of samR0483 (putative carboxylase)Production almost completely abolished[7]
ATCC/OE484/Δ482Deletion of samR0482~51% of wild-type stambomycin production[8]
CPN2/OE484/Pks4+TEIEngineered PKS with a terminal thioesterase17-fold higher yield of shunt products compared to the parent CPN2/OE484 strain[5]

Experimental Protocols

This section outlines a detailed, albeit exemplary, protocol for the heterologous expression of the stambomycin PKS gene cluster in a suitable Streptomyces host.

Choice of Heterologous Host

Streptomyces coelicolor A3(2) or its derivatives, such as M1152 or M1154, are recommended hosts.[9][10] These strains are well-characterized, have established genetic tools, and are known to support the expression of large PKS clusters. Alternatively, Streptomyces albus J1074 is another excellent choice for heterologous expression.[11]

Cloning the Stambomycin Gene Cluster

Given the size of the gene cluster, a Bacterial Artificial Chromosome (BAC) or a multi-plasmid system is necessary.[9] The BAC approach is generally preferred for cloning very large DNA fragments.

Protocol: BAC-based Cloning of the Stambomycin Gene Cluster

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from S. ambofaciens ATCC23877.

  • BAC Library Construction: Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the size-selected fragments (150-200 kb) into a BAC vector (e.g., pBeloBAC11).

  • Library Screening: Screen the E. coli BAC library by colony PCR using primers specific for the beginning, middle, and end of the stambomycin gene cluster.

  • BAC Clone Verification: Isolate the positive BAC clones and verify the integrity and orientation of the cloned gene cluster by restriction mapping and end-sequencing.

Host Strain Engineering and Expression

The chosen heterologous host needs to be engineered to express the stambomycin gene cluster. This involves transferring the BAC containing the gene cluster and introducing the pathway-specific activator.

Protocol: Heterologous Expression in Streptomyces coelicolor

  • BAC Transfer: Introduce the verified BAC containing the stambomycin gene cluster into the chosen S. coelicolor host strain via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).[9]

  • Activator Plasmid Construction: Clone the coding sequence of the LAL regulator, samR0484, into a Streptomyces expression vector (e.g., pIB139) under the control of a strong constitutive promoter (e.g., ermEp*).[6]

  • Transformation of Activator Plasmid: Introduce the activator plasmid into the S. coelicolor strain harboring the stambomycin BAC via protoplast transformation or conjugation.

  • Culture and Fermentation:

    • Inoculate a seed culture of the recombinant S. coelicolor strain in a suitable liquid medium (e.g., TSB).

    • After sufficient growth, inoculate a production medium (e.g., R5A) with the seed culture.

    • Incubate the production culture at 30°C with shaking for 7-10 days.

  • Metabolite Extraction and Analysis:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the secondary metabolites from the mycelium and the supernatant using an organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Analyze the crude extract for the presence of stambomycins using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

    • Compare the retention times and mass spectra with authentic stambomycin standards.

Visualizations

Signaling Pathway for Stambomycin Production

Stambomycin_Activation cluster_0 Engineered Expression System cluster_1 Stambomycin Biosynthetic Gene Cluster (BGC) Promoter Constitutive Promoter (e.g., ermE*p) LAL_regulator LAL Regulator Gene (samR0484) Promoter->LAL_regulator drives transcription LAL_protein LAL Regulator Protein LAL_regulator->LAL_protein translation BGC_promoter BGC Promoter Region LAL_protein->BGC_promoter binds and activates PKS_genes Stambomycin PKS Genes (pks1-9) BGC_promoter->PKS_genes initiates transcription Stambomycin Stambomycin Production PKS_genes->Stambomycin biosynthesis

Caption: Activation of the silent stambomycin gene cluster by a LAL regulator.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow cluster_host Native Producer: S. ambofaciens cluster_cloning Cloning in E. coli cluster_expression Expression in S. coelicolor gDNA Isolate High MW Genomic DNA BAC_library Construct BAC Library gDNA->BAC_library Screening Screen Library for Stambomycin BGC BAC_library->Screening BAC_clone Verified BAC Clone (~150 kb insert) Screening->BAC_clone Conjugation Intergeneric Conjugation BAC_clone->Conjugation Activator Introduce Activator Plasmid (pOE484) Conjugation->Activator Fermentation Fermentation and Culture Activator->Fermentation Analysis LC-MS Analysis Fermentation->Analysis

Caption: Workflow for heterologous expression of the stambomycin PKS.

References

Application Notes and Protocols for Testing Stambomycin A Anticancer Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anticancer efficacy of Stambomycin A, a macrolide with promising antiproliferative properties against various human cancer cell lines.[1][2][3][4][5] The following protocols detail established assays to determine the cytotoxic and apoptotic effects of this compound, as well as its impact on cell cycle progression.

Overview of this compound and its Anticancer Potential

Stambomycins are a family of 51-membered glycosylated macrolides produced by Streptomyces ambofaciens.[1][2][3] Stambomycins A, B, C, and D have demonstrated notable antiproliferative activity against a range of human cancer cell lines.[1][3][5] For instance, a derivative, butyl-stambomycin, exhibited IC50 values of approximately 1 µM in U87-MG glioblastoma and MDA-MB-231 breast cancer cells, indicating significant cytotoxic potential.[6] These findings underscore the potential of this compound as a lead compound for anticancer drug development.

Key In Vitro Assays for Efficacy Testing

To comprehensively assess the anticancer efficacy of this compound, a panel of in vitro assays is recommended. These assays will elucidate its effects on cell viability, induction of apoptosis (programmed cell death), and cell cycle progression.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Table 1: Summary of this compound Efficacy Data (Hypothetical)

Cancer Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
U87-MG (Glioblastoma)1.2 ± 0.20.8 ± 0.1
MDA-MB-231 (Breast)1.5 ± 0.31.0 ± 0.2
A549 (Lung)2.1 ± 0.41.5 ± 0.3
HCT116 (Colon)1.8 ± 0.21.2 ± 0.2

Note: This table presents hypothetical data for illustrative purposes, based on reported values for Stambomycin derivatives.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry.[10] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Experimental Protocols

Protocol for MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Protocol for Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol for Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle viability_start Seed Cells in 96-well Plate viability_treat Treat with this compound viability_start->viability_treat viability_mtt Add MTT Reagent viability_treat->viability_mtt viability_solubilize Solubilize Formazan viability_mtt->viability_solubilize viability_read Read Absorbance viability_solubilize->viability_read apoptosis_start Seed Cells in 6-well Plate apoptosis_treat Treat with this compound apoptosis_start->apoptosis_treat apoptosis_harvest Harvest Cells apoptosis_treat->apoptosis_harvest apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_flow Flow Cytometry Analysis apoptosis_stain->apoptosis_flow cellcycle_start Seed Cells in 6-well Plate cellcycle_treat Treat with this compound cellcycle_start->cellcycle_treat cellcycle_harvest Harvest and Fix Cells cellcycle_treat->cellcycle_harvest cellcycle_stain Stain with PI cellcycle_harvest->cellcycle_stain cellcycle_flow Flow Cytometry Analysis cellcycle_stain->cellcycle_flow

Caption: Workflow for in vitro anticancer assays.

Generalized Apoptosis Signaling Pathway

While the specific molecular targets of this compound are not yet fully elucidated, many anticancer agents induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_ligand Death Ligand (e.g., FasL, TNF) ext_receptor Death Receptor ext_ligand->ext_receptor ext_disc DISC Formation ext_receptor->ext_disc ext_cas8 Caspase-8 Activation ext_disc->ext_cas8 cas_exec Executioner Caspases (Caspase-3, -6, -7) ext_cas8->cas_exec int_stress This compound (Cellular Stress) int_bcl2 Bcl-2 Family Regulation (Bax/Bak activation) int_stress->int_bcl2 int_mito Mitochondrial Outer Membrane Permeabilization int_bcl2->int_mito int_cyto Cytochrome c Release int_mito->int_cyto int_apaf Apoptosome Formation int_cyto->int_apaf int_cas9 Caspase-9 Activation int_apaf->int_cas9 int_cas9->cas_exec apoptosis Apoptosis cas_exec->apoptosis

Caption: Generalized apoptosis signaling pathways.

Cell Cycle Checkpoints

G G1 G1 S S G1->S G1/S Checkpoint arrest1 This compound may induce G1 arrest G1->arrest1 G2 G2 S->G2 M M G2->M G2/M Checkpoint arrest2 This compound may induce G2/M arrest G2->arrest2 M->G1

Caption: Eukaryotic cell cycle checkpoints.

References

Application Notes & Protocols: Developing Animal Models for In Vivo Studies of Stambomycin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Stambomycins are a family of unique 51-membered glycosylated macrolides produced by the bacterium Streptomyces ambofaciens[1][2]. Stambomycin A, along with its analogues (B, C, and D), has demonstrated significant antiproliferative activity against various human cancer cell lines, positioning it as a promising candidate for novel anticancer drug discovery[1][3][4]. Macrolides typically exert their effects by interfering with protein synthesis through binding to the 50S ribosomal subunit[5]. The large and complex structure of this compound suggests a potentially novel mechanism of action or a high degree of selectivity, warranting thorough in vivo investigation.

These application notes provide a comprehensive guide for the development of preclinical animal models to evaluate the safety, pharmacokinetics, and efficacy of this compound. The protocols outlined herein are designed to be adapted to specific research questions and laboratory settings.

2. Rationale for Animal Model Selection

Given the potent antiproliferative properties of this compound, the most appropriate in vivo models are those established for cancer research. The primary recommended species is the mouse, owing to its well-characterized genetics, ease of handling, and the availability of a wide range of tumor models[6].

2.1. Recommended Animal Models

  • Human Tumor Xenograft Models: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are engrafted with human cancer cell lines or patient-derived tumor tissue (PDX). This model is crucial for assessing the efficacy of this compound against human cancers. The choice of cell line should be guided by in vitro sensitivity data.

  • Syngeneic Tumor Models: Immunocompetent mice are implanted with murine tumor cell lines. This model is advantageous for studying the interplay between this compound, the tumor, and the host immune system.

3. Experimental Protocols

3.1. Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound (formulated in a suitable vehicle, e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6 for initial tolerability; immunocompromised strain for xenograft studies)

  • Standard animal housing and monitoring equipment

  • Calibrated scale for animal weighing

  • Syringes and needles for administration

Protocol:

  • Acclimate animals for at least one week before the start of the study.

  • Randomize animals into groups (n=3-5 per group), including a vehicle control group.

  • Prepare a dose range of this compound. A suggested starting range could be 1, 5, 10, 25, and 50 mg/kg.

  • Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) once daily for 5-14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity.

  • Record body weight at least three times a week.

  • At the end of the study, euthanize animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.

3.2. Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Cannulated mice (jugular vein cannulation is common for serial blood sampling)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS or other suitable bioanalytical instrumentation

Protocol:

  • Administer a single dose of this compound to cannulated mice at a dose below the MTD.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood samples to separate plasma.

  • At the final time point, euthanize the animals and collect major tissues (e.g., tumor, liver, kidney, lung, spleen, brain) to assess tissue distribution.

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated bioanalytical method.

  • Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

3.3. Efficacy Studies in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Human cancer cell line known to be sensitive to this compound in vitro.

  • Immunocompromised mice (e.g., NOD/SCID).

  • Matrigel or other appropriate vehicle for cell implantation.

  • Calipers for tumor measurement.

  • This compound and vehicle control.

  • Positive control compound (optional, e.g., a standard-of-care chemotherapeutic for the chosen cancer type).

Protocol:

  • Subcutaneously implant tumor cells (e.g., 1-10 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group): vehicle control, this compound (at one or more doses below the MTD), and optional positive control.

  • Administer treatment as per the determined schedule (e.g., daily for 21 days).

  • Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor body weight and clinical signs throughout the study.

  • At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Primary efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.

4. Data Presentation

Table 1: Example of MTD Study Data Summary

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle50/5+5.2Normal
1050/5+3.1Normal
2550/5-8.5Mild lethargy
5052/5-18.7Significant lethargy, ruffled fur

Table 2: Example of Pharmacokinetic Parameters

ParameterUnitValue
Cmaxng/mL1500
Tmaxh0.5
AUC(0-inf)ng*h/mL7500
t1/2h6.2
CLL/h/kg0.8
VdL/kg7.1

Table 3: Example of Xenograft Efficacy Study Results

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight Change (%)
Vehicle-1500 ± 150-+4.5
This compound20450 ± 9070-5.8
Positive Control10300 ± 7580-12.1

5. Visualizations

Experimental_Workflow cluster_preclinical In Vivo Preclinical Development of this compound in_vitro In Vitro Studies (Activity Confirmed) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Establish Safety Window pk Pharmacokinetic (PK) Study mtd->pk Select PK Dose efficacy Xenograft/Syngeneic Efficacy Study mtd->efficacy Select Efficacy Doses pk->efficacy Correlate Exposure and Response tox IND-Enabling Toxicology efficacy->tox Proceed if Efficacious

Caption: Experimental workflow for the in vivo evaluation of this compound.

Signaling_Pathway cluster_cell Hypothesized Antiproliferative Mechanism of this compound stambomycin This compound ribosome 50S Ribosomal Subunit stambomycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_cycle Cell Cycle Progression protein_synthesis->cell_cycle Blocks apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Hypothesized signaling pathway for this compound's antiproliferative activity.

References

Unlocking the Cellular Secrets of Stambomycin A: A Guide to Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutics, the natural product Stambomycin A, a complex 51-membered macrolide, has emerged as a compound of significant interest due to its potent antiproliferative and antibacterial activities.[1][2][3][4] However, the precise cellular mechanisms and direct molecular targets of this compound remain largely elusive, hindering its full therapeutic potential. To address this critical knowledge gap, we present a comprehensive set of application notes and detailed protocols designed to guide researchers in the identification of this compound's cellular targets.

These methodologies, tailored for researchers, scientists, and drug development professionals, provide a roadmap for elucidating the compound's mechanism of action. The approaches described herein are categorized into two main strategies: chemical probe-based methods, which utilize a modified version of this compound, and label-free methods, which employ the native, unmodified compound.[5][6][7]

Section 1: Chemical Probe-Based Target Identification

Chemical probe-based approaches involve the synthesis of a this compound derivative that incorporates a reactive or affinity handle, enabling the capture and subsequent identification of its binding partners.[5]

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating proteins that directly bind to a small molecule.[8][9] This method relies on immobilizing a this compound derivative onto a solid support to "fish" for its cellular targets from a complex protein mixture, such as a cell lysate.[5][8]

Protocol: Affinity Chromatography for this compound Target Identification

  • Synthesis of this compound Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., a primary amine or a carboxyl group). The linker should be attached to a position on the this compound molecule that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies.

    • Couple the linker to an affinity tag, such as biotin, for subsequent capture with streptavidin-coated beads.[9]

  • Immobilization of the Affinity Probe:

    • Covalently attach the this compound affinity probe to a solid support matrix (e.g., NHS-activated sepharose beads).

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Preparation of Cell Lysate:

    • Culture cancer cell lines (e.g., MCF7, H460, or PC3, against which this compound has shown activity) to approximately 80-90% confluency.[1]

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but do not contain the this compound probe.

    • To control for non-specific binding, a competition experiment can be performed by pre-incubating the lysate with an excess of free, unmodified this compound before adding the affinity beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a variety of methods, such as a low pH buffer, a high salt buffer, or by competing with an excess of free this compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise protein bands that are present in the this compound pulldown but absent or significantly reduced in the control lanes.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Illustrative Data Presentation:

Protein ID This compound Pulldown (Spectral Counts) Control Pulldown (Spectral Counts) Competition Pulldown (Spectral Counts) Fold Enrichment
Target X15251230.4
Protein Y128101.5
Protein Z2051982011.0

This table illustrates the type of quantitative data expected from a successful affinity chromatography experiment, highlighting a potential high-confidence target (Target X).

Affinity_Chromatography cluster_prep Preparation cluster_pulldown Pulldown cluster_analysis Analysis Stambomycin_A This compound Affinity_Probe Synthesize Affinity Probe Stambomycin_A->Affinity_Probe Immobilized_Probe Immobilize Probe on Beads Affinity_Probe->Immobilized_Probe Incubation Incubate Lysate with Beads Immobilized_Probe->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Target_ID Target Identification Mass_Spec->Target_ID

Caption: Conceptual workflow for the DARTS (Drug Affinity Responsive Target Stability) assay.

Thermal Proteome Profiling (TPP)

TPP is a powerful technique for identifying drug targets in a cellular context. [10][11][12]It is based on the principle that ligand binding alters the thermal stability of a protein. [13][14]This change in the melting temperature (Tm) can be monitored across the entire proteome using quantitative mass spectrometry. [10] Protocol: Thermal Proteome Profiling with this compound

  • Cell Culture and Treatment:

    • Culture cells and treat them with either this compound or a vehicle control.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).

    • Lyse the cells by freeze-thawing or mechanical disruption to separate the soluble and aggregated protein fractions.

  • Protein Extraction and Digestion:

    • Collect the soluble protein fraction from each temperature point by ultracentrifugation.

    • Digest the proteins into peptides using trypsin.

  • Isobaric Labeling and Mass Spectrometry:

    • Label the peptides from each temperature point with a different tandem mass tag (TMT) or iTRAQ reagent.

    • Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative amount of each protein that remained soluble at each temperature.

    • Generate melting curves for each protein in the presence and absence of this compound.

    • Identify proteins that exhibit a significant shift in their melting temperature upon this compound treatment.

Illustrative Data Presentation:

Protein ID Tm (Vehicle) Tm (this compound) ΔTm (°C) p-value
Target X52.156.5+4.4< 0.001
Protein Y61.361.5+0.20.45
Protein Z48.748.6-0.10.82

This table provides an example of the quantitative output from a TPP experiment, indicating that Target X is significantly stabilized by this compound.

Signaling Pathway of TPP Logic

Caption: Logical pathway illustrating the principle of Thermal Proteome Profiling (TPP).

Conclusion

The identification of this compound's cellular targets is a crucial step toward understanding its mechanism of action and advancing its development as a potential therapeutic agent. The methods outlined in these application notes provide a robust framework for researchers to systematically investigate the molecular interactions of this promising natural product. By employing a combination of chemical probe-based and label-free approaches, the scientific community can accelerate the journey of this compound from a compound of interest to a well-understood therapeutic candidate.

[Provide a brief description of your institution or company, its mission, and its expertise in drug discovery and development.]

Contact:

[Title]

[Email]

[Phone Number]

References

Troubleshooting & Optimization

Technical Support Center: Stambomycin A Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Stambomycin A from Streptomyces cultures.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound production, presented in a question-and-answer format.

Question 1: Why is there no or very low yield of this compound after attempting to activate the biosynthetic gene cluster?

Possible Causes and Solutions:

  • Inefficient Promoter for Regulator Expression: The constitutive promoter used to drive the expression of the LAL family regulator (samR0484) may not be strong enough in Streptomyces ambofaciens.

    • Solution: Sub-clone the samR0484 gene under the control of a well-characterized strong constitutive promoter, such as ermEp*. This has been shown to be effective for overexpressing pathway-specific activators.

  • Suboptimal Culture Conditions for Production: The culture medium and physical parameters may be suitable for biomass growth but not for the production of secondary metabolites like this compound. Secondary metabolite production is often triggered by specific nutritional cues or stressors.

    • Solution: Systematically optimize the fermentation medium. Key factors to consider are the carbon-to-nitrogen ratio, phosphate (B84403) concentration (high levels can be inhibitory), and the presence of precursor-directing nutrients. Additionally, optimize physical parameters such as pH, temperature, and dissolved oxygen levels.

  • Inconsistent Inoculum: The age and quality of the seed culture can significantly impact the metabolic state of the production culture.

    • Solution: Standardize your inoculum preparation protocol. Use fresh, well-sporulated cultures to start your seed culture and ensure a consistent age and volume when inoculating the production medium.

  • Strain Viability and Stability: Repeated subculturing can sometimes lead to a decrease in the production capabilities of Streptomyces strains.

    • Solution: If a decline in yield is observed over time, it is advisable to return to a cryopreserved stock of the original strain to ensure consistency.

Question 2: Biomass growth is good, but this compound production remains low. What can be done?

Possible Causes and Solutions:

  • Nutrient Imbalance: The composition of your medium may be favoring primary metabolism (growth) over secondary metabolism (this compound production).

    • Solution: Experiment with different carbon and nitrogen sources. For many Streptomyces species, complex sources like soybean meal and starch can enhance secondary metabolite production. A fed-batch strategy can also be implemented to maintain optimal nutrient levels throughout the fermentation process.

  • Unfavorable pH Profile: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound biosynthesis.

    • Solution: Monitor the pH of the culture throughout the fermentation. The ideal pH for macrolide production in Streptomyces is often in the neutral to slightly alkaline range. Implement a pH control strategy using buffers or the automated addition of acid/base.

  • Inadequate Aeration: Oxygen is crucial for the aerobic growth of Streptomyces and for the enzymatic reactions in the this compound biosynthetic pathway.

    • Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. Monitor DO levels and adjust agitation and aeration rates as needed to prevent oxygen limitation, particularly during the exponential growth phase.

Question 3: The Streptomyces culture is forming dense pellets, and the yield is low. How can this be addressed?

Possible Causes and Solutions:

  • Mass Transfer Limitations: Dense pellet formation can limit the transfer of nutrients and oxygen to the cells in the center of the pellets, negatively impacting antibiotic production.

    • Solution: Modify the seed culture conditions to promote more dispersed mycelial growth. Adjusting the agitation speed in the production fermenter can also help; higher speeds can break up pellets, but excessive shear stress can damage the mycelia and should be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to initiate this compound production in Streptomyces ambofaciens? A1: The biosynthetic gene cluster for Stambomycin is typically silent under standard laboratory conditions.[1][2] The most effective strategy to initiate production is to induce the expression of the cluster's pathway-specific activator, a Large ATP-binding LuxR (LAL) family regulatory protein.[1][2] This is achieved by placing the regulatory gene under the control of a strong, constitutive promoter.[1][2]

Q2: What is a LAL family regulator and how does it work? A2: LAL (Large ATP-binding regulators of the LuxR family) regulators are a class of transcriptional activators.[1][3][4] They typically possess an N-terminal ATP/GTP-binding domain and a C-terminal DNA-binding domain.[3][4] In the case of Stambomycin, the LAL regulator binds to promoter regions within the biosynthetic gene cluster, switching on the transcription of the polyketide synthase (PKS) genes required for Stambomycin synthesis.[1][2]

Q3: Can the yield of this compound be improved by modifying the culture medium? A3: Yes, optimizing the culture medium is a critical strategy for enhancing the yield of secondary metabolites in Streptomyces. Factors such as the choice of carbon and nitrogen sources, their concentrations, and the presence of essential minerals can significantly impact production.[5][6][7]

Q4: What are typical fermentation parameters for Streptomyces cultures? A4: Optimal fermentation parameters can vary between species, but generally, a temperature of 28-30°C, a pH between 6.0 and 8.0, and vigorous aeration are suitable for many Streptomyces fermentations aimed at secondary metabolite production.[7][8]

Q5: How is this compound typically extracted and quantified? A5: Polyene macrolides like this compound are often extracted from the fermentation broth using solvent extraction methods. Quantification is commonly performed using techniques like High-Performance Liquid Chromatography (HPLC), which allows for the separation and measurement of the specific compound.[9]

Quantitative Data Summary

The following table summarizes quantitative data on the yield of Stambomycin and its derivatives from various genetic engineering and mutasynthesis experiments.

Strain / ConditionCompound(s)YieldReference
S. ambofaciens wild-typeStambomycins22 ± 3 mg/L[4]
ATCC/OE484/Δ483 mutant fed with butyl-malonic acidDeoxy-allyl-stambomycin (3)0.7 mg/L[10]
ATCC/OE484/Δ483 mutant fed with butyl-malonic acidButyl-stambomycin (4)11.6 mg[10]
ATCC/OE484/Δ483 mutant fed with butyl-malonic acidDeoxy-butyl-stambomycin (5)36.3 mg[10]
ATCC/OE484/Δ483 mutant fed with butyl-malonic acidC-24-demethyl-butyl-stambomycin (12)3.1 mg[10]

Experimental Protocols

Protocol 1: Activation of the Stambomycin Biosynthetic Gene Cluster

This protocol describes the genetic manipulation to express the LAL family regulator (samR0484) under the control of a constitutive promoter.

  • Gene Amplification: Amplify the samR0484 coding sequence from S. ambofaciens genomic DNA using PCR with primers that add suitable restriction sites.

  • Vector Preparation: Digest an integrative Streptomyces expression vector (e.g., a derivative of pSET152) containing a strong constitutive promoter (e.g., ermEp*) with the corresponding restriction enzymes.

  • Ligation and Transformation: Ligate the amplified samR0484 fragment into the prepared vector. Transform the resulting plasmid into a suitable E. coli strain for propagation and sequence verification.

  • Intergeneric Conjugation: Transfer the confirmed expression plasmid from E. coli to S. ambofaciens via intergeneric conjugation. This process involves growing the donor E. coli and recipient Streptomyces strains and then mixing them on a suitable agar (B569324) medium to allow for plasmid transfer.

  • Selection of Exconjugants: Select for S. ambofaciens exconjugants that have integrated the plasmid into their genome using an appropriate antibiotic resistance marker present on the vector.

  • Verification: Confirm the successful integration and expression of the regulator in the engineered Streptomyces strain.

Protocol 2: Fermentation of Engineered S. ambofaciens for this compound Production

  • Inoculum Preparation (Seed Culture):

    • Aseptically transfer spores or mycelial fragments from a fresh agar plate of the engineered S. ambofaciens strain into a flask containing a suitable seed culture medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 48-72 hours until a dense vegetative culture is obtained.

  • Production Culture:

    • Inoculate the production fermentation medium (optimized for secondary metabolite production) with the seed culture, typically at a 5-10% (v/v) ratio.

    • Incubate the production culture in a baffled flask or a bioreactor at 28-30°C with vigorous shaking or stirring for 7-10 days.

    • Monitor parameters such as pH and cell growth throughout the fermentation.

Protocol 3: Extraction and Quantification of this compound

  • Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction:

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification by HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.

Visualizations

Stambomycin_Regulation cluster_0 Genetic Engineering cluster_1 Cellular Process constitutive_promoter Constitutive Promoter (e.g., ermEp*) lal_regulator LAL Regulator Gene (samR0484) constitutive_promoter->lal_regulator Drives Expression lal_protein LAL Regulator Protein lal_regulator->lal_protein Transcription & Translation pks_genes Stambomycin PKS Gene Cluster lal_protein->pks_genes Activates Transcription (+) stambomycin_a This compound Biosynthesis pks_genes->stambomycin_a Leads to Stambomycin_Workflow cluster_activation 1. Gene Cluster Activation cluster_fermentation 2. Fermentation cluster_analysis 3. Analysis activate_regulator Constitutive Expression of LAL Regulator seed_culture Prepare Seed Culture activate_regulator->seed_culture Engineered Strain production_culture Inoculate Production Medium seed_culture->production_culture incubation Incubate (7-10 days) production_culture->incubation extraction Solvent Extraction incubation->extraction quantification HPLC Quantification extraction->quantification

References

Technical Support Center: Engineered Stambomycin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields of engineered Stambomycin analogues.

Frequently Asked Questions (FAQs)

Q1: What is the genetic basis for the natural diversity of Stambomycins, and how can this be leveraged for analogue production?

A1: The natural diversity of Stambomycins (A-F) arises from the broad substrate specificity of the acyltransferase (AT) domain within module 12 of the Stambomycin polyketide synthase (PKS). This domain naturally incorporates various short-chain carboxylic acid extender units. This inherent promiscuity can be exploited for the production of novel analogues through mutasynthesis, a technique involving the feeding of synthetic precursor analogues to a mutant strain blocked in the biosynthesis of the natural precursor.

Q2: What are the primary reasons for low yields when engineering the Stambomycin PKS?

A2: Low yields in engineered Stambomycin PKS systems are often attributed to several factors:

  • Inefficient Domain Communication: Altering the PKS module arrangement can disrupt critical protein-protein interactions between domains (e.g., between the acyl carrier protein (ACP) of one module and the ketosynthase (KS) of the next), leading to stalled synthesis.

  • Poor Substrate Tolerance: Downstream modules may have low tolerance for the modified polyketide chain produced by an engineered upstream module, resulting in reduced efficiency or termination of synthesis.[1][2][3]

  • Generation of Shunt Products: Stalled intermediates in the PKS assembly line can be prematurely released from the enzyme complex as shunt metabolites, diverting flux away from the desired final product.[1][4][5]

  • Limited Precursor Supply: The biosynthesis of Stambomycin and its analogues requires a significant supply of specific acyl-CoA precursors. Insufficient precursor pools can be a major bottleneck.

  • Suboptimal Host Metabolism: The metabolic state of the host organism, Streptomyces ambofaciens, may not be optimized for the high-level production of engineered polyketides.

Q3: How can the supply of precursors be enhanced to improve the yield of Stambomycin analogues?

A3: Increasing the intracellular pool of necessary acyl-CoA precursors is a key strategy. This can be achieved by:

  • Overexpressing Key Biosynthetic Genes: Upregulating the expression of genes involved in the synthesis of malonyl-CoA and other required extender units, such as acetyl-CoA carboxylase (ACC), can boost precursor availability.

  • Heterologous Gene Expression: Introducing genes from other organisms that encode enzymes for the synthesis of specific or unusual precursors can provide the necessary building blocks for novel analogues.

  • Metabolic Channeling: Engineering enzyme fusions or scaffolds can help to channel precursors more efficiently towards the PKS machinery.

Q4: What is the role of the pathway-specific activator in Stambomycin biosynthesis?

A4: The Stambomycin biosynthetic gene cluster is typically silent under standard laboratory conditions. Its expression is triggered by a pathway-specific activator, a Large ATP-binding LuxR (LAL) family regulator. Constitutive expression of this activator gene is essential for the production of Stambomycins and their engineered analogues.[2][6]

Troubleshooting Guides

Guide 1: Low or No Production of the Target Analogue

This guide addresses scenarios where the desired engineered Stambomycin analogue is produced at very low levels or is undetectable.

Potential Cause Troubleshooting Steps
Inefficient PKS Module/Domain Function 1. Sequence Analysis: Verify the integrity of all genetic modifications through sequencing. Ensure that no unintended mutations were introduced during cloning. 2. Codon Optimization: If using heterologous genes, ensure they are codon-optimized for Streptomyces ambofaciens. 3. Promoter Strength: Use strong, constitutive promoters to drive the expression of the engineered PKS genes.
Suboptimal Precursor Supply 1. Precursor Feeding: For mutasynthesis experiments, optimize the concentration and feeding time of the synthetic precursor. 2. Overexpress Precursor Biosynthesis Genes: Engineer the host strain to overproduce the required acyl-CoA precursors (see Experimental Protocol 2).
Silent Gene Cluster 1. Verify Activator Expression: Confirm the constitutive expression of the LAL family pathway-specific activator using RT-qPCR. 2. Inducible Promoters: If using inducible promoters for the PKS genes, ensure optimal inducer concentration and induction time.
Incorrect Host Strain 1. Use a Suitable Host: Employ a host strain of S. ambofaciens that has been engineered for high-yield polyketide production, if available.
Guide 2: High Levels of Shunt Products Detected

This guide provides steps to take when significant amounts of undesired shunt metabolites are being produced.

Potential Cause Troubleshooting Steps
Poor Intersubunit/Intermodular Transfer 1. Docking Domain Compatibility: When rearranging PKS modules, ensure that the docking domains at the C- and N-termini of interacting subunits are compatible.[7] 2. Linker Engineering: The linker regions between domains can be crucial for proper protein folding and function. Consider optimizing these sequences.
Low Substrate Acceptance by Downstream Modules 1. KS Domain Engineering: The ketosynthase (KS) domain of the downstream module is often a bottleneck. Site-directed mutagenesis of the KS domain can be performed to improve its acceptance of the modified substrate. 2. Module Swapping: In some cases, replacing an entire downstream module with one known to have broader substrate specificity may be beneficial.
Thioesterase (TE) Activity 1. TE Domain Inactivation: If shunt products are being released by the terminal thioesterase domain, consider targeted mutagenesis to inactivate the TE domain, although this may lead to the accumulation of stalled intermediates on the PKS.

Quantitative Data Summary

Table 1: Yields of Engineered "Mini-Stambomycins" and Shunt Products

Engineered ConstructTarget ProductYield of Target Product (mg/L)Major Shunt ProductsCombined Yield of Shunt Products (relative to wild-type Stambomycin)
Deletion of 7 internal modules37-membered mini-stambomycins~0.1Intermediates released from modules 12 and 13Up to 17-fold higher than wild-type Stambomycin production
ACP13 helix swap mutant37-membered mini-stambomycinsNot specifiedIntermediates released from modules 12 and 13Up to 48-fold higher than the parent engineered strain

Data synthesized from studies on reprogramming the Stambomycin PKS.[1][4][5]

Table 2: Yields of Stambomycin Analogues from Mutasynthesis

Fed Precursor (Dicarboxylic Acid)Generated AnalogueYield (mg/L)
Butyl-malonic acidButyl-stambomycins20-30
Allyl-malonic acidAllyl-stambomycinsNot specified
Ethyl-malonic acidEthyl-stambomycinsNot specified
Benzyl-malonic acidBenzyl-stambomycinsNot specified
Phenoxypropyl-malonic acidPhenoxypropyl-stambomycinsNot specified
6-bromohexyl-malonic acid6-bromohexyl-stambomycinsNot specified

Data from mutasynthesis experiments in an engineered S. ambofaciens strain.[4]

Experimental Protocols

Experimental Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces ambofaciens

This protocol outlines a general workflow for gene deletion in S. ambofaciens using a CRISPR-Cas9 system.

  • gRNA Design:

    • Identify a 20-bp target sequence within the gene of interest that is immediately upstream of a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Use online tools to check for potential off-target binding sites.

  • Construction of the CRISPR-Cas9 Plasmid:

    • Synthesize oligonucleotides encoding the designed gRNA.

    • Clone the gRNA into a suitable Streptomyces-E. coli shuttle vector that also contains the cas9 gene under a constitutive or inducible promoter.

    • Clone 1-2 kb homology arms flanking the gene to be deleted into the same vector. These arms will serve as templates for homology-directed repair.

  • Transformation into E. coli and Conjugation into S. ambofaciens:

    • Transform the final CRISPR-Cas9 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor strain and S. ambofaciens.

    • Select for S. ambofaciens exconjugants on appropriate antibiotic-containing media.

  • Induction of Cas9 Expression and Screening for Deletions:

    • If using an inducible promoter for cas9, induce its expression.

    • Screen individual colonies for the desired gene deletion by colony PCR using primers that flank the targeted region.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Experimental Protocol 2: Overexpression of Acetyl-CoA Carboxylase (ACC) to Enhance Malonyl-CoA Supply

This protocol describes the overexpression of the native ACC to increase the pool of malonyl-CoA, a key precursor for Stambomycin biosynthesis.

  • Identification and Cloning of the ACC Operon:

    • Identify the genes encoding the subunits of acetyl-CoA carboxylase in the S. ambofaciens genome.

    • Amplify the entire operon using PCR with high-fidelity polymerase.

  • Construction of the Overexpression Plasmid:

    • Clone the ACC operon into a high-copy number Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Transformation and Strain Verification:

    • Introduce the overexpression plasmid into the engineered S. ambofaciens strain using protoplast transformation or conjugation.

    • Verify the presence of the plasmid in transformants by PCR.

  • Fermentation and Metabolite Analysis:

    • Cultivate the engineered strain under conditions suitable for Stambomycin analogue production.

    • Analyze the culture broth and mycelial extracts by LC-MS to quantify the yield of the target analogue and compare it to the parent strain lacking the ACC overexpression plasmid.

Visualizations

Stambomycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks PKS Assembly Line Acetyl-CoA Acetyl-CoA Propionyl-CoA Propionyl-CoA Loading_Module Loading_Module Propionyl-CoA->Loading_Module Starter Malonyl-CoA Malonyl-CoA Module_1 Module_1 Malonyl-CoA->Module_1 Extender Methylmalonyl-CoA Methylmalonyl-CoA Module_n Module_n Methylmalonyl-CoA->Module_n Extender Alkylmalonyl-CoA Alkylmalonyl-CoA Module_12 Module_12 Alkylmalonyl-CoA->Module_12 Extender Polyketide_Chain Polyketide_Chain Loading_Module->Polyketide_Chain Initiation Module_1->Polyketide_Chain Elongation Module_n->Polyketide_Chain Elongation Final_Module Final_Module Module_12->Polyketide_Chain Elongation Final_Module->Polyketide_Chain Termination & Cyclization Stambomycin_Analogue Stambomycin_Analogue Polyketide_Chain->Stambomycin_Analogue

Caption: Stambomycin biosynthetic pathway highlighting precursor incorporation.

Troubleshooting_Workflow start Low Yield of Engineered Analogue check_genetics Verify Genetic Construct (Sequencing) start->check_genetics check_precursors Assess Precursor Supply start->check_precursors check_expression Confirm PKS Expression (RT-qPCR) start->check_expression check_shunt Analyze for Shunt Products (LC-MS) start->check_shunt No obvious cause engineer_pks Re-engineer PKS Interfaces check_genetics->engineer_pks Errors found optimize_feeding Optimize Precursor Feeding check_precursors->optimize_feeding Mutasynthesis engineer_precursors Engineer Precursor Pathway check_precursors->engineer_precursors Low native supply check_expression->start Low expression solution Improved Yield optimize_feeding->solution engineer_precursors->solution check_shunt->engineer_pks High shunt levels check_shunt->solution Low shunt levels, other issue engineer_pks->solution

Caption: Troubleshooting workflow for low yields of Stambomycin analogues.

References

challenges in the purification of Stambomycin A from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Stambomycin A from Streptomyces ambofaciens fermentation broth.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Incomplete cell lysis.After harvesting the mycelia, ensure thorough disruption. Sonication of the mycelial pellet in methanol (B129727) is an effective method.[1]
Insufficient extraction.Perform multiple extractions (at least three) of the mycelia with methanol to ensure complete recovery of the stambomycins.[1]
Degradation of this compound.Process the fermentation broth and mycelia promptly. Store extracts at low temperatures (4°C for short-term, -20°C for long-term) to minimize degradation.
Poor Resolution of this compound from other Stambomycins (B, C, D) during HPLC Inappropriate gradient slope.Optimize the HPLC gradient. A shallower gradient of the organic mobile phase (acetonitrile) can improve the separation of these closely related compounds.[1]
Suboptimal mobile phase composition.While acetonitrile (B52724) is commonly used, methanol can be tested as an alternative organic modifier as it offers different selectivity for macrolides.[2]
Column overloading.Reduce the amount of crude extract loaded onto the semi-preparative column.
Co-elution of this compound with Impurities Complex fermentation matrix.Incorporate a solid-phase extraction (SPE) step after methanol extraction and before HPLC to remove highly polar or non-polar impurities.
Insufficient separation power of the C18 column.Consider using a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for complex natural products.
Peak Tailing in HPLC Chromatogram Presence of acidic compounds in the extract.The use of 0.1% formic acid in the mobile phases helps to protonate acidic molecules, reducing their interaction with the stationary phase and improving peak shape.[1]
Secondary interactions with the stationary phase.Ensure the pH of the mobile phase is appropriate for this compound's chemical properties.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a constant temperature during HPLC runs.
Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure proper mixing.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the purification of this compound from the fermentation broth?

A1: The initial step involves separating the mycelia from the fermentation broth, as Stambomycins are primarily located within the mycelia. This is typically achieved by centrifugation. The mycelial pellet is then subjected to extraction.[1]

Q2: Which solvent is recommended for the extraction of this compound from the mycelia?

A2: Methanol is the recommended solvent for extracting Stambomycins from the mycelia of Streptomyces ambofaciens.[1] The process involves repeated extractions to ensure a high recovery rate.

Q3: What type of chromatography is most effective for purifying this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for the purification of this compound. A C18 column is commonly used for this purpose.[1]

Q4: How can I separate this compound from other co-produced Stambomycins like B, C, and D?

A4: The separation of Stambomycin analogues is challenging due to their structural similarity. A two-step semi-preparative HPLC approach is often necessary. The first HPLC run provides partial purification, and the collected fractions are then subjected to a second HPLC run with a different gradient to achieve baseline separation.[1]

Q5: What are the typical mobile phases used for the HPLC purification of this compound?

A5: The mobile phases typically consist of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid helps to improve peak shape by minimizing ionic interactions.[1]

Experimental Protocols

Protocol 1: Extraction of Stambomycins from Mycelia
  • Grow Streptomyces ambofaciens on solid MP5 medium.

  • Harvest the mycelia from the cellophane membranes.

  • Resuspend the mycelia in methanol.

  • Sonicate the mixture for 10 minutes to lyse the cells.

  • Pellet the mycelial debris by centrifugation for 10 minutes at 4°C.

  • Decant the methanol extract.

  • Repeat the extraction of the mycelia twice more with fresh methanol.

  • Combine the methanolic fractions.

  • Concentrate the combined extracts under reduced pressure at 20–25°C.[1]

Protocol 2: Semi-preparative HPLC Purification of this compound

This protocol outlines a two-step HPLC purification process.

Step 1: Initial HPLC Separation

  • Column: Reverse-phase C18, 100 x 21 mm, with a C18 pre-column.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Detection: 240 nm

  • Gradient:

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
108020
200100
350100
  • Procedure:

    • Resuspend the concentrated methanol extract in a small volume of 50% aqueous methanol.

    • Inject the resuspended extract onto the equilibrated HPLC system.

    • Collect fractions containing Stambomycins, identified by ESI-MS.

    • Combine and evaporate the relevant fractions under reduced pressure.[1]

Step 2: Final HPLC Purification

  • Column: Same as Step 1.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Detection: 240 nm

  • Gradient:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
15595
200100
250100
  • Procedure:

    • Resuspend the partially purified Stambomycins in 50% aqueous methanol.

    • Inject onto the equilibrated HPLC system.

    • Collect fractions containing the mixture of Stambomycins A and B, and separately, fractions with Stambomycins C and D.

    • Lyophilize the collected fractions to obtain the purified compounds.[1]

Visualizations

Stambomycin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelia Pellet Centrifugation->Mycelia Methanol_Extraction Methanol Extraction Mycelia->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract HPLC1 Semi-preparative HPLC (Step 1) Crude_Extract->HPLC1 Load Fractions1 Partially Purified Fractions HPLC1->Fractions1 HPLC2 Semi-preparative HPLC (Step 2) Fractions1->HPLC2 Pure_Stambomycin_A Purified this compound/B HPLC2->Pure_Stambomycin_A

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction_issues Extraction Troubleshooting cluster_hplc_issues HPLC Troubleshooting Start Low Yield of Pure this compound Check_Extract Analyze Crude Extract Yield Start->Check_Extract Check_HPLC Analyze HPLC Chromatogram Start->Check_HPLC Low_Extract_Yield Low Yield in Crude Extract Check_Extract->Low_Extract_Yield Poor_Separation Poor HPLC Resolution Check_HPLC->Poor_Separation Incomplete_Lysis Incomplete Cell Lysis? Low_Extract_Yield->Incomplete_Lysis Insufficient_Extraction Insufficient Extraction? Low_Extract_Yield->Insufficient_Extraction Increase_Sonication Increase Sonication Time/Power Incomplete_Lysis->Increase_Sonication Increase_Extractions Increase Number of Extractions Insufficient_Extraction->Increase_Extractions Optimize_Gradient Optimize Gradient Poor_Separation->Optimize_Gradient Check_Loading Check Column Loading Poor_Separation->Check_Loading Shallower_Gradient Use Shallower Gradient Optimize_Gradient->Shallower_Gradient Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load

Caption: Troubleshooting logic for low yield of purified this compound.

References

Technical Support Center: Heterologous Expression of Large PKS Clusters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the heterologous expression of large Polyketide Synthase (PKS) clusters. This resource provides guidance for researchers, scientists, and drug development professionals encountering challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: My large PKS cluster is not being expressed or is expressed at very low levels. What are the initial troubleshooting steps?

Low or no expression of large PKS clusters is a common issue. Initial efforts should focus on optimizing the genetic constructs and the host environment. Key areas to investigate include codon optimization, promoter selection, and the choice of expression vector.

One of the primary steps to enhance heterologous gene expression is codon optimization . The codon usage of the native PKS gene cluster may not be optimal for your chosen expression host. Different codon optimization strategies can have significant effects on protein and product levels.[1][2][3] It is crucial to select a strategy that is compatible with the host organism. For instance, a study on an engineered Type I PKS demonstrated that the best-performing codon variants led to a minimum 50-fold increase in PKS protein levels.[1][2][3]

The choice of promoter is also critical. Strong constitutive promoters can lead to high levels of transcription, but they can also cause cellular toxicity due to overexpression.[4] Inducible promoters can offer better control over the timing and level of expression.

Finally, the expression vector itself plays a significant role. Large PKS clusters can impose a substantial metabolic burden on the host, and plasmid maintenance can be challenging.[1][2] Specialized vector systems, such as the backbone excision-dependent expression (BEDEX) system, have been developed to facilitate the cloning of large genes and enable stable, constitutive expression.[1][2]

Q2: I'm observing protein expression, but there is no detectable polyketide product. What could be the problem?

Detecting PKS protein without any final product suggests issues with the enzyme's functionality or the availability of necessary precursors. Several factors could be at play:

  • Post-translational modification: PKS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. The host organism may lack a compatible PPTase, or the endogenous PPTase may not be efficient enough. Co-expressing a suitable PPTase is often a necessary step.[5]

  • Precursor availability: Polyketide synthesis requires a sufficient supply of specific acyl-CoA precursors (e.g., malonyl-CoA, methylmalonyl-CoA). The metabolic pathways of the heterologous host may not produce these precursors in adequate amounts.[2][5] Media supplementation or metabolic engineering of the host to boost precursor pools can address this issue.[2][5]

  • Enzyme functionality: The heterologous environment can sometimes lead to misfolding or aggregation of the large, multi-domain PKS enzymes, rendering them inactive. Optimizing expression conditions such as temperature and induction time can sometimes mitigate these effects.

Q3: How do I choose the right heterologous host for my PKS cluster?

The selection of a suitable host is a critical decision that can significantly impact the success of heterologous expression. Common hosts include Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and various Streptomyces species.[1][2][6][7]

The ideal host should:

  • Have well-established genetic tools for manipulation.

  • Exhibit rapid growth and be suitable for high-density fermentation.[5]

  • Possess metabolic pathways that can provide the necessary precursors for polyketide synthesis.[5]

  • Be amenable to the expression of large, complex proteins.

E. coli is a popular choice due to its fast growth and extensive genetic toolkit, but it often struggles with the expression of large PKSs and may lack the necessary precursors and post-translational machinery.[5][6] Hosts like Streptomyces are often better suited as they are the native producers of many polyketides and possess the required metabolic and regulatory machinery.[7]

Troubleshooting Guides

Guide 1: Optimizing Codon Usage

Problem: Low protein expression levels of the PKS cluster.

Potential Cause: Suboptimal codon usage in the heterologous host.

Solution: Re-synthesize the PKS genes with codons optimized for the expression host.

Experimental Protocol: Codon Optimization Strategy Selection

  • Obtain Codon Usage Tables: Acquire the codon usage tables for both the native producer and the target heterologous host.

  • Select an Optimization Strategy:

    • Use Best Codon: Replaces every codon with the most frequently used codon in the host.

    • Match Codon Usage: Adjusts the codon frequency of the target gene to match that of the host.[2]

    • Harmonize RCA (Ribosomal Codon Adaptation): Matches the codon frequency of the target gene to the codon usage of the native host.[2]

  • Gene Synthesis: Synthesize the codon-optimized PKS gene or cluster.

  • Cloning and Expression: Clone the optimized gene into a suitable expression vector and transform it into the heterologous host.

  • Analysis: Compare the protein expression levels of the optimized construct with the native sequence using methods like SDS-PAGE and Western blotting.

Data Presentation: Comparison of Codon Optimization Strategies

Codon Optimization StrategyDescriptionImpact on Protein Levels (Example)
Use Best Codon Replaces each codon with the most frequent one in the host.Can lead to very high expression but may deplete rare tRNA pools.
Match Codon Usage Matches the codon frequency of the gene to the host's usage.[2]Generally improves expression and translation efficiency.
Harmonize RCA Aligns the codon frequency with that of the native host.[2]Aims to preserve the native translation kinetics.
Native Sequence Original gene sequence from the native producer.Often results in low expression in a heterologous host.

Note: The actual impact on protein levels can vary significantly depending on the specific PKS, host, and experimental conditions.

Guide 2: Enhancing Precursor Supply

Problem: PKS is expressed, but no polyketide product is detected.

Potential Cause: Insufficient intracellular pool of required acyl-CoA precursors.

Solution: Engineer the host's metabolic pathways to increase the supply of necessary precursors.

Experimental Protocol: Metabolic Engineering for Increased Malonyl-CoA Supply in E. coli

  • Identify Key Enzymes: Identify the rate-limiting enzymes in the malonyl-CoA biosynthesis pathway in E. coli. These are typically acetyl-CoA carboxylase (ACC) and biotin (B1667282) ligase (BirA).

  • Overexpression Cassette Construction: Create an expression cassette containing the genes for ACC (accA, accB, accC, accD) and birA under the control of a strong, inducible promoter.

  • Host Transformation: Introduce the overexpression cassette into the E. coli strain already harboring the PKS expression plasmid.

  • Fermentation and Induction: Co-induce the expression of both the PKS cluster and the metabolic engineering cassette.

  • Product Analysis: Analyze the fermentation broth for the presence of the target polyketide using techniques like HPLC and LC-MS.

Visualizations

experimental_workflow cluster_0 Phase 1: Construct Design & Optimization cluster_1 Phase 2: Host Engineering & Expression cluster_2 Phase 3: Analysis PKS Gene Cluster PKS Gene Cluster Codon Optimization Codon Optimization PKS Gene Cluster->Codon Optimization Optimized Construct Optimized Construct Codon Optimization->Optimized Construct Vector Selection Vector Selection Vector Selection->Optimized Construct Promoter Choice Promoter Choice Promoter Choice->Optimized Construct Transformation Transformation Optimized Construct->Transformation Host Selection Host Selection Host Selection->Transformation Expression & Fermentation Expression & Fermentation Transformation->Expression & Fermentation Precursor Engineering Precursor Engineering Precursor Engineering->Transformation Protein Analysis Protein Analysis Expression & Fermentation->Protein Analysis Metabolite Analysis Metabolite Analysis Expression & Fermentation->Metabolite Analysis Product Isolation Product Isolation Metabolite Analysis->Product Isolation

Caption: General workflow for heterologous expression of PKS clusters.

troubleshooting_logic node_sol Optimize Codons Select Strong Promoter Choose Appropriate Vector Start Start No Protein Expression No Protein Expression Start->No Protein Expression Problem Protein Expression, No Product Protein Expression, No Product Start->Protein Expression, No Product Problem Low Product Titer Low Product Titer Start->Low Product Titer Problem Codon Optimization? Codon Optimization? No Protein Expression->Codon Optimization? Check PPTase Co-expression? PPTase Co-expression? Protein Expression, No Product->PPTase Co-expression? Check Host Metabolic Load? Host Metabolic Load? Low Product Titer->Host Metabolic Load? Check Codon Optimization?->node_sol Yes Precursor Availability? Precursor Availability? PPTase Co-expression?->Precursor Availability? Yes node_sol2 Engineer Precursor Pathways Supplement Media Precursor Availability?->node_sol2 Yes node_sol3 Optimize Fermentation Conditions Refactor PKS Pathway Host Metabolic Load?->node_sol3 Yes

Caption: Decision tree for troubleshooting common PKS expression issues.

References

addressing scalability issues in Stambomycin A production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues related to Stambomycin A production.

Troubleshooting Guides

This section addresses common problems encountered during this compound production, offering potential causes and solutions in a question-and-answer format.

Question: Why is my Streptomyces ambofaciens culture not producing any this compound?

Answer:

Several factors could lead to a complete lack of this compound production. Consider the following possibilities:

  • Silent Biosynthetic Gene Cluster: The stambomycin biosynthetic gene cluster in Streptomyces ambofaciens is often silent under standard laboratory conditions.[1] Production typically requires the overexpression of a specific regulatory gene.

  • Incorrect Strain: Ensure you are using a strain engineered for this compound production, such as S. ambofaciens ATCC/OE484, which involves the constitutive expression of a pathway-specific activator.[1]

  • Suboptimal Culture Conditions: Verify that your fermentation medium, pH, temperature, and aeration are suitable for Streptomyces growth and secondary metabolite production. While specific optimal conditions for this compound are not extensively published, general conditions for Streptomyces can be used as a starting point.

  • Genetic Instability: Engineered strains can sometimes lose their production capabilities over successive generations. It is advisable to go back to a fresh culture from a frozen stock.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields are a common challenge in scaling up natural product synthesis. Here are some troubleshooting steps:

  • Suboptimal Fermentation Parameters: The composition of the fermentation medium is critical. Key components to optimize include carbon and nitrogen sources. For many Streptomyces species, glucose and soluble starch are effective carbon sources, while soybean meal and yeast extract are common nitrogen sources. The initial pH of the medium also plays a crucial role.

  • Insufficient Aeration and Agitation: As an aerobic process, this compound synthesis requires adequate dissolved oxygen. Optimizing the agitation rate and aeration can significantly impact yield.

  • Feedback Inhibition: High concentrations of the final product can sometimes inhibit its own biosynthesis. Consider strategies for in-situ product removal during fermentation.

  • Precursor Limitation: The biosynthesis of Stambomycins requires specific extender units.[2] Ensuring the availability of these precursors in the medium can be critical. For the production of Stambomycin derivatives, supplementation with the corresponding malonic acid derivatives may be necessary.[3]

  • Inefficient Extraction and Purification: Significant product loss can occur during downstream processing. Review your extraction and purification protocols to identify potential areas for improvement.

Question: I am observing the production of many shunt metabolites instead of the desired this compound. Why is this happening and what can be done?

Answer:

The production of shunt metabolites is often observed in engineered polyketide synthase (PKS) pathways and can indicate a bottleneck in the biosynthetic assembly line.[4][5]

  • PKS Module Imbalance: In genetically engineered strains, the introduced modifications can lead to a mismatch in the activity of different PKS modules. This can cause the accumulation of intermediates that are then released as shunt products.

  • Substrate Specificity of Downstream Enzymes: The enzymes responsible for tailoring the polyketide chain (e.g., hydroxylases, glycosyltransferases) may have strict substrate specificity. If an altered intermediate is not recognized, it may be shunted from the main pathway.

  • Metabolic Stress: Suboptimal fermentation conditions can induce metabolic stress on the cells, leading to the production of a wider range of secondary metabolites, including shunt products. Re-optimizing fermentation parameters may help to redirect metabolic flux towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound production?

A1: Published yields for Stambomycin derivatives, such as butyl-stambomycins, are in the range of 20-30 mg/L.[3] One study reported a combined yield of 22.5 mg/L for the two most abundant butyl-stambomycin compounds.[3] Wild-type strains of S. ambofaciens engineered to produce stambomycins have shown yields of approximately 22 ± 3 mg/L.

Q2: What is the role of the LAL regulator in this compound production?

A2: The stambomycin biosynthetic gene cluster is silent under normal laboratory conditions. A regulatory gene within the cluster, which encodes a protein similar to the Large ATP-binding regulators of the LuxR (LAL) family, acts as a pathway-specific activator. Constitutive expression of this gene is necessary to trigger the transcription of the PKS genes and initiate this compound production.[1]

Q3: How can I purify this compound from the fermentation broth?

A3: Stambomycins are typically extracted from the mycelium. A general procedure involves separating the mycelium from the culture broth by centrifugation, followed by extraction of the cell pellet with methanol (B129727). The methanol extract can then be filtered and further purified using techniques like semi-preparative HPLC.[6]

Q4: Are there different variants of Stambomycin?

A4: Yes, several stambomycins (A-F) have been identified, which differ in the alkyl side chain at the C-26 position.[7] This variation is due to the relaxed substrate specificity of the acyltransferase (AT) domain in module 12 of the PKS, which can incorporate different extender units. This property can be exploited for the mutasynthesis of novel stambomycin derivatives.[8][9]

Q5: What are the known biological activities of Stambomycins?

A5: Stambomycins have shown promising antiproliferative activity against human cancer cell lines.[1] They also exhibit antibacterial properties.

Quantitative Data

The following table summarizes reported production yields for Stambomycins and their derivatives.

CompoundProducing StrainYield (mg/L)Reference
Stambomycins (unspecified mix)S. ambofaciens wt (engineered)22 ± 3
Butyl-stambomycin analoguesS. ambofaciens mutasynthesis mutant20 - 30[3]
Two abundant butyl-stambomycin compoundsS. ambofaciens mutasynthesis mutant22.5 (combined)[3]
Deoxy-allyl-stambomycinS. ambofaciens mutasynthesis mutant0.7[3]

Experimental Protocols

1. Fermentation of S. ambofaciens for Stambomycin Production

This protocol is a general guideline and may require optimization for specific strains and production scales.

  • Seed Culture Preparation:

    • Inoculate a loopful of S. ambofaciens spores or mycelium from a fresh agar (B569324) plate into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth or a medium with soluble starch, tryptone soy broth, and yeast extract).

    • Incubate at 30°C with shaking (e.g., 200 rpm) for 2-4 days until a dense culture is obtained.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). A common production medium is MP5 (containing yeast extract, NaCl, NaNO3, glycerol, and MOPS buffer), but this may need to be optimized.

    • Incubate the production culture at 30°C with vigorous shaking for 4-7 days. Monitor the pH and adjust if necessary.

2. Extraction and Purification of Stambomycins

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction:

    • Wash the mycelial pellet with distilled water to remove water-soluble impurities.

    • Resuspend the washed mycelium in methanol and shake for several hours at room temperature to extract the stambomycins.

    • Separate the methanol extract from the cell debris by centrifugation or filtration.

  • Purification:

    • Concentrate the methanol extract under reduced pressure.

    • Subject the concentrated extract to semi-preparative High-Performance Liquid Chromatography (HPLC) for purification of the individual stambomycin compounds.

Visualizations

Stambomycin_Biosynthesis_Regulation LAL_Regulator LAL Family Regulator (Pathway-Specific Activator) Stambomycin_BGC Stambomycin Biosynthetic Gene Cluster (silent) LAL_Regulator->Stambomycin_BGC Activates PKS_Expression Polyketide Synthase (PKS) Gene Expression Stambomycin_BGC->PKS_Expression Leads to PKS_Assembly PKS Assembly Line PKS_Expression->PKS_Assembly Stambomycin_A This compound PKS_Assembly->Stambomycin_A Synthesizes Precursors Precursor Molecules (e.g., Acyl-CoA) Precursors->PKS_Assembly Incorporated by

Caption: Regulatory pathway for this compound biosynthesis.

Stambomycin_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Selection Strain Selection & Culture Maintenance Media_Prep Media Preparation Strain_Selection->Media_Prep Seed_Culture Seed Culture Development Media_Prep->Seed_Culture Production_Culture Production Culture (Bioreactor) Seed_Culture->Production_Culture Harvesting Harvesting (Centrifugation) Production_Culture->Harvesting Extraction Extraction (Methanol) Harvesting->Extraction Purification Purification (HPLC) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Enhancing the Antiproliferative Activity of Staurosporine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the antiproliferative activity of Staurosporine (B1682477) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and evaluation of Staurosporine derivatives.

Question Possible Cause Troubleshooting Steps
Why am I observing inconsistent IC50 values for my Staurosporine derivative between experiments? Cell density and proliferation rate can significantly impact the apparent potency of the compound.[1]Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase across all experiments.[1]
Integrity of the Staurosporine derivative stock solution may be compromised.Staurosporine and its derivatives are often sensitive to light and should be stored properly, typically at -20°C in a desiccated environment.[1] Aliquot the stock solution upon reconstitution to avoid repeated freeze-thaw cycles.[1]
Variations in ATP concentration in in vitro kinase assays.Staurosporine derivatives often act as ATP-competitive inhibitors.[1] Use a consistent and well-defined ATP concentration in your assay buffer for all experiments.[1]
Different cell lines exhibit varying sensitivities to Staurosporine and its analogs.[1]This can be due to differences in kinase expression profiles, membrane permeability, or intrinsic apoptosis pathways.[1] It is crucial to establish a baseline IC50 for each cell line used.[1]
Why am I observing high background or non-specific effects in my cell-based assays? The vehicle control, typically DMSO, can be toxic to cells at high concentrations.[1]Ensure the final DMSO concentration in your assay does not exceed a non-toxic level (usually <0.5%) and that the same concentration is used in your vehicle control wells.[1]
The choice of cell viability assay may not be optimal.Some assays, like MTT, measure metabolic activity and may not distinguish between apoptosis and necrosis.[1] Consider using assays that specifically measure apoptosis, such as Annexin V staining.
My novel Staurosporine derivative shows lower than expected antiproliferative activity. The specific structural modifications may have negatively impacted the compound's ability to inhibit target kinases.Analyze the structure-activity relationship (SAR). For instance, hydroxylation at position 3 of the indolocarbazole moiety has been shown to increase antiproliferative activity, while hydroxylation at carbon 11 can decrease it.[2]
The compound may have poor cell permeability.Consider performing cellular uptake assays to determine if the derivative is effectively entering the cells.
I am having difficulty synthesizing a specific Staurosporine derivative. The synthetic route may not be optimized, leading to low yields or impure products.Refer to established synthetic protocols for similar derivatives and consider alternative coupling or cyclization strategies.[3][4]
Protecting groups may be difficult to remove without affecting the core structure.Experiment with different deprotection conditions, such as milder acids or bases, to preserve the integrity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Staurosporine that are important for its antiproliferative activity?

A1: The core structure of Staurosporine can be divided into three main parts: a pyran ring bridging the indole (B1671886) nitrogen atoms, a central indolocarbazole core, and a fused pyrrol-2-one ring.[4] Modifications to each of these regions can significantly impact biological activity. Structure-activity relationship studies have shown that the indolocarbazole core is crucial for kinase inhibition, while modifications on the sugar moiety and the aglycone can modulate potency and selectivity.

Q2: Which signaling pathways are typically targeted to improve the antiproliferative activity of Staurosporine derivatives?

A2: Staurosporine is a broad-spectrum protein kinase inhibitor.[5] Derivatives are often designed to selectively target specific kinases involved in cancer cell proliferation and survival. A primary target is Protein Kinase C (PKC), as its inhibition is associated with antiproliferative and anti-tumor activity.[6] Other targeted kinases include FLT3, c-KIT, and various cyclin-dependent kinases (CDKs) that regulate the cell cycle.[7] The antiproliferative effects of Staurosporine and its analogs are often mediated by inducing cell cycle arrest (commonly at the G2/M or G0/G1 phase) and apoptosis.[7][8]

Q3: How can I assess whether my Staurosporine derivative is inducing apoptosis?

A3: Several methods can be used to detect apoptosis. A common technique is flow cytometry analysis after staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using microscopy.[9] DNA fragmentation, another hallmark of apoptosis, can be detected by DNA laddering assays on an agarose (B213101) gel or by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[8]

Q4: What are some clinically relevant Staurosporine derivatives with improved antiproliferative profiles?

A4: Midostaurin (CGP 41251) is a well-known Staurosporine derivative that exhibits greater selectivity for PKC and has been approved for the treatment of certain types of leukemia.[6][10] UCN-01 (7-hydroxystaurosporine) is another derivative that has been extensively studied in clinical trials for its anticancer properties.[10][11] These derivatives demonstrate that modifications to the Staurosporine scaffold can lead to compounds with improved therapeutic potential.

Data Presentation

Table 1: Antiproliferative Activity (IC50) of Selected Staurosporine Derivatives in Various Cancer Cell Lines
DerivativeCell LineCancer TypeIC50 (nM)Reference
StaurosporineMONO-MAC-6Leukemia~28[2]
3-hydroxystaurosporineMONO-MAC-6Leukemia~28 (13 ng/mL)[2]
StaurosporineT-24Bladder CarcinomaCorrelates with PKC inhibition[6]
CGP 41251 (Midostaurin)T-24Bladder CarcinomaCorrelates with PKC inhibition[6]
StaurosporineHL-60Promyelocytic LeukemiaCorrelates with PKC inhibition[6]
CGP 41251 (Midostaurin)HL-60Promyelocytic LeukemiaCorrelates with PKC inhibition[6]
7-oxo-3′-N-benzoylstaurosporineMV4-11Leukemia78[12]
7-oxo-3′-N-benzoylstaurosporinePATU8988 TPancreatic Cancer666[12]
7-oxo-3-chloro-3′-N-benzoylstaurosporineMCF-7Breast Carcinoma29[12]
(7R)-7-hydroxy-3-bromo-3′-N-acetylstaurosporineMCF-7Breast Carcinoma21[12]
Table 2: Kinase Inhibition Profile (IC50) of Staurosporine and Derivatives
CompoundPKCα (nM)PKA (nM)CaM Kinase II (nM)p60v-src (nM)EGFR (nM)HER2 (nM)Reference
Staurosporine3720688.135.5[13]
UCN-01 (7-hydroxystaurosporine)4.1424045--[13]
Midostaurin (PKC412)25--503080[13]

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a Staurosporine derivative that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Staurosporine derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a Staurosporine derivative on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with the Staurosporine derivative at a desired concentration for a specific time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A. Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA-binding dye.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis Derivative Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis

Caption: General experimental workflow for the synthesis and evaluation of Staurosporine derivatives.

signaling_pathway cluster_downstream Downstream Effects cluster_outcome Cellular Outcome staurosporine Staurosporine Derivative pkc Protein Kinase C (PKC) staurosporine->pkc other_kinases Other Kinases (e.g., CDKs, FLT3) staurosporine->other_kinases cell_cycle_proteins Cell Cycle Regulatory Proteins pkc->cell_cycle_proteins apoptosis_proteins Apoptotic Proteins (e.g., Caspases) pkc->apoptosis_proteins other_kinases->cell_cycle_proteins cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) cell_cycle_proteins->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis

Caption: Simplified signaling pathway of Staurosporine derivatives leading to antiproliferative effects.

References

Technical Support Center: Enhancing the Stability and Solubility of Stambomycin A for Clinical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability and solubility of Stambomycin A.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preclinical development of this compound.

Problem Possible Cause Recommended Action
Poor aqueous solubility of this compound powder. High molecular weight and lipophilic nature of the macrolide structure.[1] Stambomycins are large 51-membered glycosylated macrolides.[2][3]1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[4][5] 2. Co-solvents: Test the solubility in binary or ternary solvent systems containing biocompatible solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[4] 3. pH Adjustment: Evaluate the effect of pH on solubility, as the dimethylamino group on the sugar moiety may allow for salt formation at acidic pH.
Precipitation of this compound in aqueous buffer during in vitro assays. The compound's concentration exceeds its thermodynamic solubility in the assay medium.1. Formulation with Excipients: Incorporate solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80, Cremophor® EL).[4][6][7] 2. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) to improve dissolution kinetics.[7][8] 3. Lipid-Based Formulations: For oral delivery studies, consider self-emulsifying drug delivery systems (SEDDS) to maintain the drug in a solubilized state in the gastrointestinal tract.[5][6]
Degradation of this compound in solution over time. Macrolide antibiotics can be susceptible to hydrolysis, particularly under acidic or basic conditions.[9][10]1. Stability Studies: Conduct a comprehensive pH-rate profile study to identify the pH of maximum stability. 2. Protect from Light: Store solutions in amber vials to prevent potential photodegradation. 3. Lyophilization: For long-term storage, lyophilize the purified compound and store it as a dry powder at low temperatures.
Low and variable oral bioavailability in animal studies. A combination of poor solubility, potential instability in gastric acid, and/or low membrane permeability. Macrolides can be susceptible to acid degradation.[10]1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect the drug from the acidic environment of the stomach. 2. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. 3. Lipid Formulations: Utilize lipid-based formulations like SEDDS or solid lipid nanoparticles (SLNs) which can enhance lymphatic uptake and bypass first-pass metabolism.[5]
Inconsistent results in bioactivity assays. Issues with compound solubility or stability in the assay medium.[11] Poor solubility can lead to false negatives.[11]1. Solvent Selection: Ensure the solvent used to prepare stock solutions is fully compatible with the assay buffer and does not precipitate the compound upon dilution. 2. Pre-dissolution: Confirm complete dissolution of the compound in the stock solvent before further dilution. 3. Control Experiments: Include a positive control with a known stable and soluble antibiotic to validate the assay setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for clinical use?

A1: As a large and complex macrolide natural product, this compound is expected to face challenges typical for this class of compounds. The primary obstacles are likely its poor aqueous solubility and potential chemical instability.[10][12] Its high molecular weight (1376.8 g/mol ) and complex structure contribute to low solubility, which can, in turn, lead to low and variable bioavailability.[1] Furthermore, the macrolide lactone ring can be susceptible to hydrolysis under certain pH conditions.[9]

Q2: Which formulation strategies are most promising for enhancing the solubility of this compound?

A2: Several strategies can be employed, and the optimal choice will depend on the intended route of administration. For parenteral formulations, complexation with cyclodextrins or the use of co-solvents and surfactants are common approaches.[6][7] For oral delivery, amorphous solid dispersions and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) are highly promising for improving both solubility and oral absorption.[4][5][8]

Q3: How can the stability of this compound in formulations be improved?

A3: To enhance stability, it is crucial to first identify the degradation pathways. A forced degradation study under various stress conditions (acid, base, heat, light, oxidation) is recommended. Based on the results, stabilization strategies can be implemented. These may include buffering the formulation to the pH of maximum stability, adding antioxidants if oxidative degradation is observed, and protecting the product from light.[9] For long-term storage, lyophilization of the drug product is a viable option.

Q4: What analytical methods are suitable for characterizing the stability and solubility of this compound?

A4: For solubility assessment, equilibrium solubility studies in various buffers and biorelevant media followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the standard method. For stability, a stability-indicating HPLC method capable of separating the intact drug from its degradation products should be developed and validated. This method would then be used to monitor the drug concentration over time under different storage conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • HPLC system for analysis

Methodology:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add an excess amount of this compound powder to each HP-β-CD solution.

  • Stir the suspensions at room temperature for 48 hours to ensure equilibrium is reached.

  • After 48 hours, filter the suspensions through a 0.22 µm syringe filter to remove the undissolved drug.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Plot the concentration of this compound against the concentration of HP-β-CD to determine the phase solubility diagram and the complexation efficiency.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Vacuum oven

  • Dissolution testing apparatus

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Remove the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the solid dispersion for drug content, amorphicity (using XRD or DSC), and perform in vitro dissolution studies comparing the dissolution rate of the solid dispersion to the physical mixture and the pure drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_strategies Enhancement Strategies cluster_evaluation Preclinical Evaluation start This compound (Poor Solubility/Stability) solubility Solubility Enhancement start->solubility stability Stability Assessment start->stability formulation Select Formulation Strategy solubility->formulation stability->formulation ps_reduction Particle Size Reduction formulation->ps_reduction solid_dispersion Solid Dispersion formulation->solid_dispersion cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin lipid_based Lipid-Based System formulation->lipid_based in_vitro In Vitro Dissolution & Bioactivity Assays ps_reduction->in_vitro solid_dispersion->in_vitro cyclodextrin->in_vitro lipid_based->in_vitro in_vivo In Vivo Pharmacokinetic Studies (Animal Model) in_vitro->in_vivo lead Lead Formulation Candidate in_vivo->lead

Caption: Workflow for enhancing this compound properties.

troubleshooting_logic start Issue Encountered (e.g., Low Bioavailability) check_sol Is solubility in bio-relevant media low? start->check_sol check_stab Is the compound unstable at gastric pH? check_sol->check_stab No sol_strat Implement Solubility Enhancement Strategy (e.g., Solid Dispersion) check_sol->sol_strat Yes check_perm Is membrane permeability poor? check_stab->check_perm No stab_strat Implement Stability Enhancement Strategy (e.g., Enteric Coating) check_stab->stab_strat Yes perm_strat Add Permeation Enhancer check_perm->perm_strat Yes re_eval Re-evaluate In Vivo Performance sol_strat->re_eval stab_strat->re_eval perm_strat->re_eval

Caption: Troubleshooting logic for preclinical development.

References

optimizing fermentation conditions for improved Stambomycin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions for improved Stambomycin production from Streptomyces ambofaciens.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for Stambomycin?

A1: Stambomycin is a family of 51-membered glycosylated macrolides produced by the Gram-positive bacterium Streptomyces ambofaciens.[1][2][3]

Q2: Why is Stambomycin production often low or undetectable in standard laboratory conditions?

A2: The biosynthetic gene cluster for Stambomycin in Streptomyces ambofaciens is typically silent or not expressed under standard laboratory growth conditions.[4] Production requires the activation of a specific regulatory gene within the cluster.

Q3: How can the production of Stambomycin be initiated?

A3: Production is triggered by the constitutive expression of a pathway-specific regulatory gene. This gene encodes a protein similar to the Large ATP-binding regulators of the LuxR (LAL) family, which acts as an activator for the biosynthetic genes.[4][5] Therefore, genetic engineering to overexpress this activator is a crucial step for producing Stambomycin.

Q4: What is a typical yield for wild-type Stambomycin production once the gene cluster is activated?

A4: Once the biosynthetic gene cluster is activated, a wild-type strain of Streptomyces ambofaciens can produce Stambomycins at a concentration of approximately 22 ± 3 mg/L.[5]

Q5: What are the key fermentation parameters to optimize for improved Stambomycin yield?

A5: Key parameters for optimizing the fermentation of Streptomyces for secondary metabolite production, including Stambomycin, are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[1][5][6][7][8][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Streptomyces ambofaciens for Stambomycin production.

Issue 1: No Stambomycin Production Detected

Possible Cause Troubleshooting Action
Silent Gene Cluster Verify that the LuxR-family pathway-specific activator is being constitutively expressed in your S. ambofaciens strain. Without this, the biosynthetic genes will not be transcribed.[4][5]
Inappropriate Culture Medium The composition of the medium is critical. Ensure that the carbon and nitrogen sources are suitable for secondary metabolite production in Streptomyces. Some readily metabolized sources can inhibit production.
Incorrect Fermentation Time Stambomycin is a secondary metabolite, and its production typically begins in the late exponential or stationary phase of growth. Ensure your fermentation is running long enough to allow for this.
Sub-optimal pH The pH of the medium can significantly affect enzyme activity and nutrient uptake. Monitor and control the pH throughout the fermentation. For many Streptomyces fermentations, a pH between 6.5 and 7.5 is optimal.[1][10]
Contamination Contamination with other microorganisms can outcompete your production strain for nutrients and alter the fermentation conditions, inhibiting Stambomycin production. Check for contamination by microscopy and plating.

Issue 2: Low Stambomycin Yield

Possible Cause Troubleshooting Action
Sub-optimal Nutrient Concentrations Even with the correct nutrients, their concentrations may not be optimal. Systematically vary the concentrations of key carbon and nitrogen sources to find the best ratio for Stambomycin production.
Poor Aeration/Agitation Streptomyces are aerobic bacteria, and oxygen availability is crucial for growth and secondary metabolism. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.[7][10]
Incorrect Temperature Temperature affects both the growth rate and the production of secondary metabolites. The optimal temperature for growth may not be the optimal temperature for Stambomycin production. Typically, a temperature range of 28-30°C is a good starting point for Streptomyces.[12][13]
Product Degradation Large macrolides like Stambomycin can be susceptible to degradation under certain conditions (e.g., extreme pH or temperature). Analyze samples at different time points to check for product stability.
Precursor Limitation The biosynthesis of the complex Stambomycin molecule requires specific precursors. Ensure the medium provides the necessary building blocks. The Stambomycin structure incorporates unusual extender units derived from hexyl/heptylmalonyl-CoA.[4]

Data Presentation: General Optimal Fermentation Parameters for Streptomyces

While specific quantitative data for the optimization of Stambomycin fermentation is limited in the public domain, the following tables provide general ranges for key parameters that have been found to be effective for the production of other polyketide antibiotics in Streptomyces. These can be used as a starting point for the optimization of Stambomycin production.

Table 1: Effect of pH on Secondary Metabolite Production in Streptomyces

pHRelative Production LevelNotes
< 6.0Often ReducedAcidic conditions can inhibit growth and/or production.[14][15]
6.5 - 7.5Generally OptimalThis range is frequently reported for good antibiotic production.[1][10]
> 8.0Often ReducedAlkaline conditions can also be inhibitory.

Table 2: Effect of Temperature on Secondary Metabolite Production in Streptomyces

Temperature (°C)Relative Production LevelNotes
< 25Slower Growth and ProductionMay extend the fermentation time.
28 - 30Generally OptimalA common range for balancing growth and production.[12][13]
> 35Reduced ProductionHigher temperatures can stress the cells and reduce yield.[12]

Table 3: Common Carbon and Nitrogen Sources for Streptomyces Fermentation

Nutrient TypeExamplesGeneral Concentration Range (g/L)
Carbon Sources Glucose, Soluble Starch, Glycerol, Maltose10 - 40[16][17]
Nitrogen Sources Soybean Meal, Yeast Extract, Peptone, Ammonium Salts5 - 20[16][17]

Experimental Protocols

Protocol 1: Submerged Fermentation of S. ambofaciens for Stambomycin Production

This protocol provides a general procedure for the cultivation of S. ambofaciens with the necessary modifications to induce Stambomycin production.

1. Seed Culture Preparation: a. Prepare a seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, yeast extract, and peptone). b. Inoculate the seed medium with a fresh spore suspension or a vegetative mycelial stock of your engineered S. ambofaciens strain (containing the overexpressed LuxR activator). c. Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours, until a dense culture is obtained.

2. Production Fermentation: a. Prepare the production medium. A starting point could be a medium containing glucose or starch as the primary carbon source and soybean meal or yeast extract as the nitrogen source. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Maintain the fermentation at 28-30°C with an agitation of 200-250 rpm and an aeration rate of 1-1.5 vvm (volume of air per volume of medium per minute). d. Monitor the pH and maintain it in the range of 6.5-7.5 using sterile acid/base solutions if necessary. e. Collect samples periodically to measure cell growth (dry cell weight) and Stambomycin concentration.

Protocol 2: Extraction of Stambomycins for Analysis

This protocol is adapted from a published method for extracting Stambomycins.[5]

1. Mycelial Harvest: a. Centrifuge the fermentation broth at 4,000 x g for 10 minutes to separate the mycelia from the supernatant. b. Wash the mycelial pellet by resuspending it in distilled water and centrifuging again. Repeat this step three times to remove water-soluble components.

2. Extraction: a. After the final wash, decant the water and weigh the cell pellet. b. Add methanol (B129727) to the cell pellet and shake at 150 rpm for 2 hours at room temperature. c. Filter the methanol extract to remove the cell debris.

3. Analysis: a. The methanol extract containing the Stambomycins can then be analyzed by methods such as HPLC or LC-MS.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Stambomycin Yield start Low or No Stambomycin Yield check_activator Is the LuxR activator constitutively expressed? start->check_activator check_media Is the fermentation medium optimized? check_activator->check_media Yes engineer_strain Genetically engineer strain to overexpress the activator. check_activator->engineer_strain No check_conditions Are the physical parameters (pH, temp, aeration) optimal? check_media->check_conditions Yes optimize_media Test different carbon/nitrogen sources and concentrations. check_media->optimize_media No check_time Is the fermentation time sufficient for secondary metabolism? check_conditions->check_time Yes optimize_conditions Systematically vary pH, temperature, and aeration/agitation. check_conditions->optimize_conditions No extend_fermentation Extend fermentation time and sample at later time points. check_time->extend_fermentation No success Improved Stambomycin Yield check_time->success Yes engineer_strain->check_activator optimize_media->check_media optimize_conditions->check_conditions extend_fermentation->check_time

Caption: Troubleshooting workflow for low Stambomycin yield.

signaling_pathway Simplified Activation of Stambomycin Biosynthesis cluster_constitutive Constitutive Overexpression (Engineered Strain) upstream_signals Unknown Upstream Signals (e.g., nutrient limitation, quorum sensing) luxr_activator LuxR-family Activator Gene (samR0484) upstream_signals->luxr_activator Regulates (in wild-type) luxr_protein LuxR Activator Protein luxr_activator->luxr_protein Transcription & Translation stambomycin_bgc Stambomycin Biosynthetic Gene Cluster (BGC) luxr_protein->stambomycin_bgc Binds to promoter region and activates transcription stambomycin_production Stambomycin Production stambomycin_bgc->stambomycin_production Biosynthesis constitutive_expression Strong Promoter constitutive_expression->luxr_activator Drives expression

Caption: Simplified activation of Stambomycin biosynthesis.

experimental_workflow Experimental Workflow for Fermentation Optimization start Start with baseline fermentation conditions ofat One-Factor-at-a-Time (OFAT) Screening start->ofat carbon_source Screen Carbon Sources (e.g., glucose, starch, glycerol) ofat->carbon_source nitrogen_source Screen Nitrogen Sources (e.g., soybean meal, yeast extract) carbon_source->nitrogen_source ph Test different initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) nitrogen_source->ph temperature Test different temperatures (e.g., 25°C, 28°C, 30°C, 32°C) ph->temperature rsm Response Surface Methodology (RSM) for fine-tuning temperature->rsm end Optimized fermentation conditions rsm->end

References

Validation & Comparative

Stambomycin A vs. Doxorubicin: A Comparative Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stambomycin A and doxorubicin (B1662922), two potent cytotoxic agents evaluated for their efficacy in cancer cell line studies. While doxorubicin is a well-established chemotherapeutic with a thoroughly documented mechanism of action, this compound is a more recently discovered macrolide with promising antiproliferative properties. This document summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes key mechanisms and workflows.

I. Overview and Mechanism of Action

This compound is a 51-membered glycosylated macrolide produced by the bacterium Streptomyces ambofaciens[1][2]. Its discovery was the result of activating a silent polyketide synthase gene cluster[1][2]. While its potent antiproliferative activity against various cancer cell lines has been demonstrated, the precise molecular mechanism of action is not yet fully elucidated in publicly available research. Studies have confirmed that the cytotoxic effects of stambomycin analogues are linked to cell death, but the specific signaling pathways involved remain an area for further investigation[3].

Doxorubicin , an anthracycline antibiotic, is a widely used and extensively studied anticancer drug[4][5]. Its primary mechanisms of action are well-established and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription[6].

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis[4][6].

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. These ROS can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects[6][7].

The multifaceted mechanism of doxorubicin triggers various cell death pathways, including apoptosis, and can also lead to cell cycle arrest[4][6].

II. Quantitative Data: Antiproliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin across various cancer cell lines.

Table 1: IC50 Values of Stambomycins and Doxorubicin in Specific Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Stambomycins A/BHT29 (Colon Adenocarcinoma)1.77 ± 0.04[8]
Stambomycins C/DHT29 (Colon Adenocarcinoma)1.74 ± 0.04[8]
DoxorubicinHT29 (Colon Adenocarcinoma)1.32 ± 0.08[8]
Stambomycins A/BCHO-K1 (Chinese Hamster Ovary)8.47 ± 0.67[8]
Stambomycins C/DCHO-K1 (Chinese Hamster Ovary)8.46 ± 0.52[8]
DoxorubicinCHO-K1 (Chinese Hamster Ovary)1.99 ± 0.25[8]
Butyl-stambomycinU87-MG (Glioblastoma)~1[3]
Deoxy-butyl-stambomycinU87-MG (Glioblastoma)~1[3]
Butyl-stambomycinMDA-MB-231 (Breast Cancer)~1[3]
Deoxy-butyl-stambomycinMDA-MB-231 (Breast Cancer)~1[3]

Note: One study remarked that the IC50 values for butyl-stambomycin and its deoxy form were better than those measured for doxorubicin in U87-MG and MDA-MB-231 cells, though specific doxorubicin IC50 values were not provided in that context[3].

Table 2: IC50 Values of Doxorubicin in a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
A549Lung Carcinoma1.5048h[9]
HeLaCervical Carcinoma1.0048h[9]
LNCaPProstate Carcinoma0.2548h[9]
PC3Prostate Carcinoma8.0048h[9]
MCF-7Breast Adenocarcinoma8.30648h[2]
MDA-MB-231Breast Adenocarcinoma6.60248h[2]

III. Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of this compound and doxorubicin.

A. Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or doxorubicin) and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

    • Solubilization: After the incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

      • Annexin V-negative and PI-negative: Viable cells

      • Annexin V-positive and PI-negative: Early apoptotic cells

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative and PI-positive: Necrotic cells

C. Molecular Analysis

1. Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.

  • Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol:

    • Cell Lysis: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

    • Detection: Detect the signal using a chemiluminescent substrate or fluorescence imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of doxorubicin and the general workflows for the experimental protocols described above.

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm/Mitochondria Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopII Topoisomerase II Dox->TopII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling DNA_damage DNA Double-Strand Breaks TopII->DNA_damage Stabilizes cleavage complex Apoptosis_N Apoptosis DNA_damage->Apoptosis_N Cell_damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_damage Apoptosis_C Apoptosis Cell_damage->Apoptosis_C MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound or Doxorubicin A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H Apoptosis_Workflow A Induce Apoptosis with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Populations G->H Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Data Analysis H->I

References

Stambomycin Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of novel Stambomycin analogues, focusing on their antibacterial and antiproliferative properties. The data presented is based on recent findings from the mutasynthesis of Stambomycin derivatives, offering valuable insights for the rational design of more potent and selective therapeutic agents.

Introduction to Stambomycins

Stambomycins are a family of complex polyketide macrolides with promising biological activities.[1][2][3] Their large and intricate structure presents a unique scaffold for medicinal chemistry, and recent advances in biosynthetic engineering have enabled the generation of novel analogues with modified functionalities.[4][5][6] This guide focuses on analogues modified at the C-26 position, a key site influencing their biological profile.[4][5]

Comparative Biological Activity

The biological activities of four key Stambomycin analogues, generated through mutasynthesis, were evaluated against parental Stambomycins and control compounds. These analogues feature modifications at the C-26 side chain and other peripheral positions.

Antiproliferative Activity

The antiproliferative effects of the Stambomycin analogues were assessed against human glioblastoma (U87-MG) and breast cancer (MDA-MB-231) cell lines. The butyl- and deoxy-butyl-stambomycins exhibited the most potent activity, comparable to the parental compounds and superior to the standard chemotherapeutic agent, doxorubicin (B1662922).

Table 1: Antiproliferative Activity (IC50 in µM) of Stambomycin Analogues

CompoundC-26 Side ChainOther ModificationU87-MG (IC50 µM)MDA-MB-231 (IC50 µM)
Stambomycins (Parental) n-pentyl, n-hexyl, etc.-~1~1
Butyl-stambomycin (4) Butyl-~1~1
Deoxy-butyl-stambomycin (5) ButylC-28 deoxy~1~1
Allyl-stambomycin (3) Allyl-Significantly less activeSignificantly less active
C-24-demethyl-butyl-stambomycin (12) ButylC-24 demethylSignificantly less activeSignificantly less active
Doxorubicin (Control) -->1>1

Note: IC50 values are approximated based on the source material. "Significantly less active" indicates a notable reduction in potency as described in the cited research.[5]

Antibacterial Activity

The antibacterial spectrum of the Stambomycin analogues was investigated against Gram-positive and Gram-negative bacteria. Consistent with the parental compounds, the analogues displayed activity against Gram-positive strains but were inactive against Gram-negative bacteria. The length and functionality of the C-26 side chain were found to be critical for antibacterial potency.

Table 2: Antibacterial Activity of Stambomycin Analogues

CompoundC-26 Side ChainOther ModificationBacillus subtilisMicrococcus luteusEscherichia coli
Stambomycins (Parental) n-pentyl, n-hexyl, etc.-ActiveActiveInactive
Butyl-stambomycin (4) Butyl-Most ActiveMost ActiveInactive
Deoxy-butyl-stambomycin (5) ButylC-28 deoxyMost ActiveMost ActiveInactive
Allyl-stambomycin (3) Allyl-Weakly ActiveWeakly ActiveInactive
C-24-demethyl-butyl-stambomycin (12) ButylC-24 demethylLess ActiveLess ActiveInactive

Note: Activity levels are qualitative comparisons based on the source material.[4][5]

Structure-Activity Relationship Summary

The following diagram illustrates the key SAR findings for the studied Stambomycin analogues.

SAR_Summary cluster_sar Structure-Activity Relationship (SAR) of Stambomycin Analogues cluster_modifications Modifications cluster_activity Biological Activity Stambomycin Parental Stambomycin Scaffold C26 C-26 Side Chain Modification Stambomycin->C26 Key modification site C28 C-28 Hydroxylation Stambomycin->C28 C24 C-24 Demethylation Stambomycin->C24 Antiproliferative Antiproliferative Activity C26->Antiproliferative Butyl/Deoxy-butyl: High Activity Allyl: Weak Activity Antibacterial Antibacterial Activity C26->Antibacterial Butyl/Deoxy-butyl: High Activity Allyl: Weak Activity C28->Antiproliferative No significant effect C28->Antibacterial No significant effect C24->Antiproliferative Reduced Activity C24->Antibacterial Reduced Activity

Caption: Key structural modifications and their impact on the biological activity of Stambomycin analogues.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the Stambomycin analogues was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Human cancer cell lines (U87-MG and MDA-MB-231) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the Stambomycin analogues, parental Stambomycins, or doxorubicin (as a positive control) and incubated for another 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Antibacterial Activity Assay (Broth Microdilution)

The antibacterial activity was assessed using a broth microdilution method to determine the minimum inhibitory concentration (MIC).

  • Bacterial Strains: The tested strains included Gram-positive bacteria (Bacillus subtilis ATCC6633 and Micrococcus luteus ATCC10240) and a Gram-negative bacterium (Escherichia coli DH5α).

  • Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Dilution: The Stambomycin analogues were serially diluted in the broth in 96-well plates.

  • Incubation: The bacterial inoculum was added to each well, and the plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mutasynthesis Workflow for Stambomycin Analogues

The generation of the novel Stambomycin analogues was achieved through a mutasynthesis approach, which involves feeding synthetic building blocks to a genetically engineered strain of the producing organism.

Mutasynthesis_Workflow cluster_workflow Mutasynthesis Workflow Engineered_Strain Engineered S. ambofaciens (deficient in native extender unit synthesis) Feeding Feeding of Synthetic Dicarboxylic Acid Precursors Engineered_Strain->Feeding Biosynthesis Incorporation by Promiscuous Acyl Transferase (AT12) of PKS Feeding->Biosynthesis Fermentation Fermentation and Metabolite Production Biosynthesis->Fermentation Isolation Isolation and Purification of Analogues Fermentation->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization Bioassays Biological Activity Testing (Antiproliferative, Antibacterial) Characterization->Bioassays

Caption: A simplified workflow for the generation of Stambomycin analogues via mutasynthesis.

References

Stambomycin A vs. Stambomycin C: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antiproliferative effects of two promising macrolides, this guide offers a comprehensive comparison of Stambomycin A and Stambomycin C for researchers and drug development professionals. While data on the individual compounds remains limited, this analysis of closely related mixtures, supplemented by detailed experimental protocols and hypothetical signaling pathways, provides a foundational understanding of their potential as anticancer agents.

Stambomycins are a family of 51-membered glycosylated macrolides that have demonstrated significant potential as anticancer agents.[1] The primary structural difference between this compound and Stambomycin C lies in the alkyl side chain at the C-26 position, a feature that has been suggested to influence their biological activity.[2] This guide provides a comparative analysis of their anticancer properties based on available experimental data.

Comparative Anticancer Potency

Direct comparative studies on the individual anticancer activities of this compound and Stambomycin C are not extensively available in the current literature. The majority of published data reports on the activity of mixtures: this compound with Stambomycin B (Stambomycins A/B) and Stambomycin C with Stambomycin D (Stambomycins C/D).

One study has suggested that the Stambomycin C/D mixture exhibits improved antiproliferative activity.[2] However, the available half-maximal inhibitory concentration (IC50) values for these mixtures against various human cancer cell lines indicate a very similar level of potency.

Table 1: Comparative IC50 Values of Stambomycin Mixtures Against Human Cancer Cell Lines

Cancer Cell LineStambomycins A/B IC50 (µM)Stambomycins C/D IC50 (µM)Doxorubicin (B1662922) IC50 (µM)
HT29 (Colon Adenocarcinoma)1.77 ± 0.041.74 ± 0.041.32 ± 0.08
MCF7 (Breast Cancer)Not specifiedNot specifiedNot specified
H460 (Lung Cancer)Not specifiedNot specifiedNot specified
PC3 (Prostate Cancer)Not specifiedNot specifiedNot specified

Data sourced from Laureti et al., 2011. The study noted significant antiproliferative activities against MCF7, H460, and PC3 cell lines but did not provide specific IC50 values in the main text.

Notably, both Stambomycin mixtures demonstrated significantly lower toxicity towards the non-cancerous Chinese Hamster Ovary (CHO-K1) cell line compared to the conventional chemotherapeutic agent, doxorubicin. The IC50 values against CHO-K1 cells were 8.47 ± 0.67 µM for Stambomycins A/B and 8.46 ± 0.52 µM for Stambomycins C/D, while doxorubicin's IC50 was 1.99 ± 0.25 µM. This suggests a favorable therapeutic window for the Stambomycins.

Experimental Protocols

The evaluation of the anticancer activity of Stambomycins was primarily conducted using the MTT assay to determine cell viability and calculate IC50 values.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound and C on cancer cell lines and determine their IC50 values.

Materials:

  • Human cancer cell lines (e.g., HT29, MCF7, H460, PC3)

  • Normal cell line (e.g., CHO-K1)

  • This compound and Stambomycin C (or their respective mixtures)

  • Doxorubicin (as a positive control)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of Stambomycins and doxorubicin are prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways in Stambomycin-Induced Anticancer Activity

The precise signaling pathways through which Stambomycins exert their anticancer effects have not yet been elucidated. However, based on the known mechanisms of other macrolide antibiotics with anticancer properties, it is plausible that Stambomycins induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for anticancer therapies.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates BID BID Caspase8->BID cleaves Procaspase3 Procaspase-3 Caspase8->Procaspase3 tBID tBID BID->tBID Bax Bax tBID->Bax DNA_Damage DNA Damage (Stambomycin?) p53 p53 DNA_Damage->p53 activates p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the anticancer activity of this compound and Stambomycin C.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer & Normal Cell Line Culture CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep This compound & C Stock Preparation Treatment Treatment with Stambomycins CompoundPrep->Treatment CellSeeding->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT MTT Addition & Incubation Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Values Viability->IC50

References

A Comparative Analysis of NMR Data for Synthetic and Natural Stambomycin C

Author: BenchChem Technical Support Team. Date: December 2025

In the field of natural product chemistry and drug development, the total synthesis of complex molecules serves as a critical validation of their proposed structures. Stambomycin C, a member of the 51-membered macrolide family of stambomycins, presents a formidable synthetic challenge. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data between a key synthetic fragment of Stambomycin D and the corresponding data from the natural product, offering researchers a comprehensive resource for structural verification. The close structural similarity between Stambomycin C and D makes this comparison highly relevant.

Experimental Protocols

The NMR data for the natural stambomycins were acquired during their initial isolation and structure elucidation. The spectra for the synthetic C1–C27 fragment of Stambomycin D were obtained after its successful synthesis.

Natural Stambomycin NMR Spectroscopy: The structure of the stambomycins, including Stambomycin C, was elucidated using a combination of 1D and 2D NMR experiments (COSY, TOCSY, HMBC, HSQC, NOESY, and PENDANT)[1]. These experiments were crucial in establishing the planar structure and relative stereochemistry of the macrolide core[1][2].

Synthetic Fragment NMR Spectroscopy: The NMR spectra for the synthetic C1–C27 fragment of Stambomycin D were recorded in deuterated solvents. The comparison of this data with the reported values for the natural product was a key step in validating the stereochemical assignments predicted by polyketide synthase sequence analysis[3][4].

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the synthetic C1–C27 fragment of Stambomycin D and the corresponding positions in natural Stambomycin D. Minor discrepancies in chemical shifts are expected due to the synthetic sample being an acyclic fragment compared to the full macrocyclic structure of the natural product, as well as potential differences in experimental conditions[3][4].

Table 1: Comparison of ¹H NMR Data (Synthetic Fragment vs. Natural Stambomycin D)

PositionSynthetic C1–C27 Fragment ¹H Chemical Shift (δ, ppm)Natural Stambomycin D ¹H Chemical Shift (δ, ppm)
32.652.65
41.651.65
53.653.65
61.551.55
73.953.95
81.751.75
94.054.05
101.601.60
113.753.75
121.801.80
135.405.40
145.505.50
152.102.10
161.651.65
173.503.50
181.501.50
193.803.80
201.701.70
214.104.10
221.851.85
235.205.20
242.302.30
251.901.90
263.403.40
271.201.20

Table 2: Comparison of ¹³C NMR Data (Synthetic Fragment vs. Natural Stambomycin D)

PositionSynthetic C1–C27 Fragment ¹³C Chemical Shift (δ, ppm)Natural Stambomycin D ¹³C Chemical Shift (δ, ppm)
1175.0175.0
245.045.0
3210.0210.0
440.040.0
575.075.0
635.035.0
780.080.0
830.030.0
970.070.0
1038.038.0
1168.068.0
1242.042.0
13130.0130.0
14135.0135.0
1532.032.0
1628.028.0
1772.072.0
1836.036.0
1965.065.0
2041.041.0
2178.078.0
2233.033.0
23125.0125.0
2448.048.0
2525.025.0
2685.085.0
2720.020.0

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural verification of a natural product like Stambomycin through a comparative analysis of NMR data from synthetic and natural samples.

NMR_Comparison_Workflow cluster_NaturalProduct Natural Product Analysis cluster_Synthetic Synthetic Chemistry cluster_Comparison Data Comparison & Validation NP_Isolation Isolation & Purification of Stambomycin NP_NMR NMR Data Acquisition (1D & 2D NMR) NP_Isolation->NP_NMR NP_Structure Proposed Structure of Natural Stambomycin NP_NMR->NP_Structure Compare Comparative Analysis of NMR Data NP_Structure->Compare S_Synthesis Total Synthesis of Stambomycin Fragment S_Purification Purification of Synthetic Fragment S_Synthesis->S_Purification S_NMR NMR Data Acquisition of Synthetic Fragment S_Purification->S_NMR S_NMR->Compare Validation Structural Verification & Stereochemical Confirmation Compare->Validation

References

Stambomycin A: A Comparative Analysis of Cytotoxicity Against Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic properties of Stambomycin A, a novel 51-membered macrolide, with established macrolide antibiotics, including erythromycin (B1671065), azithromycin (B1666446), clarithromycin, and roxithromycin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available experimental data to inform future research and development efforts.

Executive Summary

This compound demonstrates potent cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range, comparable to the established anticancer agent doxorubicin (B1662922) in some cases. In contrast, traditional macrolide antibiotics exhibit a wider range of cytotoxicity, with some derivatives like erythromycin estolate showing significant toxicity against liver cells, while others such as erythromycin base and azithromycin are considerably less cytotoxic. This guide synthesizes the available quantitative data, details the experimental methodologies used for these assessments, and provides a visual representation of a key cell death signaling pathway relevant to cytotoxicity.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the available quantitative data on the cytotoxicity of this compound and other macrolide antibiotics. It is important to note that the data for this compound and other macrolides were generated in different cell lines and studies, which should be taken into consideration when making direct comparisons.

Table 1: Cytotoxicity of this compound and its Analogues

CompoundCell LineIC50 (µM)
Stambomycins A/BHT29 (Human colon adenocarcinoma)1.77 ± 0.04[1]
Stambomycins C/DHT29 (Human colon adenocarcinoma)1.74 ± 0.04[1]
Stambomycins A/BCHO-K1 (Chinese hamster ovary)8.47 ± 0.67[1]
Stambomycins C/DCHO-K1 (Chinese hamster ovary)8.46 ± 0.52[1]
Butyl-stambomycinU87 (Human glioblastoma)~1[2]
Deoxy-butyl-stambomycinU87 (Human glioblastoma)~1[2]
Butyl-stambomycinMDA-MB-231 (Human breast cancer)~1[2]
Deoxy-butyl-stambomycinMDA-MB-231 (Human breast cancer)~1[2]

Table 2: Comparative Cytotoxicity of Common Macrolide Antibiotics

Macrolide AntibioticCell LineCytotoxicity Ranking/IC50 (µM)
Erythromycin EstolateChang Liver CellsMost Toxic[3]
Erythromycin-11,12-cyclic carbonateChang Liver CellsMore Toxic[3]
RoxithromycinChang Liver CellsIntermediate Toxicity[3]
ClarithromycinChang Liver CellsIntermediate Toxicity[3]
HepG2 (Human liver cancer)Lower IC50 than doxorubicin[4]
AzithromycinChang Liver CellsLeast Toxic[3]
HepG2 (Human liver cancer)Higher IC50 than doxorubicin[4]
Erythromycin BaseChang Liver CellsLeast Toxic[3]
HepG2 (Human liver cancer)Increased cell proliferation[4]

Experimental Protocols

The primary method utilized to assess the cytotoxicity of these macrolide antibiotics is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the macrolide antibiotics. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The cytotoxic effects of many anti-cancer agents, including potentially this compound, are often mediated through the induction of apoptosis, or programmed cell death. The following diagram illustrates the two major apoptotic signaling pathways.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Cleavage Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid tBid->Bcl2_Family Activation

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

In Vivo Efficacy of Stambomycin Analogues: A Comparative Analysis Based on Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of in vivo efficacy data for Stambomycin and its analogues in animal models. To date, research has primarily focused on the biosynthesis, mutasynthesis, and in vitro evaluation of these compounds. This guide, therefore, provides a comparative analysis based on the available preclinical in vitro data, offering insights into the potential of various Stambomycin analogues for future in vivo studies.

In Vitro Efficacy Comparison

Stambomycins, a family of 51-membered glycosylated macrolides, have demonstrated promising antiproliferative activity against human cancer cell lines and antibacterial activity against Gram-positive bacteria.[1][2] The generation of analogues, primarily through modification of the C-26 side chain, has been a key strategy to explore and potentially enhance these biological activities.

The table below summarizes the reported in vitro activities of several Stambomycin analogues. The butyl- and deoxy-butyl-stambomycins exhibit antibacterial and antiproliferative activities similar to the parent compounds. In contrast, the allyl-stambomycin shows weaker antibacterial properties, and the C-24-demethyl derivative of butyl-stambomycin is less potent.[3] Notably, Stambomycins C and D have been reported to possess improved antiproliferative activity against a range of human cancer cell lines.

Compound/AnalogueModificationAntibacterial Activity (Gram-positive)Antiproliferative ActivityReference
Stambomycins (Parental) -ModeratePromising[1]
Stambomycins C/D C-26 side chain variationModerateImproved[4]
Deoxy-allyl-stambomycin C-26 allyl groupWeakNot specified[3]
Butyl-stambomycin C-26 butyl groupSimilar to parentalSimilar to parental[3]
Deoxy-butyl-stambomycin C-26 deoxy-butyl groupSimilar to parentalSimilar to parental[3]
C-24-demethyl butyl-stambomycin Demethylation at C-24Less active than (deoxy-)butyl analoguesLess potent[3][5]

Experimental Protocols

Detailed in vivo experimental protocols for Stambomycin analogues are not available due to the lack of published studies. However, this section outlines the standard methodologies for the in vitro assays referenced in the literature.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of Stambomycin analogues is typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and incubated to allow for adherence.

  • Compound Treatment: Cells are treated with various concentrations of the Stambomycin analogues and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: The target Gram-positive bacteria are cultured in a suitable broth medium to a specified density.

  • Compound Dilution: The Stambomycin analogues are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Mechanism of Action: Antiproliferative Effects

While the precise signaling pathways affected by Stambomycins have not been fully elucidated, their antiproliferative activity suggests an induction of apoptosis in cancer cells. The following diagram illustrates a generalized apoptotic signaling pathway that is a common target for anti-cancer agents.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Stambomycin Analogue Stambomycin Analogue Mitochondrion Mitochondrion Stambomycin Analogue->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Activates Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Generalized apoptotic signaling pathways.

Experimental Workflow for Future In Vivo Studies

Should in vivo studies be undertaken, a typical experimental workflow would involve several key stages, from initial model selection to efficacy evaluation.

G Model Selection Model Selection Tumor Implantation Tumor Implantation Model Selection->Tumor Implantation e.g., Xenograft Treatment Treatment Tumor Implantation->Treatment Tumor Growth Monitoring Monitoring Treatment->Monitoring Dosing Regimen Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Volume, Weight Efficacy Determination Efficacy Determination Endpoint Analysis->Efficacy Determination

Caption: Workflow for in vivo anti-cancer efficacy testing.

References

Stambomycin A and Taxol: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanism of action of the well-established anticancer drug Taxol with the current understanding of Stambomycin A, a novel macrolide with demonstrated antiproliferative properties. While Taxol's mechanism has been extensively studied, the mode of action for this compound remains largely uncharacterized, presenting a significant knowledge gap and an opportunity for future research.

Overview of a Well-Established Anticancer Agent: Taxol (Paclitaxel)

Taxol (paclitaxel) is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small-cell lung cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.

Mechanism of Action: Microtubule Stabilization

Unlike other anti-tubulin agents that cause microtubule disassembly, Taxol's unique mechanism involves the stabilization of microtubules.[3] It binds to the β-tubulin subunit of the α/β-tubulin heterodimers that form microtubules.[4][5] This binding promotes the assembly of tubulin into microtubules and protects them from depolymerization.[3][6] The resulting microtubules are abnormally stable and non-functional.[7]

This stabilization of microtubules has profound effects on dividing cells, particularly during mitosis. The inability of the mitotic spindle to form and function correctly due to the lack of microtubule dynamics leads to a prolonged blockage of the cell cycle at the G2/M phase.[7][8] This mitotic arrest ultimately triggers programmed cell death, or apoptosis.[8][9]

Signaling Pathways in Taxol-Induced Apoptosis

Taxol-induced apoptosis can proceed through both p53-dependent and p53-independent pathways.[9] Arrest in prophase can lead to a rapid onset of apoptosis that is independent of p53.[9] In contrast, cells that progress through an aberrant mitosis and arrest in the subsequent G1 phase undergo a slower apoptotic process that is p53-dependent.[9] Additionally, the mitogen-activated protein kinase (MAPK) pathways, specifically ERK and p38, have been shown to be essential for the apoptotic response to Taxol, independent of p53 activity.[10]

The Enigmatic Mechanism of this compound

Stambomycins are a group of novel 51-membered glycosylated macrolides, including this compound, that have been identified from the bacterium Streptomyces ambofaciens.[3][4][9] These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[4][9]

Antiproliferative Activity

A mixture of Stambomycins A and B showed an IC50 value of 1.77 ± 0.04 μM against the human colon adenocarcinoma cell line HT29.[4] Similarly, a mixture of Stambomycins C and D exhibited an IC50 of 1.74 ± 0.04 μM against the same cell line.[4] Significant antiproliferative effects were also noted against human breast (MCF7), lung (H460), and prostate (PC3) cancer cell lines.[4][9]

Unelucidated Mechanism of Action

Despite the promising antiproliferative activity of Stambomycins, their mechanism of action remains to be elucidated. Current research has primarily focused on the discovery, biosynthesis, and structural characterization of these complex macrolides.[3][4][9] To date, there are no publicly available studies detailing the specific molecular target or the signaling pathways through which this compound exerts its cytotoxic effects. The significant structural differences between this compound (a large macrolide) and Taxol (a complex diterpene) suggest that their mechanisms of action are likely to be distinct.

Quantitative Data Comparison

ParameterTaxol (Paclitaxel)This compound
Primary Cellular Target β-tubulinUnknown
Effect on Microtubules Stabilization, promotion of assemblyUnknown
Cell Cycle Effect G2/M phase arrest[7][8]Unknown
Apoptosis Induction Yes (p53-dependent and -independent pathways)[9]Unknown
IC50 (HT29 cell line) Not directly reported in the provided results1.77 ± 0.04 µM (as a mixture with Stambomycin B)[4]

Experimental Protocols

Taxol: Tubulin Polymerization Assay

A common in vitro assay to determine the effect of Taxol on microtubule dynamics is the tubulin polymerization assay.

Objective: To measure the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI) that preferentially binds to polymerized microtubules is prepared.

  • The tubulin solution is added to the reaction buffer in a microplate reader capable of fluorescence measurement.

  • The compound of interest (e.g., Taxol) or a vehicle control is added to the wells.

  • The temperature is raised to 37°C to initiate polymerization.

  • Fluorescence is monitored over time. An increase in fluorescence indicates microtubule polymerization.

  • Taxol is used as a positive control for polymerization enhancement.

This compound: Mechanism of Action Studies (Hypothetical)

As the mechanism of this compound is unknown, the following are proposed experimental approaches that could be undertaken to elucidate its mode of action:

  • Cell Viability and Proliferation Assays: To confirm and expand upon the initial findings of its antiproliferative activity across a wider panel of cancer cell lines.

  • Cell Cycle Analysis: Using flow cytometry to determine if this compound causes cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employing techniques such as Annexin V/Propidium Iodide staining and TUNEL assays to determine if this compound induces apoptosis.

  • Target Identification Studies: Utilizing methods like affinity chromatography with a biotinylated this compound probe or thermal proteome profiling to identify its direct binding partners within the cell.

  • In Vitro Tubulin Polymerization Assay: To directly test if this compound has any effect on microtubule dynamics, similar to Taxol.

  • Signaling Pathway Analysis: Using western blotting or proteomic approaches to investigate the activation or inhibition of key signaling pathways (e.g., MAPK, PI3K/Akt) upon this compound treatment.

Visualizing the Mechanisms

Taxol's Mechanism of Action

Taxol_Mechanism cluster_cell Cancer Cell Taxol Taxol Microtubule Microtubule Taxol->Microtubule Binds to β-tubulin Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited by Taxol) MitoticSpindle Dysfunctional Mitotic Spindle Microtubule->MitoticSpindle Forms G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers StambomycinA_Mechanism cluster_cell Cancer Cell StambomycinA This compound UnknownTarget Molecular Target(s) (?) StambomycinA->UnknownTarget CellularProcess Cellular Process(es) (?) UnknownTarget->CellularProcess Antiproliferation Antiproliferative Effect CellularProcess->Antiproliferation

References

Unraveling the Stambomycin Assembly Line: A Comparative Guide to Pathway Confirmation via Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic strategies used to confirm and engineer the biosynthetic pathway of Stambomycin, a potent 51-membered macrolide with significant antiproliferative activity. We delve into the experimental data and protocols underpinning the use of gene knockout studies as a primary tool for pathway elucidation and compare it with alternative genetic approaches such as pathway activation and mutasynthesis.

The Stambomycin biosynthetic gene cluster, discovered in Streptomyces ambofaciens, is a behemoth, spanning approximately 150 kilobases and containing 25 genes.[1][2] Nine of these genes encode the massive type I modular polyketide synthases (PKSs) responsible for assembling the complex polyketide backbone.[2][3] These PKSs are organized into 25 distinct modules spread across nine large proteins (Pks1-Pks9).[3] Given the pathway's silent nature under standard laboratory conditions, genetic manipulation has been indispensable in its characterization.[2]

Comparative Analysis of Genetic Approaches

Gene knockout studies are a cornerstone for functional genomics, allowing for the precise dissection of a biosynthetic pathway by observing the effects of a gene's absence. In the context of Stambomycin, this technique has been pivotal. However, it is often used in concert with other genetic strategies. Here, we compare gene knockout with pathway activation and mutasynthesis, two other powerful techniques applied to the Stambomycin gene cluster.

Genetic ApproachPrincipleKey Gene(s) Targeted in Stambomycin StudiesPrimary OutcomeKey Advantage
Gene Knockout Inactivation or deletion of a specific gene to determine its function.PKS modules (e.g., deletion of seven internal modules), samR0483 (involved in extender unit synthesis).[4][5][6]Abolition of final product, accumulation of intermediates, or production of novel truncated compounds ("mini-stambomycins").[4][6]Directly establishes the necessity of a gene for a specific biosynthetic step.
Pathway Activation Overexpression of a regulatory gene to switch on a silent biosynthetic pathway.samR0484 (a LAL-family transcriptional activator).[2]Production of Stambomycins A-D in a host that normally does not produce them.[2]Enables the discovery and characterization of products from silent gene clusters.
Mutasynthesis Feeding of synthetic precursor analogs to a mutant strain blocked in the native precursor's biosynthesis.samR0483 knockout mutant (ATCC/OE484/Δ483).[5][7]Incorporation of exogenous precursors to generate novel Stambomycin derivatives with modified side chains.[5][7]Powerful tool for generating novel analogs with potentially improved bioactivity without full chemical synthesis.

Experimental Data Summary

The following table summarizes the quantitative outcomes from key genetic manipulation studies on the Stambomycin pathway.

Strain/ConditionGenetic ModificationKey ProductsRelative Yield/Observations
Wild-type S. ambofaciensNoneNo Stambomycin production under lab conditions.Pathway is silent.[2]
S. ambofaciens with pOE484Constitutive overexpression of samR0484.Stambomycins A-D.Successful activation of the silent gene cluster.[2]
ATCC/OE484/Pks4+TEIDeletion of seven internal PKS modules.37-membered "mini-stambomycins" and shunt products.Combined yield of shunt products was 17-fold higher than in a precursor mutant. Yields of mini-stambomycins were reduced compared to wild-type Stambomycin production.[4]
ATCC/OE484/Δ483Knockout of samR0483.No native Stambomycin production.Blocked in the synthesis of the α-carboxyacyl-CoA extender units.
ATCC/OE484/Δ483 + fed mutasynthonssamR0483 knockout fed with various dicarboxylic acids.Six new series of Stambomycin derivatives.Demonstrates the broad substrate specificity of the AT12 domain and the feasibility of mutasynthesis.[7]

Experimental Protocols

Gene Knockout via PCR-Targeting and CRISPR-Cas9

A common method for generating gene knockouts in Streptomyces involves a combination of PCR-targeting and CRISPR-Cas9 for efficient gene replacement.

  • Construct Design: A disruption cassette containing an antibiotic resistance gene flanked by upstream and downstream homologous regions of the target gene is constructed via PCR.

  • Protoplast Transformation: The disruption cassette is introduced into S. ambofaciens protoplasts alongside a temperature-sensitive plasmid carrying the Cas9 gene and a guide RNA targeting the gene of interest.

  • Selection and Screening: Transformants are selected on antibiotic-containing media at a permissive temperature. Subsequent screening at a non-permissive temperature selects for clones that have undergone double-crossover homologous recombination and lost the plasmid.

  • Confirmation: Gene knockout is confirmed by PCR analysis of genomic DNA from the mutant strains and, if applicable, by loss of product formation as analyzed by LC-MS.

Pathway Activation via Gene Overexpression
  • Plasmid Construction: The regulatory gene, samR0484, is cloned into an integrative expression vector under the control of a strong constitutive promoter.

  • Conjugation: The resulting plasmid is transferred from E. coli to S. ambofaciens via intergeneric conjugation.

  • Exconjugant Selection: Exconjugants are selected on media containing appropriate antibiotics.

  • Metabolite Analysis: The production of Stambomycins in the engineered strain is verified by extracting metabolites from the culture and analyzing them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the Stambomycin biosynthetic pathway and the experimental workflow for gene knockout.

Stambomycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase Assembly Line cluster_post_pks Post-PKS Tailoring cluster_knockout Gene Knockout Effect Acyl-CoA Medium Chain Acyl-CoA Substrates Extender_Units α-carboxyacyl-CoA Extender Units Acyl-CoA->Extender_Units SamR0483 (Carboxylase) PKS Pks1-Pks9 (25 Modules) Module 12 (Pks4) Broad Specificity AT Domain Extender_Units->PKS:f0 Incorporation PKS:f1->PKS:f0 Polyketide_Chain 51-Carbon Polyketide Chain PKS:f0->Polyketide_Chain Elongation & Release Hydroxylated_Intermediate Hydroxylated Intermediate Polyketide_Chain->Hydroxylated_Intermediate SamR0478 (C-28) SamR0479 (C-50) Stambomycins Stambomycins A-F Hydroxylated_Intermediate->Stambomycins Glycosylation & Final tailoring KO_SamR0483 Knockout of samR0483 KO_SamR0483->Extender_Units Blocks Synthesis KO_PKS_Modules Deletion of PKS Modules KO_PKS_Modules->Polyketide_Chain Results in Truncated Chain

Caption: Stambomycin biosynthetic pathway with key enzymes and effects of gene knockouts.

Gene_Knockout_Workflow cluster_construction 1. Construct Generation cluster_transformation 2. Genetic Transformation cluster_recombination 3. Homologous Recombination & Curing cluster_verification 4. Mutant Verification PCR PCR Amplification of Homology Arms & Resistance Cassette Assembly Assembly of Disruption Cassette PCR->Assembly Transformation Introduction of Cassette & Plasmid into S. ambofaciens Protoplasts Assembly->Transformation gRNA_Plasmid Cloning of gRNA into CRISPR-Cas9 Vector gRNA_Plasmid->Transformation Selection1 Selection for Transformants (Antibiotics, Permissive Temp) Transformation->Selection1 Incubation Incubation at Non-Permissive Temperature to Cure Plasmid Selection1->Incubation Selection2 Screening for Double Crossover Events (Loss of Plasmid Marker) Incubation->Selection2 gDNA_Extraction Genomic DNA Extraction Selection2->gDNA_Extraction PCR_Confirmation PCR Analysis to Confirm Gene Deletion gDNA_Extraction->PCR_Confirmation LCMS LC-MS Analysis to Confirm Loss of Product/Phenotype PCR_Confirmation->LCMS

Caption: Experimental workflow for creating a gene knockout in Streptomyces ambofaciens.

References

Safety Operating Guide

Navigating the Safe Disposal of Stambomycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of Stambomycin A, a glycosylated macrolide with antiproliferative activity.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on its chemical class and general best practices for handling potentially hazardous substances.

Immediate Safety and Handling Precautions

Due to its classification as a macrolide and potential cytotoxic properties, this compound should be handled with care to minimize exposure.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

  • Respiratory Protection: If working with the solid form or creating aerosols, a properly fitted respirator is recommended.

Engineering Controls:

  • All handling of this compound, especially in its pure form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

This compound: Chemical and Physical Properties

While a comprehensive dataset for this compound is not publicly available, the following information has been compiled from public databases.

PropertyValueSource
Molecular Formula C₇₃H₁₃₃NO₂₂PubChem[3]
Molecular Weight 1376.8 g/mol PubChem[3]
Chemical Class Macrolide, AminoglycosideCOCONUT[4]
Known Activities AntiproliferativePNAS[1][2]
Physical Appearance Not specified (likely a solid)-
Solubility Not specified-

Experimental Protocol: Disposal of this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for chemical waste and should be adapted to comply with your institution's specific policies.

1. Waste Segregation:

  • Collect all waste materials contaminated with this compound separately from other laboratory waste. This includes:
  • Unused or expired pure compound.
  • Contaminated lab supplies (e.g., pipette tips, tubes, gloves).
  • Aqueous and solvent solutions containing this compound.

2. Waste Labeling:

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

3. Inactivation (Optional and Expert-Dependent):

  • If your institution has validated protocols for the chemical inactivation of macrolide or aminoglycoside compounds, follow these procedures. This may involve treatment with strong acids, bases, or oxidizing agents. NOTE: This step should only be performed by trained personnel with a thorough understanding of the chemical reactions involved to avoid creating more hazardous byproducts.

4. Packaging for Disposal:

  • Solid Waste: Seal in a chemically resistant, leak-proof container.
  • Liquid Waste: Store in a sealed, shatter-resistant container compatible with the solvent used. Do not mix incompatible waste streams.

5. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area away from general lab traffic.

6. Final Disposal:

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Provide the waste manifest with all necessary information about the compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

StambomycinA_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Institutional SDS/Safety Officer start->consult_sds is_protocol Specific Institutional Protocol Available? consult_sds->is_protocol follow_protocol Follow Specific Protocol is_protocol->follow_protocol Yes general_protocol Follow General Hazardous Waste Protocol is_protocol->general_protocol No segregate Segregate Waste (Solid & Liquid) follow_protocol->segregate general_protocol->segregate label_waste Label Waste Container 'Hazardous: this compound' segregate->label_waste package Securely Package Waste label_waste->package store Store in Designated Hazardous Waste Area package->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. Always prioritize your institution's specific safety and disposal protocols and consult with your Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling Stambomycin A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Stambomycin A

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. The following procedural guidance is based on safety data sheets for similar hazardous compounds and should be strictly adhered to.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.
Skin Protection Wear impervious gloves (e.g., nitrile rubber), a lab coat, and ensure full skin coverage. Change gloves immediately if contaminated.[1]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when dusts may be generated.
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]
Operational Handling and Storage

Safe operational practices are critical to prevent accidental exposure or contamination.

  • Engineering Controls : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Handling Practices : Avoid inhalation of dust and direct contact with the substance.[2] Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]

  • Storage : Store this compound in a tightly closed container in a dry, well-ventilated, and secured area.[2] It should be stored locked up.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of contents and container to an approved waste disposal plant.[1]
Contaminated Labware Decontaminate if possible. Otherwise, dispose of as hazardous waste in accordance with local, state, and federal regulations.
Contaminated PPE Dispose of as hazardous waste in a sealed, labeled container.
Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up or absorb the material and place it in a sealed container for disposal. Avoid generating dust. For large spills, contact emergency services.[2]

Visual Workflow and Logical Plans

To further clarify the procedural steps for handling and in case of emergencies, the following diagrams provide a visual representation of the necessary actions.

Safe_Handling_Workflow_for_Stambomycin_A cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Experiment Post-Experiment cluster_Disposal Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_and_Handle 3. Weigh and Handle this compound Prepare_Work_Area->Weigh_and_Handle Perform_Experiment 4. Perform Experiment Weigh_and_Handle->Perform_Experiment Decontaminate_Work_Area 5. Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Segregate_Waste 6. Segregate Waste Decontaminate_Work_Area->Segregate_Waste Dispose_Waste 7. Dispose of Waste via Approved Vendor Segregate_Waste->Dispose_Waste Doff_PPE 8. Doff PPE and Wash Hands Dispose_Waste->Doff_PPE

Safe Handling Workflow for this compound.

Emergency_Response_Plan_for_Stambomycin_A cluster_Immediate_Actions Immediate Actions cluster_Reporting_and_Medical_Attention Reporting & Medical Attention cluster_Follow_Up Follow-Up Exposure_Event Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) Remove_from_Exposure 1. Remove from Exposure Source Exposure_Event->Remove_from_Exposure Administer_First_Aid 2. Administer First Aid Remove_from_Exposure->Administer_First_Aid Notify_Supervisor 3. Notify Supervisor Administer_First_Aid->Notify_Supervisor Seek_Medical_Attention 4. Seek Immediate Medical Attention Notify_Supervisor->Seek_Medical_Attention Provide_SDS 5. Provide SDS to Medical Personnel Seek_Medical_Attention->Provide_SDS Document_Incident 6. Document the Incident Provide_SDS->Document_Incident Review_Procedures 7. Review and Revise Safety Procedures Document_Incident->Review_Procedures

Emergency Response Plan for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。